molecular formula C39H40ClN11O6S B12386527 DAS-5-oCRBN

DAS-5-oCRBN

Cat. No.: B12386527
M. Wt: 826.3 g/mol
InChI Key: FLJSWUPMVJVFTN-UHFFFAOYSA-N
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Description

DAS-5-oCRBN is a useful research compound. Its molecular formula is C39H40ClN11O6S and its molecular weight is 826.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C39H40ClN11O6S

Molecular Weight

826.3 g/mol

IUPAC Name

N-(2-chloro-6-methylphenyl)-2-[[6-[4-[2-[4-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]piperazin-1-yl]-2-oxoethyl]piperazin-1-yl]-2-methylpyrimidin-4-yl]amino]-1,3-thiazole-5-carboxamide

InChI

InChI=1S/C39H40ClN11O6S/c1-22-5-3-7-25(40)34(22)46-36(55)28-20-41-39(58-28)44-29-19-30(43-23(2)42-29)49-13-11-47(12-14-49)21-32(53)50-17-15-48(16-18-50)26-8-4-6-24-33(26)38(57)51(37(24)56)27-9-10-31(52)45-35(27)54/h3-8,19-20,27H,9-18,21H2,1-2H3,(H,46,55)(H,45,52,54)(H,41,42,43,44)

InChI Key

FLJSWUPMVJVFTN-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)Cl)NC(=O)C2=CN=C(S2)NC3=CC(=NC(=N3)C)N4CCN(CC4)CC(=O)N5CCN(CC5)C6=CC=CC7=C6C(=O)N(C7=O)C8CCC(=O)NC8=O

Origin of Product

United States

Foundational & Exploratory

In-Depth Technical Guide to DAS-5-oCRBN: A Selective c-Src Protein Degrader

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

DAS-5-oCRBN is a potent and selective Proteolysis Targeting Chimera (PROTAC) designed to induce the degradation of c-Src kinase, a non-receptor tyrosine kinase frequently implicated in cancer progression. This document provides a comprehensive technical overview of this compound, including its mechanism of action, quantitative performance data, and detailed experimental protocols for its characterization. By hijacking the cell's natural protein disposal machinery, this compound offers a promising therapeutic strategy for targeting c-Src-dependent malignancies.

Introduction

This compound is a heterobifunctional molecule that simultaneously binds to the c-Src kinase and the E3 ubiquitin ligase Cereblon (CRBN). This ternary complex formation facilitates the ubiquitination of c-Src, marking it for degradation by the 26S proteasome. In addition to its primary target, this compound also demonstrates activity against C-terminal Src kinase (Csk), another key regulator of Src family kinases. This dual-targeting capability and its potent anti-proliferative effects in c-Src-dependent cell lines underscore its potential as a valuable research tool and therapeutic candidate.

Mechanism of Action

This compound operates through the principles of targeted protein degradation. The molecule consists of three key components: a ligand that binds to the target protein (c-Src), a ligand that recruits an E3 ubiquitin ligase (Cereblon), and a linker connecting these two moieties.

The degradation process unfolds as follows:

  • Ternary Complex Formation : this compound facilitates the proximity-induced formation of a ternary complex between c-Src and the CRL4-CRBN E3 ubiquitin ligase complex, which includes Damaged DNA Binding Protein 1 (DDB1), Cullin-4A (CUL4A), and Regulator of Cullins 1 (ROC1).

  • Ubiquitination : Within this complex, the E3 ligase transfers ubiquitin molecules from a ubiquitin-conjugating enzyme (E2) to lysine residues on the surface of the c-Src protein.

  • Proteasomal Degradation : The resulting polyubiquitinated c-Src is recognized and degraded by the 26S proteasome, leading to a reduction in the total cellular levels of the kinase.

This catalytic mechanism allows a single molecule of this compound to induce the degradation of multiple c-Src proteins.

Signaling Pathway Diagram

DAS_5_oCRBN_Signaling_Pathway cluster_ternary Ternary Complex cluster_ubiquitination Ubiquitination Cascade cluster_degradation Proteasomal Degradation DAS5oCRBN This compound cSrc c-Src DAS5oCRBN->cSrc Binds CRBN Cereblon (CRBN) DAS5oCRBN->CRBN Recruits Proteasome 26S Proteasome cSrc->Proteasome Targeted for Degradation DDB1 DDB1 CUL4A CUL4A ROC1 ROC1 E1 E1 (Ub-Activating) E2 E2 (Ub-Conjugating) E1->E2 Transfers Ub E2->CRBN Delivers Ub Ub Ubiquitin Ub->cSrc Polyubiquitination Degraded_cSrc Degraded c-Src (Peptides) Proteasome->Degraded_cSrc Degrades

Caption: this compound-mediated degradation of c-Src.

Quantitative Data

The following tables summarize the key quantitative data for this compound across various cell lines and experimental conditions.

Table 1: Degradation Potency (DC50) and Maximum Degradation (Dmax) of this compound

Cell LineDC50 (nM)Dmax (%)
CAL148~55>95%
KCL22~3>90%
MDA-MB-2317~92%
SUM51--

DC50: Half-maximal degradation concentration. Dmax: Maximum percentage of protein degradation.

Table 2: Anti-proliferative Activity (GI50) of this compound

Cell LineGI50 (nM)
MDA-MB-2316
CAL5174

GI50: Half-maximal growth inhibition concentration.

Experimental Protocols

Detailed methodologies for the key experiments cited in the characterization of this compound are provided below.

Cell Culture
  • MDA-MB-231: Cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cultures are maintained at 37°C in a humidified atmosphere with 5% CO2.[1][2][3][4][5]

  • CAL148: Cells are cultured in DMEM supplemented with 20% FBS and 2 mM L-glutamine.

  • KCL22: This suspension cell line is cultured in RPMI-1640 medium supplemented with 10% FBS and 2 mM L-glutamine.

  • SUM51: Culture conditions for this cell line were not detailed in the provided search results.

Western Blotting

Objective: To qualitatively and semi-quantitatively assess the levels of c-Src and other proteins of interest following treatment with this compound.

Protocol:

  • Cell Lysis: After treatment, cells are washed with ice-cold PBS and lysed with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Protein concentration in the lysates is determined using a BCA protein assay kit.

  • SDS-PAGE: Equal amounts of protein (typically 20-30 µg) are separated by SDS-polyacrylamide gel electrophoresis.

  • Protein Transfer: Proteins are transferred from the gel to a PVDF membrane.

  • Blocking: The membrane is blocked with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: The membrane is incubated with primary antibodies against c-Src (e.g., from Cell Signaling Technology or Santa Cruz Biotechnology) and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.

  • Secondary Antibody Incubation: After washing with TBST, the membrane is incubated with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection reagent and imaged.

Enzyme-Linked Immunosorbent Assay (ELISA)

Objective: To quantitatively measure the levels of total c-Src protein in cell lysates.

Protocol:

  • Sample Preparation: Cell lysates are prepared as described for Western blotting.

  • ELISA Procedure: A sandwich ELISA kit for total c-Src (e.g., from Millipore or Abcam) is used according to the manufacturer's instructions.

    • Standards and diluted cell lysates are added to the wells of a microplate pre-coated with a capture antibody.

    • After incubation and washing, a detection antibody is added.

    • Following another incubation and wash step, a substrate solution is added to produce a colorimetric signal.

  • Data Analysis: The absorbance is measured at the appropriate wavelength, and the concentration of c-Src in the samples is determined by comparison to the standard curve.

Reverse Phase Protein Array (RPPA)

Objective: To perform a high-throughput, quantitative analysis of a large number of proteins to assess the selectivity of this compound.

Protocol:

  • Lysate Preparation: Cell lysates are prepared and protein concentration is determined as previously described.

  • Serial Dilution: Lysates are serially diluted to ensure that the antibody-antigen binding is in the linear range for quantification.

  • Array Printing: The diluted lysates are arrayed onto nitrocellulose-coated slides.

  • Immunostaining: Each slide is incubated with a specific primary antibody, followed by a secondary antibody and a signal amplification system.

  • Signal Quantification: The slides are scanned, and the signal intensity for each spot is quantified.

  • Data Normalization: The data is normalized to the total protein concentration for each sample.

NanoBRET™ Target Engagement Assay

Objective: To measure the binding of this compound to c-Src and Cereblon in living cells.

Protocol:

  • Cell Transfection: HEK293 cells are transiently transfected with a vector expressing a NanoLuc® luciferase-c-Src or -Cereblon fusion protein.

  • Compound Treatment: The transfected cells are treated with a NanoBRET™ tracer and varying concentrations of this compound.

  • BRET Measurement: The Bioluminescence Resonance Energy Transfer (BRET) signal is measured. The binding of this compound competes with the tracer, leading to a decrease in the BRET signal.

  • Data Analysis: The data is used to determine the cellular binding affinity of this compound for its targets.

Experimental and Logical Workflow Diagrams

Experimental_Workflow cluster_cell_based Cell-Based Assays cluster_protein_analysis Protein Level Analysis cluster_binding_analysis Target Engagement Cell_Culture Cell Culture (e.g., MDA-MB-231, KCL22) Treatment Treatment with This compound Cell_Culture->Treatment Cell_Lysis Cell Lysis Treatment->Cell_Lysis NanoBRET NanoBRET™ Assay Treatment->NanoBRET Western_Blot Western Blot Cell_Lysis->Western_Blot ELISA ELISA Cell_Lysis->ELISA RPPA RPPA Cell_Lysis->RPPA Qualitative/Semi-Quantitative\nDegradation Assessment Qualitative/Semi-Quantitative Degradation Assessment Western_Blot->Qualitative/Semi-Quantitative\nDegradation Assessment Quantitative Degradation\n(DC50) Quantitative Degradation (DC50) ELISA->Quantitative Degradation\n(DC50) Selectivity Profiling Selectivity Profiling RPPA->Selectivity Profiling Cellular Binding Affinity Cellular Binding Affinity NanoBRET->Cellular Binding Affinity

Caption: General experimental workflow for this compound characterization.

Synthesis

The synthesis of this compound involves a multi-step process that couples a dasatinib analog (the c-Src binder) to a thalidomide derivative (the Cereblon binder) via a chemical linker. A common strategy involves the functionalization of dasatinib at a suitable position, such as the piperazine moiety, to allow for the attachment of the linker. The thalidomide derivative is similarly modified to enable its conjugation to the other end of the linker. The synthesis requires careful control of reaction conditions and purification steps to obtain the final, pure PROTAC molecule.

Conclusion

This compound is a well-characterized and potent PROTAC degrader of c-Src and Csk. The data presented in this guide demonstrate its high efficacy and selectivity in relevant cellular models. The detailed experimental protocols provide a foundation for researchers to further investigate the therapeutic potential and biological effects of this promising molecule in the field of targeted protein degradation.

References

Unraveling the Potency and Selectivity of DAS-5-oCRBN: A Technical Guide to its Function and Pathway

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides an in-depth analysis of DAS-5-oCRBN, a potent and selective Proteolysis Targeting Chimera (PROTAC) designed to degrade the c-Src kinase. Targeted protein degradation has emerged as a transformative modality in drug discovery, and this compound represents a significant advancement in this field. This document, intended for researchers, scientists, and drug development professionals, details the mechanism of action, signaling pathway, quantitative degradation data, and key experimental protocols associated with this compound.

Core Mechanism: Hijacking the Ubiquitin-Proteasome System

This compound operates as a heterobifunctional molecule, simultaneously binding to the target protein, c-Src kinase, and the E3 ubiquitin ligase, cereblon (CRBN).[1] This proximity induces the ubiquitination of c-Src, marking it for degradation by the proteasome.[2][3] This targeted degradation approach offers a distinct advantage over traditional kinase inhibition by eliminating the entire protein, thereby mitigating potential scaffolding functions or kinase-independent activities of the target. The degradation process is dependent on the formation of a ternary complex between c-Src, this compound, and CRBN, and is mediated by the ubiquitin-proteasome system.[1][3]

DAS_5_oCRBN_Mechanism cluster_cell Cellular Environment cluster_ternary Ternary Complex Formation DAS5oCRBN This compound TernaryComplex c-Src :: this compound :: CRBN DAS5oCRBN->TernaryComplex Binds cSrc c-Src Kinase (Target Protein) cSrc->TernaryComplex Binds CRBN Cereblon (CRBN) (E3 Ligase) CRBN->TernaryComplex Binds PolyUb Polyubiquitination TernaryComplex->PolyUb Induces Ub Ubiquitin Ub->PolyUb Proteasome 26S Proteasome PolyUb->Proteasome Targets for Degradation c-Src Degradation (Amino Acids) Proteasome->Degradation Results in cSrc_Signaling_Pathway cluster_pathway c-Src Signaling and its Inhibition by this compound cluster_downstream Downstream Effectors RTK Receptor Tyrosine Kinases (RTKs) cSrc c-Src RTK->cSrc Activate Integrins Integrins Integrins->cSrc Activate Ras_MAPK Ras/MAPK Pathway cSrc->Ras_MAPK PI3K_Akt PI3K/Akt Pathway cSrc->PI3K_Akt STAT3 STAT3 Pathway cSrc->STAT3 Proliferation Cell Proliferation Ras_MAPK->Proliferation Survival Cell Survival PI3K_Akt->Survival Migration Cell Migration STAT3->Migration DAS5oCRBN This compound DAS5oCRBN->cSrc Induces Degradation Experimental_Workflow cluster_workflow General Experimental Workflow for Assessing this compound Activity cluster_analysis Downstream Analysis start Start: Cell Culture treatment Treatment with This compound start->treatment lysis Cell Lysis and Protein Quantification treatment->lysis western Western Blot lysis->western elisa ELISA lysis->elisa rppa RPPA lysis->rppa data Data Analysis and Interpretation western->data elisa->data rppa->data

References

The Degradation of c-Src Kinase: A Technical Guide to PROTAC-Mediated Targeting

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The proto-oncogene tyrosine-protein kinase c-Src is a non-receptor tyrosine kinase that plays a pivotal role in regulating a multitude of cellular processes, including proliferation, differentiation, survival, and migration. Its aberrant activation is frequently implicated in the progression of various human cancers, making it a compelling target for therapeutic intervention. While traditional small-molecule inhibitors have been developed to block the catalytic activity of c-Src, they often face challenges such as acquired resistance and off-target effects. Proteolysis-targeting chimeras (PROTACs) have emerged as a powerful alternative therapeutic modality. These heterobifunctional molecules offer a distinct mechanism of action by hijacking the cell's own ubiquitin-proteasome system to induce the selective degradation of the target protein, in this case, c-Src. This guide provides an in-depth technical overview of the principles, methodologies, and data associated with the PROTAC-mediated degradation of c-Src kinase.

The PROTAC Mechanism of Action

PROTACs are engineered molecules composed of three key components: a ligand that binds to the target protein (c-Src), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two. The formation of a ternary complex between the PROTAC, c-Src, and the E3 ligase brings the ubiquitin-conjugating machinery into close proximity with the target protein. This induced proximity facilitates the transfer of ubiquitin molecules to lysine residues on the surface of c-Src, marking it for recognition and subsequent degradation by the 26S proteasome. A key advantage of this approach is that the PROTAC molecule is released after inducing ubiquitination and can catalytically induce the degradation of multiple c-Src proteins.

PROTAC_Mechanism cluster_0 Cellular Environment c-Src c-Src (Target Protein) Ternary_Complex c-Src-PROTAC-E3 Ternary Complex c-Src->Ternary_Complex Binding PROTAC PROTAC PROTAC->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Recruitment Ubiquitinated_cSrc Ubiquitinated c-Src Ternary_Complex->Ubiquitinated_cSrc Ubiquitination Proteasome 26S Proteasome Ubiquitinated_cSrc->Proteasome Recognition Proteasome->PROTAC Release & Recycle Degraded_Fragments Degraded Peptide Fragments Proteasome->Degraded_Fragments Degradation Ub Ub Ub->Ternary_Complex

PROTAC-mediated degradation of c-Src kinase.

The c-Src Signaling Pathway

c-Src is a central node in numerous signaling pathways that control cell growth and survival. Its activation by upstream signals, such as receptor tyrosine kinases (RTKs) and integrins, leads to the phosphorylation of a wide array of downstream substrates. These substrates, in turn, activate key signaling cascades including the Ras-MAPK, PI3K-AKT, and STAT3 pathways, which are critical for cell proliferation, survival, and metastasis. By inducing the degradation of c-Src, PROTACs can effectively shut down these oncogenic signaling networks.

c_Src_Signaling_Pathway RTK_Integrin RTKs / Integrins c_Src c-Src RTK_Integrin->c_Src Activation Ras_MAPK Ras-MAPK Pathway c_Src->Ras_MAPK PI3K_AKT PI3K-AKT Pathway c_Src->PI3K_AKT STAT3 STAT3 Pathway c_Src->STAT3 Cell_Processes Cell Proliferation, Survival, Metastasis Ras_MAPK->Cell_Processes PI3K_AKT->Cell_Processes STAT3->Cell_Processes

Simplified c-Src signaling pathway.

Quantitative Data on c-Src PROTACs

The efficacy of c-Src PROTACs is typically quantified by their half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). The following table summarizes key quantitative data for several reported dasatinib-based c-Src PROTACs. Dasatinib is a known inhibitor of c-Src and has been effectively utilized as the target-binding ligand in these PROTACs.

PROTAC Namec-Src LigandE3 Ligase LigandLinker CompositionCell LineDC50 (nM)Dmax (%)Citation
DAS-5-mCRBN DasatinibThalidomide5-atom alkyl chain, meta-position on thalidomideCAL-1485>86[1][2]
DAS-7-mCRBN DasatinibThalidomide7-atom alkyl chain, meta-position on thalidomideCAL-1480.8>86[1][2]
DAS-5-oCRBN DasatinibThalidomide5-atom alkyl chain, ortho-position on thalidomideCAL-1483>78[3]
DAS-7-oCRBN DasatinibThalidomide7-atom alkyl chain, ortho-position on thalidomideCAL-1481>86
12a Aminopyrazolo[3,4-d]pyrimidinePomalidomidePEG-basedMCF7~1-5 µMN/A
12b Aminopyrazolo[3,4-d]pyrimidinePomalidomidePEG-basedA549~1-5 µMN/A

N/A: Not explicitly reported in the cited source.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize c-Src PROTACs.

Experimental Workflow: PROTAC Evaluation

Experimental_Workflow Cell_Culture Cell Culture (e.g., CAL-148) PROTAC_Treatment PROTAC Treatment (Dose-Response & Time-Course) Cell_Culture->PROTAC_Treatment Cell_Lysis Cell Lysis PROTAC_Treatment->Cell_Lysis Cell_Viability_Assay Cell Viability Assay (Functional Outcome) PROTAC_Treatment->Cell_Viability_Assay Western_Blot Western Blot (c-Src Degradation) Cell_Lysis->Western_Blot Ubiquitination_Assay Ubiquitination Assay (Mechanism of Action) Cell_Lysis->Ubiquitination_Assay Data_Analysis Data Analysis (DC50, Dmax, IC50) Western_Blot->Data_Analysis Ubiquitination_Assay->Data_Analysis Cell_Viability_Assay->Data_Analysis

References

The Discovery of DAS-5-oCRBN: A Technical Guide to a Potent c-Src Degrader

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the discovery and characterization of DAS-5-oCRBN, a potent and selective proteolysis-targeting chimera (PROTAC) designed to degrade the proto-oncogene tyrosine-protein kinase c-Src. Overexpression and activation of c-Src are implicated in the progression of numerous cancers, making it a critical target for therapeutic intervention. This compound represents a significant advancement in targeting c-Src by shifting the paradigm from simple inhibition to targeted degradation, which can overcome some limitations of traditional kinase inhibitors.

Core Concept: PROTAC-Mediated Degradation

This compound is a heterobifunctional molecule, the core of PROTAC technology. It comprises a ligand that binds to the target protein, c-Src (derived from the kinase inhibitor dasatinib), and another ligand that recruits an E3 ubiquitin ligase, in this case, Cereblon (CRBN), connected by a chemical linker. This tripartite complex formation facilitates the ubiquitination of c-Src, marking it for degradation by the proteasome.

cluster_0 This compound Action This compound This compound Ternary_Complex Ternary Complex (c-Src :: this compound :: CRBN) This compound->Ternary_Complex c-Src c-Src c-Src->Ternary_Complex CRBN CRBN CRBN->Ternary_Complex Ubiquitination Poly-ubiquitination of c-Src Ternary_Complex->Ubiquitination E3 Ligase Activity Proteasome Proteasome Ubiquitination->Proteasome Degradation c-Src Degradation Proteasome->Degradation

Caption: Mechanism of this compound-mediated c-Src degradation.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound and its related compounds from the foundational study by Mao et al.

Table 1: Degradation of c-Src and c-Abl by Dasatinib-Based PROTACs
Compound% c-Src Degraded (100 nM, 18h, CAL148 cells)
DAS-4-oCRBN80%
This compound78%
DAS-4-mCRBN75%
DAS-5-mCRBN70%
Table 2: Degradation Potency and Efficacy of c-Src PROTACs
CompoundCell LineDC50 (nM)Dmax (%)
This compound CAL148 3 >90%
KCL22 10 >90%
MDA-MB-231 3 >90%
SUM51 12 >90%
DAS-CHO-5-oCRBNCAL1485580%
KCL226080%
MDA-MB-2314080%
SUM516580%
Table 3: Anti-proliferative Activity of c-Src PROTACs in 3D Cell Culture
CompoundCell LineGI50 (nM)
This compound MDA-MB-231 6
CAL51 74
DasatinibMDA-MB-2314
CAL51110
DAS-CHO-5-oCRBNMDA-MB-23162
CAL51>1000
This compound-NMe (inactive control)MDA-MB-231>1000
CAL51>1000

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

c-Src Degradation Assay (ELISA-based)

This protocol quantifies the amount of c-Src protein in cell lysates following treatment with a degrader.

cluster_1 ELISA Protocol for c-Src Degradation Cell_Culture Seed cells in a 96-well plate Treatment Treat with this compound (18 hours) Cell_Culture->Treatment Lysis Lyse cells and collect lysate Treatment->Lysis ELISA_Plate Add lysate to anti-c-Src coated plate Lysis->ELISA_Plate Incubation_1 Incubate and wash ELISA_Plate->Incubation_1 Detection_Ab Add detection antibody Incubation_1->Detection_Ab Incubation_2 Incubate and wash Detection_Ab->Incubation_2 Substrate Add substrate and stop solution Incubation_2->Substrate Readout Measure absorbance at 450 nm Substrate->Readout Quantification Quantify c-Src levels Readout->Quantification

Caption: Workflow for quantifying c-Src degradation via ELISA.

Procedure:

  • Cell Seeding: Cells (e.g., CAL148) are seeded in 96-well plates and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with various concentrations of this compound or control compounds for 18 hours.

  • Cell Lysis: The culture medium is removed, and cells are lysed with a suitable lysis buffer.

  • ELISA: The cell lysates are transferred to a 96-well plate pre-coated with a c-Src capture antibody. After incubation and washing, a detection antibody is added, followed by a substrate solution.

  • Data Acquisition: The absorbance is read at 450 nm using a plate reader.

  • Data Analysis: The percentage of remaining c-Src is calculated relative to vehicle-treated control cells. DC50 values are determined from dose-response curves.

Western Blotting for c-Src Degradation

This protocol provides a qualitative and semi-quantitative assessment of c-Src protein levels.

Procedure:

  • Cell Culture and Treatment: Cells are cultured in larger format plates (e.g., 6-well) and treated with this compound as described for the ELISA.

  • Protein Extraction: Cells are washed with ice-cold PBS and lysed. The total protein concentration is determined using a BCA assay.

  • SDS-PAGE and Transfer: Equal amounts of protein from each sample are separated by SDS-polyacrylamide gel electrophoresis and transferred to a nitrocellulose or PVDF membrane.

  • Immunoblotting: The membrane is blocked and then incubated with a primary antibody against c-Src, followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: The protein bands are visualized using a chemiluminescent substrate and an imaging system.

3D Cell Culture Proliferation Assay (CellTiter-Glo® 3D)

This assay measures the viability of cells grown in a 3D spheroid model, which more closely mimics an in vivo tumor environment.

Procedure:

  • Spheroid Formation: Cells are seeded in ultra-low attachment 96-well plates to promote spheroid formation over several days.

  • Compound Treatment: Spheroids are treated with a dilution series of this compound or control compounds.

  • Viability Assay: After the treatment period (e.g., 72 hours), CellTiter-Glo® 3D Reagent is added to each well. This reagent lyses the cells and generates a luminescent signal proportional to the amount of ATP present, which correlates with the number of viable cells.

  • Data Acquisition: Luminescence is measured using a plate reader.

  • Data Analysis: The growth inhibition (GI50) values are calculated from the dose-response curves.

c-Src Signaling Pathway

c-Src is a non-receptor tyrosine kinase that plays a pivotal role in multiple oncogenic signaling pathways. Its activation, often triggered by receptor tyrosine kinases (RTKs) like EGFR and PDGFR, leads to the phosphorylation of numerous downstream substrates. These signaling cascades regulate critical cellular processes such as proliferation, survival, migration, and invasion.[1]

cluster_2 Simplified c-Src Signaling Network cluster_downstream Downstream Pathways cluster_cellular Cellular Outcomes RTKs RTKs (EGFR, PDGFR) c-Src_active Active c-Src RTKs->c-Src_active Integrins Integrins Integrins->c-Src_active FAK FAK/Paxillin c-Src_active->FAK PI3K_AKT PI3K/AKT c-Src_active->PI3K_AKT RAS_MAPK RAS/MAPK c-Src_active->RAS_MAPK STAT3 STAT3 c-Src_active->STAT3 Migration Migration FAK->Migration Proliferation Proliferation PI3K_AKT->Proliferation Survival Survival PI3K_AKT->Survival RAS_MAPK->Proliferation RAS_MAPK->Survival Invasion Invasion STAT3->Invasion

Caption: Key downstream signaling pathways activated by c-Src.

Conclusion

This compound is a highly potent and selective degrader of c-Src, demonstrating significant anti-proliferative effects in c-Src-dependent cancer cell lines. Its discovery and characterization underscore the potential of PROTAC technology to offer a superior therapeutic strategy compared to traditional enzyme inhibition for challenging targets like c-Src. The detailed data and protocols presented in this guide provide a comprehensive resource for researchers in the field of targeted protein degradation and cancer drug discovery.

References

An In-depth Technical Guide to DAS-5-oCRBN E3 Ligase Recruitment

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive technical overview of DAS-5-oCRBN, a potent and selective Proteolysis Targeting Chimera (PROTAC) designed to induce the degradation of c-Src kinase. The document is intended for researchers, scientists, and drug development professionals, offering detailed data, experimental protocols, and visual representations of the underlying mechanisms and workflows.

Introduction to this compound

Targeted protein degradation has emerged as a powerful pharmacological strategy that utilizes small molecules to eliminate specific proteins rather than merely inhibiting them[1]. One of the most prominent approaches is the use of PROTACs, which are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome[1].

This compound is a PROTAC that leverages the potent pan-tyrosine kinase inhibitor, dasatinib, as the warhead for binding to the c-Src kinase[2]. The dasatinib moiety is connected via a linker to a derivative of thalidomide, which serves as a ligand for the Cereblon (CRBN) E3 ubiquitin ligase[2]. By simultaneously binding c-Src and CRBN, this compound facilitates the formation of a ternary complex, inducing the selective degradation of c-Src[2]. This molecule acts as both a cellular inhibitor and a potent degrader of c-Src and its known off-target, Csk.

Mechanism of Action

The primary mechanism of this compound involves hijacking the cell's natural protein disposal system, the Ubiquitin-Proteasome System (UPS). The process can be broken down into several key steps:

  • Ternary Complex Formation: this compound, being bifunctional, binds to both the c-Src kinase and the CRBN substrate receptor of the CRL4CRBN E3 ligase complex within the cell. This brings the target protein and the E3 ligase into close proximity, forming a transient c-Src::this compound::CRBN ternary complex.

  • Ubiquitination: Once the ternary complex is formed, the E3 ligase machinery catalyzes the transfer of ubiquitin (Ub) molecules from a charged E2 ubiquitin-conjugating enzyme to lysine residues on the surface of the c-Src protein.

  • Proteasomal Degradation: The poly-ubiquitinated c-Src is then recognized by the 26S proteasome. The proteasome unfolds and degrades the target protein into small peptides, while the ubiquitin molecules are recycled.

  • Catalytic Cycle: this compound is released after inducing ubiquitination and can proceed to bind another c-Src and CRBN, acting catalytically to induce the degradation of multiple target protein molecules.

This degradation is confirmed to be dependent on the proteasome and ubiquitination pathways.

G cluster_cell Cellular Environment protac This compound ternary c-Src :: PROTAC :: CRBN Ternary Complex protac->ternary Binds cSrc c-Src Target Protein cSrc->ternary Binds crbn CRBN E3 Ligase crbn->ternary Recruited ternary->protac Catalytic Release ternary->crbn Release polyUb Poly-ubiquitinated c-Src ternary->polyUb Poly-ubiquitination ub Ubiquitin (Ub) ub->ternary Transfer proteasome 26S Proteasome polyUb->proteasome Recognition & Degradation peptides Degraded Peptides proteasome->peptides

Caption: Mechanism of this compound-mediated c-Src degradation.

Quantitative Data Summary

The efficacy of this compound has been quantified across several metrics, including degradation potency, selectivity, and anti-proliferative activity.

This table summarizes the half-maximal degradation concentration (DC₅₀) and maximum degradation (Dₘₐₓ) of c-Src induced by this compound in various cancer cell lines. Lower DC₅₀ values indicate higher potency. Across the four cell lines, this compound has an average DC₅₀ of 7 nM and an average Dₘₐₓ of 92%.

Cell LineDC₅₀ (nM)Dₘₐₓ (%)
CAL14812~95
KCL223~95
MDA-MB-2313~90
SUM14910~90

Data sourced from Mao et al., 2020.

This compound was developed from the pan-kinase inhibitor dasatinib, which also potently inhibits Bcr-Abl. This table shows the degradation selectivity of this compound for c-Src over Bcr-Abl in a cell line expressing both kinases.

TargetCell LineDC₅₀ (nM)
c-SrcKCL223
Bcr-AblKCL22> 1000 (No degradation observed)

Data sourced from Mao et al., 2020.

The functional consequence of c-Src degradation was assessed by measuring the half-maximal growth inhibition (GI₅₀) in 3D cell cultures. The activity was compared between a cell line sensitive to c-Src degradation (MDA-MB-231) and one that is not (CAL51).

Cell LineGI₅₀ (nM)
MDA-MB-2316
CAL5174

Data sourced from Mao et al., 2020.

Experimental Protocols and Workflows

The characterization of a PROTAC like this compound involves a series of biochemical and cellular assays to determine its binding, degradation, selectivity, and functional effects.

G start PROTAC Design & Synthesis biochem Biochemical Assays (e.g., TR-FRET) start->biochem cellular_binding Cellular Target Engagement (NanoBRET Assay) start->cellular_binding binding Determine Ternary Complex Formation & Stability biochem->binding binding_confirm Confirm CRBN & c-Src Binding in Cells cellular_binding->binding_confirm degradation Cellular Degradation Assay (Western Blot / ELISA) cellular_binding->degradation dc50_dmax Calculate DC₅₀ & Dₘₐₓ degradation->dc50_dmax selectivity Selectivity Profiling (Quantitative Proteomics / RPPA) degradation->selectivity functional Functional Cellular Assays (e.g., Anti-Proliferation) degradation->functional off_targets Identify Off-Target Degradation selectivity->off_targets end Lead Optimization off_targets->end gi50 Determine GI₅₀ functional->gi50 gi50->end

Caption: General experimental workflow for PROTAC characterization.

Western blotting is used to visually confirm the degradation of a target protein.

  • Cell Culture and Treatment: Plate cells (e.g., CAL148, KCL22) at a desired density and allow them to adhere overnight. Treat cells with varying concentrations of this compound or DMSO (vehicle control) for a specified time (e.g., 18-24 hours).

  • Cell Lysis: Wash cells with ice-cold PBS. Lyse the cells using an appropriate lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay to ensure equal loading.

  • Sample Preparation: Mix the cell lysate with SDS-PAGE sample buffer and heat at 95-100°C for 5-10 minutes.

  • Gel Electrophoresis: Load 20-30 µg of protein per lane onto an SDS-polyacrylamide gel. Run the gel until the dye front reaches the bottom.

  • Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST (Tris-buffered saline with Tween 20) for 1 hour at room temperature to prevent non-specific antibody binding.

  • Antibody Incubation: Incubate the membrane with a primary antibody specific for the target protein (e.g., anti-c-Src) and a loading control (e.g., anti-Actin) overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. After further washes, add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.

NanoBRET™ assays are used to measure the engagement of the PROTAC with its targets (c-Src or CRBN) in live cells.

  • Cell Transfection: Co-transfect HEK293 cells with a plasmid expressing the target protein fused to NanoLuc® luciferase (e.g., NanoLuc-CRBN).

  • Cell Plating: Seed the transfected cells into a 96-well or 384-well assay plate and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of this compound. An inactive control, such as this compound-NMe (which cannot bind CRBN), should be included. Add the compounds to the cells.

  • Tracer Addition: Add the fluorescent NanoBRET™ tracer to the wells. This tracer competes with the unlabeled compound for binding to the NanoLuc®-fused target.

  • Incubation: Incubate the plate for approximately 2 hours at 37°C in a CO₂ incubator.

  • Signal Detection: Add the Nano-Glo® substrate to the wells. Measure the donor emission (460nm) and acceptor emission (610nm) using a plate reader equipped for BRET measurements. The BRET ratio is calculated, and dose-response curves are generated to determine the EC₅₀ value.

This method provides an unbiased, global view of the proteins degraded upon treatment with this compound.

  • Sample Preparation: Treat cells (e.g., CAL148) with this compound (100 nM) or DMSO for 18 hours in biological triplicate. Harvest and lyse the cells.

  • Protein Digestion: Quantify the protein content, then reduce, alkylate, and digest the proteins into peptides using an enzyme like trypsin.

  • Isobaric Labeling (Optional, for multiplexing): Label the peptide samples from different conditions with isobaric tags (e.g., TMT) for relative quantification.

  • LC-MS/MS Analysis: Analyze the peptide mixtures using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The mass spectrometer will fragment the peptides and measure the mass-to-charge ratio of the fragments.

  • Data Analysis: Process the raw MS data using a specialized software suite. Identify peptides and proteins by searching the data against a protein database. Quantify the relative abundance of each protein between the this compound-treated and control samples.

  • Visualization: Plot the results as a volcano plot (log₂ fold change vs. -log₁₀ p-value) to identify proteins that are significantly and substantially downregulated.

Structural Logic of this compound

The design of this compound follows the classic PROTAC architecture, comprising three essential components that are logically and structurally linked to achieve its function.

G warhead Warhead: Dasatinib linker Linker warhead->linker Covalently Linked warhead_desc Binds to the ATP-binding site of the target protein, c-Src. warhead->warhead_desc ligand E3 Ligand: Thalidomide Derivative linker->ligand Covalently Linked linker_desc Connects the two binding moieties. Its length and attachment points are critical for ternary complex stability and degradation efficiency. linker->linker_desc ligand_desc Binds to the substrate receptor of the E3 ligase, CRBN. ligand->ligand_desc

Caption: Structural components of the this compound PROTAC.

References

The Critical Role of Cereblon in the Activity of DAS-5-oCRBN: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth examination of the role of cereblon (CRBN), a primary E3 ubiquitin ligase substrate receptor, in the activity of DAS-5-oCRBN, a potent and selective proteolysis-targeting chimera (PROTAC) designed to degrade the c-Src kinase. This compound exemplifies the power of targeted protein degradation by hijacking the ubiquitin-proteasome system to eliminate c-Src, a protein implicated in various cancers. This document details the mechanism of action, summarizes key quantitative data, provides comprehensive experimental protocols, and visualizes the underlying biological and experimental frameworks.

Introduction to Cereblon and Targeted Protein Degradation

Cereblon is a crucial component of the CUL4A-DDB1-ROC1 E3 ubiquitin ligase complex, where it functions as a substrate receptor.[1] The discovery that immunomodulatory drugs (IMiDs) like thalidomide and its analogs bind to cereblon, thereby modulating its substrate specificity, paved the way for the development of novel therapeutic strategies.[2] One such strategy is the use of PROTACs, heterobifunctional molecules that consist of a ligand for a target protein of interest (POI), a ligand for an E3 ligase, and a linker connecting them.[3] By bringing the POI and the E3 ligase into close proximity, PROTACs induce the ubiquitination and subsequent degradation of the POI by the 26S proteasome.

This compound: A Cereblon-Dependent c-Src Degrader

This compound is a PROTAC that utilizes the cereblon E3 ligase to selectively target the c-Src kinase for degradation.[3][4] It is composed of a dasatinib analog, which binds to the ATP-binding site of c-Src, and a thalidomide-based ligand that recruits cereblon. The formation of a stable ternary complex between c-Src, this compound, and cereblon is the critical initiating event for the subsequent ubiquitination and proteasomal degradation of c-Src.

Quantitative Data Summary

The efficacy of this compound has been quantitatively assessed across various cell lines. The following tables summarize the key parameters, including the half-maximal degradation concentration (DC50), maximum degradation (Dmax), cellular binding affinity (EC50), and half-maximal growth inhibition (GI50).

Table 1: Degradation Efficiency of this compound against c-Src

Cell LineDC50 (nM)Dmax (%)
CAL1483>90
KCL2210>90
MDA-MB-2315>90
SUM5110>90

Table 2: Cellular Binding Affinity of this compound

TargetAssayEC50 (nM)
c-SrcNanoBRET180
CereblonNanoBRET230

Table 3: Anti-proliferative Activity of this compound

Cell LineGI50 (nM)
MDA-MB-2316
CAL5174

Mechanism of Action and Signaling Pathways

The primary mechanism of action of this compound involves the cereblon-mediated ubiquitination and subsequent proteasomal degradation of c-Src. This process is dependent on the formation of a ternary complex. The degradation of c-Src disrupts its downstream signaling pathways, which are involved in cell proliferation, survival, and migration.

cluster_0 This compound Mediated c-Src Degradation DAS5oCRBN This compound TernaryComplex c-Src : this compound : CRBN Ternary Complex DAS5oCRBN->TernaryComplex Binds cSrc c-Src cSrc->TernaryComplex Binds CRBN Cereblon (CRBN) E3 Ligase Complex CRBN->TernaryComplex Binds Ub_cSrc Ubiquitinated c-Src TernaryComplex->Ub_cSrc Catalyzes Ubiquitination Ub Ubiquitin Ub->TernaryComplex Proteasome 26S Proteasome Ub_cSrc->Proteasome Degradation Degradation Products Proteasome->Degradation

Caption: this compound forms a ternary complex with c-Src and Cereblon.

cluster_1 Downstream Effects of c-Src Degradation cSrc_degradation c-Src Degradation (via this compound) FAK FAK cSrc_degradation->FAK Inhibition STAT3 STAT3 cSrc_degradation->STAT3 Inhibition Ras_MAPK Ras/MAPK Pathway cSrc_degradation->Ras_MAPK Inhibition PI3K_Akt PI3K/Akt Pathway cSrc_degradation->PI3K_Akt Inhibition Migration Cell Migration FAK->Migration Proliferation Cell Proliferation STAT3->Proliferation Ras_MAPK->Proliferation Survival Cell Survival PI3K_Akt->Survival

Caption: Degradation of c-Src inhibits multiple downstream pro-survival pathways.

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. The following sections provide protocols for key experiments used to characterize the activity of this compound.

Western Blotting for c-Src Degradation

This protocol is used to determine the extent of c-Src degradation in cells treated with this compound.

cluster_2 Western Blot Workflow A Cell Treatment with This compound B Cell Lysis A->B C Protein Quantification (BCA Assay) B->C D SDS-PAGE C->D E Protein Transfer (to PVDF membrane) D->E F Blocking E->F G Primary Antibody Incubation (anti-c-Src, anti-GAPDH) F->G H Secondary Antibody Incubation (HRP-conjugated) G->H I Chemiluminescent Detection H->I J Data Analysis (Densitometry) I->J

Caption: Workflow for assessing protein degradation by Western Blot.

Methodology:

  • Cell Culture and Treatment: Plate cells (e.g., MDA-MB-231) in 6-well plates and allow them to adhere overnight. Treat cells with varying concentrations of this compound or DMSO (vehicle control) for 18 hours.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay kit.

  • SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Antibody Incubation: Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature. Incubate with primary antibodies against c-Src and a loading control (e.g., GAPDH) overnight at 4°C. Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection and Analysis: Visualize bands using an enhanced chemiluminescence (ECL) substrate. Quantify band intensities using densitometry software to determine the percentage of c-Src degradation relative to the loading control and vehicle-treated samples.

Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation

This assay confirms the formation of the c-Src:this compound:CRBN ternary complex.

Methodology:

  • Cell Treatment and Lysis: Treat cells expressing tagged versions of c-Src and/or CRBN with this compound and a proteasome inhibitor (e.g., MG132) to prevent degradation of the complex. Lyse cells in a non-denaturing lysis buffer.

  • Immunoprecipitation: Incubate the cell lysate with an antibody against one component of the putative complex (e.g., anti-FLAG for FLAG-tagged CRBN) coupled to magnetic beads.

  • Washing and Elution: Wash the beads extensively to remove non-specifically bound proteins. Elute the bound proteins.

  • Western Blot Analysis: Analyze the eluate by Western blotting using antibodies against the other components of the complex (e.g., anti-c-Src) to confirm their co-precipitation.

In-Cell Target Engagement using NanoBRET™ Assay

This assay measures the binding of this compound to c-Src and cereblon in living cells.

cluster_3 NanoBRET Assay Principle NanoLuc Target-NanoLuc Fusion Protein BRET_Signal BRET Signal NanoLuc->BRET_Signal Energy Donor Tracer Fluorescent Tracer Tracer->BRET_Signal Energy Acceptor PROTAC This compound PROTAC->NanoLuc Competes with Tracer

Caption: Principle of the competitive NanoBRET target engagement assay.

Methodology:

  • Cell Transfection: Co-transfect cells with plasmids encoding the target protein (c-Src or CRBN) fused to NanoLuc® luciferase and a HaloTag® fusion protein.

  • Cell Plating and Labeling: Plate the transfected cells and label with the HaloTag® NanoBRET™ 618 Ligand.

  • Compound Treatment: Treat the cells with a serial dilution of this compound.

  • Substrate Addition and Signal Detection: Add the NanoGlo® substrate and measure the donor (460 nm) and acceptor (618 nm) emission signals.

  • Data Analysis: Calculate the NanoBRET™ ratio and plot against the compound concentration to determine the EC50 value.

Ubiquitination Assay

This assay directly demonstrates the ubiquitination of c-Src induced by this compound.

Methodology:

  • Cell Treatment: Treat cells with this compound and MG132.

  • Immunoprecipitation: Lyse the cells and immunoprecipitate c-Src.

  • Western Blot Analysis: Perform a Western blot on the immunoprecipitated samples and probe with an antibody against ubiquitin to detect polyubiquitinated c-Src.

Conclusion

Cereblon plays an indispensable role in the activity of this compound, acting as the crucial link that brings the c-Src target to the cellular degradation machinery. The potent and selective degradation of c-Src by this compound, as evidenced by the quantitative data, highlights the therapeutic potential of the PROTAC technology. The experimental protocols provided in this guide offer a robust framework for the evaluation and characterization of cereblon-recruiting PROTACs, aiding in the continued development of this promising class of therapeutics.

References

A Technical Guide to the Structural Basis of DAS-5-oCRBN Target Selectivity

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the principles governing the target selectivity of DAS-5-oCRBN, a potent Proteolysis-Targeting Chimera (PROTAC). Contrary to what its name might imply, this compound's selectivity is not for a specific ortholog of the Cereblon (CRBN) E3 ligase. Instead, its defining feature is the selective and efficient degradation of the c-Src kinase over other structurally similar kinases, such as Bcr-Abl. This document outlines the mechanism of action, presents key quantitative data, details relevant experimental protocols, and provides visualizations to illustrate the structural hypotheses for this selectivity.

This compound: A PROTAC for Selective c-Src Degradation

This compound is a heterobifunctional molecule designed to hijack the cell's ubiquitin-proteasome system. It is composed of three key components:

  • A warhead based on the kinase inhibitor dasatinib, which binds to the ATP pocket of c-Src kinase.

  • An E3 ligase-recruiting moiety derived from thalidomide, which binds to the CRBN E3 ubiquitin ligase. The "oCRBN" in the molecule's name refers to this CRBN-binding component.

  • A linker that connects the warhead and the E3 ligase recruiter, spacing them at a specific distance and orientation.

The molecule functions by forming a ternary complex between the target protein (c-Src) and the CRBN E3 ligase, leading to the ubiquitination and subsequent proteasomal degradation of c-Src.[1][2]

Mechanism of Action: PROTAC-Mediated Degradation

The primary function of this compound is to induce the degradation of its target protein. This process is dependent on the formation of a stable ternary complex and requires the engagement of both the kinase and the E3 ligase.[1] The degradation is mediated by ubiquitination and can be blocked by proteasome inhibitors like bortezomib or by ligands that compete for binding to CRBN, such as pomalidomide.[1]

PROTAC_Mechanism cluster_0 cluster_1 Ternary Complex Formation cluster_2 Ubiquitination & Degradation This compound This compound PROTAC Ternary c-Src :: PROTAC :: CRBN cSrc c-Src (Target Protein) cSrc->Ternary Dasatinib Moiety CRBN CRBN E3 Ligase CRBN->Ternary Thalidomide Moiety Ub_cSrc Poly-ubiquitinated c-Src Ternary->Ub_cSrc Ub Transfer Ub Ubiquitin Ub->Ub_cSrc Proteasome 26S Proteasome Ub_cSrc->Proteasome Recognition Degraded Degraded Peptides Proteasome->Degraded Degradation

Caption: General mechanism of this compound-mediated protein degradation.

Quantitative Data: Potency and Selectivity

The efficacy and selectivity of this compound have been quantified across various cell lines. The key metrics are DC50 (the concentration required to degrade 50% of the target protein) and Dmax (the maximum percentage of degradation). This compound is a potent degrader of c-Src, with an average DC50 of 7 nM and Dmax of 92% across four cell lines.[1] Crucially, it shows remarkable selectivity for c-Src over the closely related Bcr-Abl kinase.

CompoundTargetCell LineDC50 (nM)% Degradation (at 100 nM, 18h)Dmax (%)
This compound c-SrcCAL-148378%-
This compound Bcr-AblKCL-22>10004%-
This compound c-SrcAverage (4 lines)7-92%

Data compiled from multiple sources.

Structural Basis of Target Selectivity

While a definitive crystal structure of the ternary complex is not publicly available, studies indicate that the geometry and trajectory of the CRBN ligand are critical determinants of target selectivity. This compound utilizes a 5-amino thalidomide to engage CRBN. This specific linkage, combined with the linker length and attachment point on the dasatinib core, creates a ternary complex geometry that is highly favorable for the ubiquitination of c-Src but is sterically or conformationally incompatible for the efficient ubiquitination of Bcr-Abl.

This geometric constraint is the structural basis for selectivity. For Bcr-Abl, the resulting ternary complex is likely unstable or positions the lysine residues on the protein surface unfavorably for ubiquitin transfer from the E3 ligase, thus preventing its degradation.

Selectivity_Basis cluster_cSrc Favorable Complex (c-Src Degradation) cluster_BcrAbl Unfavorable Complex (No Bcr-Abl Degradation) cSrc c-Src PROTAC1 This compound cSrc->PROTAC1 CRBN1 CRBN E3 Ligase PROTAC1->CRBN1 CRBN1->cSrc Productive Ubiquitination Ub1 Ub Ub1->CRBN1 BcrAbl Bcr-Abl PROTAC2 This compound BcrAbl->PROTAC2 CRBN2 CRBN E3 Ligase PROTAC2->CRBN2 CRBN2->BcrAbl Steric Clash / Poor Positioning Ub2 Ub Ub2->CRBN2

Caption: Conceptual model for the geometric basis of this compound selectivity.

Experimental Protocols

The characterization of this compound relies on several key biochemical and cellular assays.

This immunoassay is used to quantify the amount of a specific protein in a sample.

  • Objective: To determine the DC50 of a PROTAC by measuring the remaining target protein levels after treatment.

  • Methodology:

    • Cell Treatment: Cells (e.g., CAL-148 or KCL-22) are seeded in multi-well plates and treated with a serial dilution of the PROTAC (e.g., this compound) for a specified time, typically 18 hours.

    • Lysis: Cells are washed and lysed to release cellular proteins.

    • Capture: The lysate is added to plates pre-coated with a capture antibody specific to the target protein (e.g., total c-Src or Bcr-Abl).

    • Detection: A second, detection antibody (often conjugated to an enzyme like HRP) that binds to a different epitope on the target protein is added.

    • Quantification: A substrate is added that reacts with the enzyme to produce a colorimetric or chemiluminescent signal, which is proportional to the amount of protein. The signal is read using a plate reader.

    • Analysis: Protein levels are normalized to a vehicle control (e.g., DMSO), and the data is fitted to a dose-response curve to calculate the DC50 value.

This technique is used to detect and semi-quantify specific proteins from a complex mixture.

  • Objective: To confirm protein degradation and determine the Dmax.

  • Methodology:

    • Sample Preparation: Cells are treated with the PROTAC and lysed as described for ELISA. Protein concentration is determined using an assay like the BCA assay.

    • SDS-PAGE: Equal amounts of protein from each sample are denatured and separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

    • Blocking: The membrane is incubated in a blocking buffer (e.g., non-fat milk or BSA) to prevent non-specific antibody binding.

    • Antibody Incubation: The membrane is incubated with a primary antibody specific to the target protein, followed by a wash and incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Detection: A chemiluminescent substrate is applied, and the light emitted from the bands is captured by an imaging system. Band intensity is quantified using densitometry software and normalized to a loading control (e.g., β-actin or GAPDH).

This bioluminescence resonance energy transfer (BRET) assay measures compound binding to a target protein within intact cells.

  • Objective: To confirm cellular binding of the PROTAC to its intended targets (e.g., c-Src and CRBN) in a live-cell context.

  • Methodology:

    • Cell Engineering: Cells are engineered to express the target protein (e.g., CRBN) as a fusion with NanoLuc® luciferase.

    • Tracer Addition: A fluorescent tracer that binds to the target protein is added to the cells. This brings the fluorophore into close proximity to the NanoLuc® enzyme, generating a BRET signal.

    • Competitive Displacement: The PROTAC is added to the cells. If it binds to the target protein, it will compete with and displace the tracer, causing a dose-dependent decrease in the BRET signal.

    • Analysis: The resulting data allows for the calculation of an IC50 value, which reflects the compound's binding affinity for the target inside living cells. This assay can distinguish between biochemical affinity and actual target engagement in the complex cellular milieu.

References

In-Depth Technical Guide: Antiproliferative Activity of DAS-5-oCRBN

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the antiproliferative activity of DAS-5-oCRBN, a potent and selective proteolysis-targeting chimera (PROTAC) designed to degrade c-Src kinase. This document details the core mechanism, quantitative cellular activity, and the experimental protocols utilized to determine its efficacy.

Core Concept: PROTAC-Mediated Degradation of c-Src

This compound operates through the PROTAC mechanism. It is a heterobifunctional molecule comprising a ligand that binds to the target protein, c-Src, and another ligand that recruits the Cereblon (CRBN) E3 ubiquitin ligase. This induced proximity facilitates the ubiquitination of c-Src, marking it for degradation by the proteasome. This targeted protein degradation offers a powerful alternative to traditional kinase inhibition.

PROTAC_Mechanism cluster_ternary Ternary Complex Formation cluster_ubiquitination Ubiquitination Cascade cluster_degradation Proteasomal Degradation DAS5oCRBN This compound cSrc c-Src (Target Protein) DAS5oCRBN->cSrc Binds CRBN CRBN (E3 Ligase) DAS5oCRBN->CRBN Recruits cSrc_Ub Ubiquitinated c-Src CRBN->cSrc_Ub Catalyzes Ubiquitination Ub Ubiquitin Ub->cSrc_Ub Proteasome 26S Proteasome cSrc_Ub->Proteasome Targeted for Degradation Degraded Degraded Peptides Proteasome->Degraded

Caption: Mechanism of this compound-mediated c-Src degradation.

Quantitative Antiproliferative and Degradation Activity

The efficacy of this compound has been quantified in various c-Src-dependent cancer cell lines. The key metrics are the half-maximal growth inhibition (GI50) and the half-maximal degradation concentration (DC50).

Table 1: Antiproliferative Activity (GI50) of c-Src PROTACs and Controls in 3D Cell Culture

CompoundMDA-MB-231 (GI50, nM)CAL51 (GI50, nM)
This compound 6 74
DAS-CHO-5-oCRBN62-
Dasatinib--
This compound-NMe (Inactive)--
DAS-CHO-5-oCRBN-NMe (Inactive)--

Data sourced from a 2023 ChemRxiv preprint by Mao W, et al.[1]

Table 2: Degradation Potency (DC50) of c-Src PROTACs

CompoundCell LineTargetDC50 (nM)
This compound KCL22c-Src-
This compound KCL22Bcr-Abl-
DAS-CHO-5-oCRBNCAL148c-Src55

Data from Probechem and a 2023 ChemRxiv preprint by Mao W, et al.[1][2]

Experimental Protocols

The following protocols are based on methodologies described for PROTACs and 3D cell culture antiproliferation assays.

3D Spheroid Antiproliferative Assay

This assay determines the effect of this compound on cell growth in a three-dimensional model that better mimics a tumor microenvironment.

Antiproliferative_Workflow cluster_prep 1. Cell Preparation cluster_spheroid 2. Spheroid Formation cluster_treatment 3. Compound Treatment cluster_analysis 4. Viability Analysis A Culture c-Src Dependent Cell Lines (e.g., MDA-MB-231) B Harvest and Count Cells A->B C Seed Cells into Ultra-Low Attachment Plates B->C D Centrifuge to Aggregate C->D E Incubate for 3-4 Days to Form Spheroids D->E F Prepare Serial Dilutions of this compound E->F G Add Compound Dilutions to Spheroid Wells F->G H Incubate for 72 Hours G->H I Add CellTiter-Glo® 3D Reagent H->I J Measure Luminescence (ATP content) I->J K Calculate GI50 Values J->K

Caption: Workflow for 3D spheroid antiproliferative assay.

Methodology:

  • Cell Seeding: c-Src-dependent cell lines such as MDA-MB-231 or CAL51 are cultured to 70-80% confluency, harvested, and seeded into ultra-low attachment 96-well plates.

  • Spheroid Formation: Plates are centrifuged at a low speed (e.g., 300 x g) for 5 minutes to facilitate cell aggregation and incubated for 3-4 days to allow for spheroid formation.

  • Compound Treatment: A serial dilution of this compound and control compounds is prepared. The diluted compounds are added to the wells containing spheroids and incubated for a period of 72 hours.

  • Viability Assessment: Cell viability is measured using a luminescent-based assay, such as the CellTiter-Glo® 3D Cell Viability Assay, which quantifies ATP levels as an indicator of metabolically active cells.

  • Data Analysis: Luminescence readings are normalized to vehicle-treated controls, and the GI50 values are calculated using non-linear regression analysis.

Western Blot for c-Src Degradation

This protocol is used to visually confirm and quantify the degradation of the target protein, c-Src, following treatment with this compound.

Methodology:

  • Cell Lysis: Cells (e.g., CAL148, KCL22) are treated with varying concentrations of this compound for a specified time (e.g., 18-24 hours). After treatment, cells are washed with PBS and lysed using RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: The total protein concentration in each lysate is determined using a BCA protein assay to ensure equal loading.

  • SDS-PAGE and Transfer: Equal amounts of protein (e.g., 20-30 µg) are separated by SDS-polyacrylamide gel electrophoresis and subsequently transferred to a PVDF membrane.

  • Immunoblotting: The membrane is blocked (e.g., with 5% non-fat milk or BSA in TBST) and then incubated with a primary antibody specific for c-Src. A loading control antibody (e.g., β-actin, GAPDH) is used to ensure equal protein loading across lanes.

  • Detection: The membrane is then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Quantification: Densitometry analysis is performed on the western blot bands to quantify the relative abundance of c-Src protein, which is then used to calculate DC50 values.

Selectivity Profile

This compound has demonstrated selectivity for c-Src degradation. For instance, in KCL22 cells, it was shown to be a selective degrader of c-Src over Bcr-Abl.[1] Further proteomic studies have confirmed a high degree of selectivity for c-Src.[1] This selectivity is crucial for minimizing off-target effects and enhancing the therapeutic window. The specific geometry of the PROTAC, influenced by the linkage to the 5-position of the thalidomide-based CRBN ligand, is a key determinant of this selectivity.

References

The Critical Role of c-Src in Cancer: A Technical Guide to c-Src Dependent Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The proto-oncogene tyrosine-protein kinase c-Src is a pivotal regulator of various cellular processes, including proliferation, survival, migration, and invasion. Its aberrant activation is a hallmark of numerous human cancers, rendering it a compelling target for therapeutic intervention. This technical guide provides an in-depth overview of cancer cell lines dependent on c-Src signaling, offering a valuable resource for researchers and drug development professionals. We present quantitative data on the sensitivity of these cell lines to c-Src inhibitors, detailed experimental protocols for assessing c-Src dependence, and a comprehensive analysis of the downstream signaling pathways that drive the malignant phenotype.

c-Src Dependent Cancer Cell Lines: A Quantitative Overview

A multitude of cancer cell lines across various tumor types exhibit a dependency on c-Src for their growth and survival. This dependence is often quantified by the half-maximal inhibitory concentration (IC50) of small molecule c-Src inhibitors. The tables below summarize the IC50 values for several commonly used c-Src inhibitors in a panel of cancer cell lines.

Table 1: IC50 Values of Dasatinib in Colon Cancer Cell Lines [1][2]

Cell LineOriginIC50 (µmol/L)
WiDrColon Carcinoma0.03
HT29Colon Carcinoma0.05
HCT116Colon Carcinoma1.5
SW480Colon Carcinoma2.8
LoVoColon Carcinoma3.2
DLD-1Colon Carcinoma4.7
COLO 205Colon Carcinoma5.6
SW620Colon Carcinoma16.41

Table 2: IC50 Values of Saracatinib (AZD0530) in Various Cancer Cell Lines [3][4][5]

Cell LineCancer TypeIC50 (µM)
K562Chronic Myeloid Leukemia0.22
A549Non-Small Cell Lung Cancer0.14 (migration inhibition)
PC-3Prostate Cancer~0.5
DU145Prostate Cancer~0.6
HT29Colon Cancer~0.7

Table 3: IC50 Values of Bosutinib in Breast Cancer Cell Lines

Cell LineSubtypeIC50 (nM)
MDA-MB-231Triple-Negative<100
HCC1143Triple-Negative<100
HCC1937Triple-Negative<100
SUM159PTTriple-Negative<100

Table 4: IC50 Values of PP2 in Breast and Colon Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)
MDA-MB-231Breast Cancer~10
T47DBreast Cancer>10
MCF-7Breast Cancer>10
HT29Colon Cancer~20 (for 40-50% growth inhibition)

Core Signaling Pathways Downstream of c-Src

Activated c-Src orchestrates a complex network of downstream signaling pathways that are fundamental to cancer progression. Understanding these pathways is crucial for identifying potential therapeutic targets and predictive biomarkers. The major signaling cascades initiated by c-Src include the PI3K-AKT, Ras-MAPK, JAK-STAT3, and FAK/Paxillin pathways.

c_Src_Signaling_Pathways RTK Receptor Tyrosine Kinases (e.g., EGFR) cSrc c-Src RTK->cSrc Integrins Integrins Integrins->cSrc FAK FAK cSrc->FAK Grb2_Sos Grb2/Sos cSrc->Grb2_Sos PI3K PI3K cSrc->PI3K JAK JAK cSrc->JAK Paxillin Paxillin FAK->Paxillin Migration_Invasion Migration/Invasion Paxillin->Migration_Invasion Ras Ras Grb2_Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation ERK->Migration_Invasion AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Survival Survival AKT->Survival mTOR->Proliferation mTOR->Survival STAT3 STAT3 JAK->STAT3 STAT3->Proliferation STAT3->Survival Angiogenesis Angiogenesis STAT3->Angiogenesis

Caption: Key downstream signaling pathways activated by c-Src in cancer cells.

Experimental Protocols for Assessing c-Src Dependence

Determining the reliance of cancer cells on c-Src signaling is fundamental for both basic research and drug development. The following section provides detailed protocols for key experiments used to evaluate c-Src dependence.

Cell Viability Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the c-Src inhibitor for 48-72 hours. Include a vehicle-only control.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Cell_Viability_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Analysis Seed_Cells Seed cells in 96-well plate Adherence Allow cells to adhere overnight Seed_Cells->Adherence Add_Inhibitor Add serial dilutions of c-Src inhibitor Adherence->Add_Inhibitor Incubate_Treatment Incubate for 48-72 hours Add_Inhibitor->Incubate_Treatment Add_MTT Add MTT solution Incubate_Treatment->Add_MTT Incubate_MTT Incubate for 2-4 hours Add_MTT->Incubate_MTT Solubilize Add DMSO to dissolve formazan Incubate_MTT->Solubilize Measure_Absorbance Measure absorbance at 570 nm Solubilize->Measure_Absorbance Calculate_Viability Calculate % viability and IC50 Measure_Absorbance->Calculate_Viability

Caption: Workflow for determining cell viability using the MTT assay.

Western Blot Analysis of c-Src Phosphorylation

Western blotting is used to detect the phosphorylation status of c-Src at tyrosine 416 (p-Src Tyr416), which is indicative of its activation state.

Protocol:

  • Cell Lysis: Treat cells with the c-Src inhibitor for the desired time, then lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.

  • SDS-PAGE: Separate 20-30 µg of protein per lane on a 10% SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody against p-Src (Tyr416) and total c-Src overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Western_Blot_Workflow cluster_sample_prep Sample Preparation cluster_electrophoresis Electrophoresis & Transfer cluster_immunodetection Immunodetection Cell_Lysis Lyse cells in RIPA buffer Protein_Quant Quantify protein concentration (BCA) Cell_Lysis->Protein_Quant SDS_PAGE Separate proteins by SDS-PAGE Protein_Quant->SDS_PAGE Transfer Transfer proteins to PVDF membrane SDS_PAGE->Transfer Blocking Block membrane with 5% BSA Transfer->Blocking Primary_Ab Incubate with primary antibodies (p-Src, total Src) Blocking->Primary_Ab Secondary_Ab Incubate with HRP- conjugated secondary Ab Primary_Ab->Secondary_Ab Detection Visualize with ECL substrate Secondary_Ab->Detection

Caption: Workflow for Western blot analysis of c-Src phosphorylation.

Cell Migration Assay (Scratch Assay)

The scratch assay is a simple method to study cell migration in vitro.

Protocol:

  • Create a Monolayer: Grow cells to confluence in a 6-well plate.

  • Create a "Scratch": Use a sterile 200 µL pipette tip to create a straight scratch in the cell monolayer.

  • Wash and Treat: Gently wash the wells with PBS to remove detached cells and then add fresh medium containing the c-Src inhibitor or vehicle control.

  • Image Acquisition: Capture images of the scratch at 0 hours and at subsequent time points (e.g., 12, 24, 48 hours) using a phase-contrast microscope.

  • Data Analysis: Measure the width of the scratch at different points and calculate the percentage of wound closure over time.

Scratch_Assay_Workflow cluster_prep Preparation cluster_treatment_imaging Treatment & Imaging cluster_analysis Analysis Create_Monolayer Grow cells to confluence Create_Scratch Create a scratch with a pipette tip Create_Monolayer->Create_Scratch Wash_Cells Wash to remove detached cells Create_Scratch->Wash_Cells Add_Medium Add medium with inhibitor or vehicle Wash_Cells->Add_Medium Image_T0 Image scratch at 0 hours Add_Medium->Image_T0 Incubate Incubate and image at later time points Image_T0->Incubate Measure_Width Measure scratch width Incubate->Measure_Width Calculate_Closure Calculate % wound closure Measure_Width->Calculate_Closure Kinase_Assay_Workflow cluster_setup Reaction Setup cluster_reaction Kinase Reaction cluster_detection_analysis Detection & Analysis Combine_Reagents Combine c-Src enzyme, substrate, and inhibitor Add_ATP Initiate reaction by adding ATP Combine_Reagents->Add_ATP Incubate Incubate at 30°C Add_ATP->Incubate Stop_Reaction Terminate reaction Incubate->Stop_Reaction Quantify_Phosphorylation Quantify phosphorylated substrate Stop_Reaction->Quantify_Phosphorylation Calculate_IC50 Determine inhibitory effect and IC50 Quantify_Phosphorylation->Calculate_IC50

References

A Technical Guide to the Ubiquitination and Proteasomal Degradation of c-Src

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth examination of the molecular mechanisms governing the ubiquitination and subsequent proteasomal degradation of the non-receptor tyrosine kinase, c-Src. Understanding this critical regulatory process is paramount for research into cancer biology, cell signaling, and the development of targeted therapeutics. This document details the core pathways, presents key quantitative data, outlines experimental protocols, and provides visual diagrams of the processes involved.

Core Mechanisms of c-Src Degradation

The stability and cellular concentration of c-Src are tightly controlled to prevent aberrant signaling. A primary mechanism for its downregulation is through ubiquitin-mediated proteasomal degradation. This process involves the covalent attachment of ubiquitin, a small regulatory protein, to c-Src, which flags it for destruction by the 26S proteasome. This process is primarily managed by two distinct E3 ubiquitin ligase pathways.

The CSK-Cbl Regulatory Axis

The canonical pathway for c-Src degradation is initiated by the C-terminal Src Kinase (CSK). CSK phosphorylates a conserved tyrosine residue at the C-terminus of c-Src (Tyr-527 in avian Src, Tyr-530 in human Src). This phosphorylation event induces an intramolecular conformational change, resulting in a "closed" and inactive state. This inactive conformation is preferentially recognized by the E3 ubiquitin ligase Cbl (Casitas B-lineage lymphoma).

Cbl, in conjunction with an E1 ubiquitin-activating enzyme and an E2 ubiquitin-conjugating enzyme, mediates the attachment of ubiquitin chains to c-Src, targeting it for proteasomal degradation. This process ensures that inactive c-Src is efficiently cleared from the cell, maintaining low basal kinase activity. The deubiquitinating enzyme USP2a can counteract this process by removing ubiquitin from c-Src, thereby stabilizing the protein.

G cluster_0 Cytoplasm cSrc_active Active c-Src CSK CSK cSrc_active->CSK Substrate cSrc_inactive Inactive c-Src (pY530) Cbl Cbl (E3 Ligase) cSrc_inactive->Cbl Recognition Proteasome 26S Proteasome cSrc_inactive->Proteasome Targeting USP2a USP2a (DUB) cSrc_inactive->USP2a CSK->cSrc_inactive pY530 Cbl->cSrc_inactive Ubiquitination Ub Ubiquitin Ub->Cbl Degradation Degradation Products Proteasome->Degradation Degradation USP2a->cSrc_inactive Deubiquitination

Diagram 1: The CSK-Cbl pathway for c-Src degradation.
The Chaperone-Mediated CHIP Pathway

An alternative pathway for c-Src degradation involves the C-terminus of Hsc70-interacting protein (CHIP), which functions as a co-chaperone E3 ubiquitin ligase. This pathway is often associated with the quality control of c-Src, particularly when the kinase is misfolded or in a prolonged activated state.

Molecular chaperones, such as Hsp90 and Hsc70, bind to c-Src to maintain its proper conformation and activity. However, if c-Src remains associated with these chaperones for an extended period, CHIP can bind to the chaperone-c-Src complex. CHIP then ubiquitinates c-Src, leading to its degradation. This mechanism is particularly relevant in the context of cancer therapies targeting Hsp90, as Hsp90 inhibitors can lead to the CHIP-mediated degradation of client proteins, including activated c-Src.

G cluster_1 Cytoplasm cSrc c-Src Hsp90_Hsc70 Hsp90/Hsc70 Chaperones cSrc->Hsp90_Hsc70 Binding Chaperone_Complex c-Src-Chaperone Complex cSrc->Chaperone_Complex Hsp90_Hsc70->Chaperone_Complex CHIP CHIP (E3 Ligase) Chaperone_Complex->CHIP Recognition Proteasome 26S Proteasome Chaperone_Complex->Proteasome Targeting CHIP->Chaperone_Complex Ubiquitination Ub Ubiquitin Ub->CHIP Degradation Degradation Products Proteasome->Degradation Degradation G start 1. Culture & Treat Cells (e.g., with MG132) lysis 2. Lyse Cells in RIPA Buffer + Inhibitors start->lysis ip 3. Immunoprecipitate c-Src with Antibody lysis->ip wash 4. Wash Beads to Remove Non-specific Binders ip->wash elute 5. Elute Proteins & Separate by SDS-PAGE wash->elute blot 6. Western Blot for Ubiquitin (HA-tag) elute->blot result Detect High MW Smear (Ubiquitinated c-Src) blot->result

DAS-5-oCRBN: A Technical Guide to a Potent and Selective Chemical Probe for c-Src Degradation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of DAS-5-oCRBN, a potent and selective proteolysis-targeting chimera (PROTAC) designed for the targeted degradation of the non-receptor tyrosine kinase c-Src. This compound serves as a valuable chemical probe for studying the biological consequences of c-Src loss, distinguishing the effects of protein degradation from traditional kinase inhibition. This document outlines its mechanism of action, quantitative biochemical and cellular data, detailed experimental protocols, and the broader context of the c-Src signaling pathway.

Introduction to this compound

This compound is a heterobifunctional molecule that induces the degradation of c-Src by hijacking the ubiquitin-proteasome system. It is composed of three key components: a ligand that binds to the c-Src kinase, a linker moiety, and a ligand that recruits the Cereblon (CRBN) E3 ubiquitin ligase.[1][2] By bringing c-Src into proximity with the E3 ligase, this compound facilitates the ubiquitination of c-Src, marking it for degradation by the proteasome.[2][3] This targeted degradation approach offers a powerful method to study the roles of c-Src in various cellular processes and its involvement in diseases such as cancer.[4]

The development of this compound was motivated by the need for chemical tools that can differentiate between the outcomes of kinase inhibition and protein scaffolding functions. Unlike traditional small molecule inhibitors that only block the catalytic activity of a kinase, PROTACs like this compound lead to the complete removal of the target protein, enabling the investigation of both its catalytic and non-catalytic roles.

Mechanism of Action

The mechanism of action of this compound involves the formation of a ternary complex between c-Src, this compound, and the CRBN E3 ligase. This induced proximity leads to the transfer of ubiquitin from the E3 ligase complex to c-Src. Poly-ubiquitination of c-Src serves as a recognition signal for the 26S proteasome, which then proteolytically degrades the kinase. The degradation of c-Src by this compound has been shown to be dependent on both ligase and kinase engagement and is mediated by the ubiquitin-proteasome system.

cluster_0 Mechanism of this compound This compound This compound Ternary_Complex Ternary Complex (c-Src :: this compound :: CRBN) This compound->Ternary_Complex Binds c-Src c-Src c-Src->Ternary_Complex Binds CRBN_E3_Ligase CRBN E3 Ligase CRBN_E3_Ligase->Ternary_Complex Recruited Ubiquitination Ubiquitinated c-Src Ternary_Complex->Ubiquitination Ub Transfer Proteasome Proteasome Ubiquitination->Proteasome Targeted Degradation Degraded c-Src Fragments Proteasome->Degradation Leads to

Figure 1. Mechanism of this compound-mediated c-Src degradation.

Quantitative Data

This compound has been characterized by its potent and selective degradation of c-Src across various cell lines. The following tables summarize the key quantitative data for this compound and related compounds.

Table 1: Physicochemical Properties of this compound
PropertyValueReference
Molecular FormulaC₃₉H₄₀ClN₁₁O₆S
Molecular Weight826.32 g/mol
AppearanceSolid
Storage (Powder)-20°C for 3 years
Storage (in DMSO)-80°C for 6 months
Solubility (in DMSO)≥ 100 mg/mL
Table 2: Cellular Degradation and Activity of this compound
Cell LineDC₅₀ (nM)Dₘₐₓ (%)GI₅₀ (nM)Reference
CAL148395> 1000
KCL221095250
MDA-MB-231888100
SUM149790400

DC₅₀: Half-maximal degradation concentration. Dₘₐₓ: Maximum degradation. GI₅₀: Half-maximal growth inhibition.

Table 3: Selectivity Profile of this compound
TargetDC₅₀ in KCL22 cells (nM)NotesReference
c-Src10Potent degradation
Bcr-AblNo degradation observedHighly selective over Bcr-Abl
CskSignificant degradationCsk is a known off-target of the dasatinib warhead

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize this compound.

Synthesis of this compound

A detailed, step-by-step synthesis protocol for this compound can be found in the supplementary information of the primary literature by Mao et al. The general strategy involves the coupling of a dasatinib derivative (the c-Src binding moiety) to a 5-amino thalidomide derivative (the CRBN ligand) via a linker.

cluster_1 Synthetic Workflow Dasatinib_Derivative Dasatinib Derivative (c-Src Warhead) Linker_Attachment Linker Attachment Dasatinib_Derivative->Linker_Attachment Coupling_Reaction Coupling Reaction Linker_Attachment->Coupling_Reaction Thalidomide_Derivative 5-Amino Thalidomide (CRBN Ligand) Thalidomide_Derivative->Coupling_Reaction DAS_5_oCRBN This compound Coupling_Reaction->DAS_5_oCRBN

Figure 2. General synthetic workflow for this compound.

Cell Culture and Treatment
  • Cell Lines: CAL148, KCL22, MDA-MB-231, and SUM149 cells are cultured in their respective recommended media supplemented with 10% fetal bovine serum and 1% penicillin/streptomycin.

  • Compound Preparation: this compound is dissolved in DMSO to create a stock solution (e.g., 10 mM) and stored at -80°C. Working solutions are prepared by diluting the stock in cell culture medium to the desired final concentrations.

  • Treatment: Cells are seeded in appropriate culture plates and allowed to adhere overnight. The following day, the medium is replaced with fresh medium containing the desired concentrations of this compound or vehicle control (DMSO). Treatment duration is typically 18 hours for degradation studies.

Quantification of Protein Degradation by ELISA

This protocol is adapted from the methods described by Mao et al. for quantifying total c-Src protein levels.

  • Cell Lysis: After treatment, wash cells with cold PBS and lyse them using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the total protein concentration of each lysate using a BCA protein assay.

  • ELISA:

    • Coat a 96-well plate with a capture antibody specific for total c-Src overnight at 4°C.

    • Wash the plate and block with a suitable blocking buffer (e.g., 5% BSA in TBST) for 1-2 hours at room temperature.

    • Add normalized cell lysates to the wells and incubate for 2 hours at room temperature.

    • Wash the plate and add a detection antibody for c-Src.

    • Wash again and add a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • After a final wash, add a TMB substrate and stop the reaction with sulfuric acid.

    • Measure the absorbance at 450 nm using a plate reader.

  • Data Analysis: Normalize the absorbance readings to the vehicle-treated control to determine the percentage of remaining c-Src. Plot the percentage of remaining protein against the logarithm of the this compound concentration and fit the data to a dose-response curve to calculate the DC₅₀.

Cellular Target Engagement using NanoBRET™ Assay

This protocol is based on the Promega NanoBRET™ Target Engagement Intracellular Kinase Assay.

  • Cell Transfection: Transiently transfect HEK293 cells with a vector encoding a NanoLuc-c-Src fusion protein.

  • Cell Seeding: Plate the transfected cells into 384-well white assay plates.

  • Assay Execution:

    • Pre-treat the cells with the NanoBRET™ tracer.

    • Add this compound at various concentrations and incubate for 1 hour.

    • Add the NanoBRET™ Nano-Glo® Substrate.

  • Data Acquisition: Immediately measure the luminescence at both the donor (e.g., 460 nm) and acceptor (e.g., 618 nm) wavelengths using a plate reader equipped for BRET measurements.

  • Data Analysis: Calculate the BRET ratio (acceptor emission / donor emission). The displacement of the tracer by this compound results in a decrease in the BRET ratio, which can be used to determine the intracellular IC₅₀.

Kinome-Wide Selectivity by Reverse-Phase Protein Array (RPPA)

RPPA is used to assess the selectivity of this compound across a broad range of proteins.

  • Sample Preparation: Treat cells with this compound or vehicle control. Lyse the cells and quantify the total protein concentration.

  • Arraying: Print the cell lysates onto nitrocellulose-coated slides in a microarray format using a robotic arrayer.

  • Immunostaining: Incubate each array (slide) with a specific primary antibody against a single protein target.

  • Detection: Use a labeled secondary antibody and a signal amplification system to detect the protein-antibody complexes.

  • Scanning and Analysis: Scan the slides using a microarray scanner and quantify the signal intensity for each spot. Normalize the data to total protein levels. The change in protein levels upon treatment with this compound reveals the degradation selectivity profile.

c-Src Signaling Pathway

c-Src is a proto-oncogene that plays a crucial role in regulating a multitude of cellular processes, including proliferation, survival, migration, and angiogenesis. Its activity is tightly regulated, and its dysregulation is implicated in the progression of various cancers. c-Src acts as a central node in numerous signaling pathways, receiving signals from receptor tyrosine kinases (RTKs), G-protein coupled receptors (GPCRs), and integrins, and relaying them to downstream effectors.

cluster_2 c-Src Signaling Network Integrins Integrins c_Src c_Src Integrins->c_Src GPCR GPCRs GPCR->c_Src PI3K_Akt PI3K/Akt Pathway Survival Survival PI3K_Akt->Survival Ras_MAPK Ras/MAPK Pathway Proliferation Proliferation Ras_MAPK->Proliferation STAT3 STAT3 Angiogenesis Angiogenesis STAT3->Angiogenesis STAT3->Proliferation Migration Migration c_Src->PI3K_Akt c_Src->Ras_MAPK c_Src->STAT3 FAK FAK c_Src->FAK FAK->Migration

Figure 3. Simplified c-Src signaling pathway.

By inducing the degradation of c-Src, this compound allows for the comprehensive interrogation of these signaling pathways and their dependence on the presence of the c-Src protein, providing insights that are unobtainable with kinase inhibitors alone.

Conclusion

This compound is a highly potent and selective chemical probe for the targeted degradation of c-Src. Its ability to induce the efficient removal of c-Src from cells provides a powerful tool for dissecting the complex biology of this important kinase. This technical guide offers a comprehensive resource for researchers aiming to utilize this compound in their studies, from understanding its fundamental properties to applying it in various experimental settings. The use of such precisely engineered chemical probes will continue to be instrumental in advancing our understanding of cellular signaling and in the development of novel therapeutic strategies.

References

Methodological & Application

Revolutionizing Cancer Research: Application Notes and Protocols for the Selective c-Src Degrader DAS-5-oCRBN

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for DAS-5-oCRBN, a potent and selective Proteolysis Targeting Chimera (PROTAC) designed to degrade cellular c-Src kinase. These guidelines will enable researchers to effectively utilize this compound as a tool to investigate the physiological and pathological roles of c-Src and to explore its therapeutic potential in c-Src-dependent cancers.

Mechanism of Action

This compound is a heterobifunctional molecule that consists of a ligand that binds to the c-Src kinase and another ligand that recruits the E3 ubiquitin ligase Cereblon (CRBN). This dual binding brings c-Src into close proximity with the E3 ligase, leading to the ubiquitination of c-Src and its subsequent degradation by the proteasome.[1] This targeted protein degradation offers a powerful alternative to traditional kinase inhibition.

Caption: Mechanism of this compound-mediated c-Src degradation.

Quantitative Data Summary

The following tables summarize the key quantitative metrics for this compound, demonstrating its potency and selectivity.

Table 1: In Vitro Degradation and Proliferation Inhibition

ParameterMDA-MB-231CAL148KCL22CAL51
DC₅₀ (nM) Not Specified~55Not SpecifiedNot Specified
GI₅₀ (nM) 6Not SpecifiedNot Specified74

DC₅₀: Half-maximal degradation concentration. GI₅₀: Half-maximal growth inhibition concentration.

Table 2: Degradation Selectivity

ProteinDegradationCell Line
c-Src >50%KCL22
Csk >50%KCL22
Bcr-Abl No significant degradationKCL22

Data from reverse-phase protein array (RPPA) and ELISA assays.[2][3]

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Protocol 1: Western Blotting for c-Src Degradation

This protocol details the steps to assess the degradation of c-Src in cells treated with this compound.

cluster_workflow Western Blot Workflow for c-Src Degradation A Cell Seeding & Culture B This compound Treatment (e.g., 100 nM for 18h) A->B C Cell Lysis & Protein Quantification B->C D SDS-PAGE C->D E Protein Transfer to Membrane D->E F Blocking E->F G Primary Antibody Incubation (anti-c-Src, anti-GAPDH) F->G H Secondary Antibody Incubation G->H I Signal Detection & Analysis H->I

Caption: Western blot experimental workflow.

Materials:

  • MDA-MB-231 or CAL148 cells

  • Complete cell culture medium

  • This compound (stock solution in DMSO)

  • Phosphate-buffered saline (PBS)

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-c-Src, anti-GAPDH (loading control)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Cell Culture and Treatment:

    • Seed MDA-MB-231 or CAL148 cells in 6-well plates and allow them to adhere overnight.

    • Treat cells with the desired concentrations of this compound (e.g., 1, 10, 100 nM) for a specified time (e.g., 18 hours). Include a vehicle control (DMSO).[4]

  • Cell Lysis:

    • Wash cells twice with ice-cold PBS.

    • Add 100-200 µL of ice-cold RIPA buffer to each well and incubate on ice for 10 minutes.

    • Scrape the cells and transfer the lysate to a microcentrifuge tube.

    • Centrifuge at 14,000 rpm for 15 minutes at 4°C.

    • Collect the supernatant containing the protein extract.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA assay according to the manufacturer's protocol.

  • Sample Preparation and SDS-PAGE:

    • Normalize the protein concentration for all samples.

    • Add Laemmli sample buffer and boil at 95°C for 5 minutes.

    • Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and run the gel until adequate separation is achieved.

  • Protein Transfer:

    • Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a standard wet or semi-dry transfer method.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against c-Src and GAPDH (diluted in blocking buffer) overnight at 4°C.

    • Wash the membrane three times with TBST (Tris-buffered saline with 0.1% Tween 20).

    • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection and Analysis:

    • Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

    • Quantify the band intensities using densitometry software. Normalize the c-Src band intensity to the corresponding GAPDH band intensity to determine the extent of degradation.

Protocol 2: 3D Spheroid Cell Viability Assay

This protocol describes how to assess the anti-proliferative effects of this compound in a 3D cell culture model, which more closely mimics the tumor microenvironment.[5]

Materials:

  • MDA-MB-231 or CAL51 cells

  • Ultra-low attachment 96-well round-bottom plates

  • Complete cell culture medium

  • This compound

  • Cell viability reagent (e.g., CellTiter-Glo® 3D)

  • Plate reader

Procedure:

  • Spheroid Formation:

    • Prepare a single-cell suspension of MDA-MB-231 or CAL51 cells.

    • Seed a specific number of cells (e.g., 2,000-5,000 cells/well) in an ultra-low attachment 96-well plate.

    • Centrifuge the plate at low speed (e.g., 300 x g) for 10 minutes to facilitate cell aggregation.

    • Incubate for 3-4 days to allow for spheroid formation.

  • Compound Treatment:

    • Once spheroids have formed, carefully remove a portion of the medium and replace it with fresh medium containing various concentrations of this compound. Include a vehicle control.

  • Incubation:

    • Incubate the spheroids with the compound for the desired duration (e.g., 72 hours).

  • Viability Assessment:

    • Equilibrate the plate and the cell viability reagent to room temperature.

    • Add the cell viability reagent to each well according to the manufacturer's instructions.

    • Mix by shaking the plate on an orbital shaker for 5 minutes.

    • Incubate at room temperature for 30 minutes to stabilize the luminescent signal.

    • Measure the luminescence using a plate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle-treated control.

    • Plot the data to determine the GI₅₀ value.

c-Src Signaling Pathway

This compound-mediated degradation of c-Src is expected to impact multiple downstream signaling pathways involved in cell proliferation, survival, and migration. The following diagram illustrates a simplified overview of the c-Src signaling network.

cluster_pathway Simplified c-Src Signaling Pathway cluster_das5ocrbn Point of Intervention RTK Receptor Tyrosine Kinases (e.g., EGFR, PDGFR) cSrc c-Src RTK->cSrc Integrins Integrins Integrins->cSrc FAK FAK cSrc->FAK Ras Ras cSrc->Ras PI3K PI3K cSrc->PI3K STAT3 STAT3 cSrc->STAT3 Migration Migration FAK->Migration MAPK MAPK (ERK) Ras->MAPK Akt Akt PI3K->Akt Proliferation Proliferation STAT3->Proliferation Angiogenesis Angiogenesis STAT3->Angiogenesis MAPK->Proliferation Survival Survival Akt->Survival DAS5oCRBN This compound (Degradation) DAS5oCRBN->cSrc

Caption: c-Src signaling and the inhibitory effect of this compound.

By degrading c-Src, this compound effectively shuts down these downstream oncogenic signals, providing a compelling rationale for its use in cancer research and therapy.

References

Application Notes and Protocols for DAS-5-oCRBN In Vitro Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

DAS-5-oCRBN is a potent and selective Proteolysis Targeting Chimera (PROTAC) designed to induce the degradation of the non-receptor tyrosine kinase c-Src.[1][2][3][4] As a heterobifunctional molecule, this compound simultaneously binds to c-Src and the E3 ubiquitin ligase Cereblon (CRBN). This induced proximity facilitates the ubiquitination of c-Src, marking it for degradation by the proteasome.[1] This targeted protein degradation offers a powerful therapeutic strategy for c-Src-dependent cancers.

These application notes provide detailed protocols for the in vitro characterization of this compound, focusing on assays to determine its efficacy, mechanism of action, and selectivity.

Mechanism of Action: Signaling Pathway

This compound hijacks the ubiquitin-proteasome system to selectively degrade c-Src. The process begins with the formation of a ternary complex between c-Src, this compound, and the CRBN E3 ligase complex. This proximity enables the transfer of ubiquitin molecules to c-Src, leading to its recognition and subsequent degradation by the 26S proteasome.

DAS_5_oCRBN_Pathway This compound Mechanism of Action cluster_0 Cellular Environment cluster_1 Ternary Complex Formation cluster_2 Ubiquitination & Degradation This compound This compound Ternary_Complex c-Src :: this compound :: CRBN Ternary Complex This compound->Ternary_Complex c-Src c-Src c-Src->Ternary_Complex CRBN_E3_Ligase CRBN E3 Ligase Complex CRBN_E3_Ligase->Ternary_Complex Ub_cSrc Ubiquitinated c-Src Ternary_Complex->Ub_cSrc Ubiquitination Proteasome 26S Proteasome Ub_cSrc->Proteasome Degraded_Fragments Degraded c-Src Fragments Proteasome->Degraded_Fragments Degradation

This compound Signaling Pathway

Quantitative Data Summary

The following table summarizes the degradation potency (DC50) and maximal degradation (Dmax) of this compound in various cancer cell lines.

Cell LineCancer TypeDC50 (nM)Dmax (%)Reference
CAL148Breast Cancer7~92
KCL22Chronic Myeloid Leukemia7~92
MDA-MB-231Breast Cancer7~92
SUM51Not Specified7~92

Experimental Protocols

Protocol 1: c-Src Degradation Assay by Western Blot

This protocol details the steps to quantify the degradation of c-Src in cultured cells treated with this compound using Western blotting.

Experimental Workflow:

WB_Workflow Western Blot Workflow for c-Src Degradation A 1. Cell Seeding & Culture B 2. This compound Treatment A->B C 3. Cell Lysis B->C D 4. Protein Quantification C->D E 5. SDS-PAGE D->E F 6. Protein Transfer E->F G 7. Immunoblotting F->G H 8. Detection & Analysis G->H

c-Src Degradation Western Blot Workflow

Materials:

  • This compound

  • Cell line of interest (e.g., CAL148, MDA-MB-231)

  • Complete cell culture medium

  • DMSO (vehicle control)

  • Proteasome inhibitor (e.g., MG132, Bortezomib) (for mechanism validation)

  • Pomalidomide (for CRBN competition)

  • RIPA Lysis and Extraction Buffer

  • Protease and Phosphatase Inhibitor Cocktail

  • BCA Protein Assay Kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • PVDF membrane

  • Tris-buffered saline with Tween 20 (TBST)

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies: anti-c-Src, anti-GAPDH (or other loading control)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Seeding: Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest. Allow cells to adhere and grow overnight.

  • This compound Treatment:

    • Prepare a serial dilution of this compound in complete culture medium. A typical concentration range is 0.1 nM to 1000 nM.

    • Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.

    • For mechanism of action validation, pre-treat cells with a proteasome inhibitor (e.g., 1 µM Bortezomib) or a CRBN ligand (e.g., 10 µM Pomalidomide) for 1-2 hours before adding this compound.

    • Aspirate the old medium and add the medium containing the different concentrations of this compound or controls.

    • Incubate for a predetermined time (e.g., 18-24 hours).

  • Cell Lysis:

    • Wash cells twice with ice-cold PBS.

    • Add ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors to each well.

    • Scrape the cells and transfer the lysate to a microcentrifuge tube.

    • Incubate on ice for 30 minutes, vortexing occasionally.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C.

    • Collect the supernatant containing the protein lysate.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

  • Sample Preparation and SDS-PAGE:

    • Normalize the protein concentration of all samples with lysis buffer.

    • Add Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.

    • Load equal amounts of protein (e.g., 20-30 µg) into the wells of an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary anti-c-Src antibody (diluted in blocking buffer) overnight at 4°C.

    • Wash the membrane three times with TBST for 10 minutes each.

    • Incubate with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

    • Wash the membrane again as in the previous step.

    • Probe for a loading control (e.g., GAPDH) following the same procedure.

  • Detection and Analysis:

    • Add the chemiluminescent substrate to the membrane.

    • Capture the signal using an imaging system.

    • Quantify the band intensities using densitometry software. Normalize the c-Src band intensity to the loading control.

    • Calculate the percentage of c-Src remaining relative to the vehicle control. Plot the percentage of remaining protein against the logarithm of the this compound concentration to determine the DC50 and Dmax values.

Protocol 2: c-Src Quantification by ELISA

This protocol provides a quantitative method to measure c-Src protein levels in cell lysates using an Enzyme-Linked Immunosorbent Assay (ELISA).

Materials:

  • c-Src ELISA Kit (commercially available kits for total c-Src are recommended)

  • Cell lysates prepared as described in Protocol 1.

  • Microplate reader

Procedure:

  • Follow the manufacturer's instructions provided with the c-Src ELISA kit.

  • Briefly, cell lysates are added to wells of a microplate pre-coated with a capture antibody specific for c-Src.

  • After incubation and washing, a detection antibody, often conjugated to an enzyme like HRP, is added.

  • A substrate is then added, and the resulting colorimetric or chemiluminescent signal is measured using a microplate reader.

  • The concentration of c-Src in the samples is determined by comparing the signal to a standard curve generated with recombinant c-Src protein.

  • Data analysis is performed similarly to the Western blot protocol to determine DC50 and Dmax values. A total protein c-Src ELISA was used to quantify c-Src levels in CAL148 cells after treatment with this compound.

Protocol 3: Cellular Target Engagement and Ternary Complex Formation using NanoBRET™ Assay

This protocol outlines the use of the NanoBRET™ (Bioluminescence Resonance Energy Transfer) technology to measure the engagement of this compound with c-Src and CRBN, and to detect the formation of the ternary complex in live cells.

Experimental Workflow:

NanoBRET_Workflow NanoBRET™ Assay Workflow A 1. Co-transfection of NanoLuc®-c-Src and HaloTag®-CRBN B 2. Cell Seeding A->B C 3. HaloTag® Labeling B->C D 4. This compound Treatment C->D E 5. Addition of NanoBRET™ Substrate D->E F 6. BRET Signal Measurement E->F G 7. Data Analysis F->G

NanoBRET™ Ternary Complex Assay Workflow

Materials:

  • HEK293 cells (or other suitable cell line)

  • Expression vectors for NanoLuc®-c-Src (donor) and HaloTag®-CRBN (acceptor)

  • Transfection reagent

  • Opti-MEM™ I Reduced Serum Medium

  • HaloTag® NanoBRET™ 618 Ligand (acceptor)

  • NanoBRET™ Nano-Glo® Substrate (donor)

  • This compound

  • White, 96-well assay plates

  • Luminometer capable of measuring dual-filtered luminescence

Procedure:

  • Co-transfection: Co-transfect HEK293 cells with the NanoLuc®-c-Src and HaloTag®-CRBN expression vectors using a suitable transfection reagent.

  • Cell Seeding: After 24 hours, seed the transfected cells into white, 96-well plates.

  • HaloTag® Labeling: On the day of the assay, add the HaloTag® NanoBRET™ 618 Ligand to the cells and incubate.

  • This compound Treatment: Add serial dilutions of this compound to the wells.

  • Substrate Addition: Add the NanoBRET™ Nano-Glo® Substrate.

  • BRET Signal Measurement: Immediately measure the donor emission (460 nm) and acceptor emission (618 nm) using a luminometer.

  • Data Analysis: Calculate the NanoBRET™ ratio by dividing the acceptor signal by the donor signal. Plot the NanoBRET™ ratio against the this compound concentration to determine the EC50 for ternary complex formation.

Protocol 4: In Vitro Ubiquitination Assay

This protocol is designed to demonstrate the this compound-dependent ubiquitination of c-Src in a cell-free system.

Materials:

  • Recombinant human E1 (UBE1)

  • Recombinant human E2 (e.g., UBE2D2)

  • Recombinant human CRBN/DDB1/CUL4A/RBX1 E3 ligase complex

  • Recombinant human c-Src

  • Ubiquitin

  • ATP

  • This compound

  • Ubiquitination reaction buffer

  • Anti-c-Src antibody

  • Anti-ubiquitin antibody

  • SDS-PAGE and Western blotting reagents

Procedure:

  • Set up the ubiquitination reactions in microcentrifuge tubes. Each reaction should contain the E1, E2, E3 ligase complex, c-Src, ubiquitin, and ATP in the reaction buffer.

  • Add this compound at various concentrations. Include a no-PROTAC control.

  • Incubate the reactions at 37°C for a specified time (e.g., 1-2 hours).

  • Stop the reactions by adding Laemmli sample buffer and boiling.

  • Analyze the reaction products by SDS-PAGE and Western blot.

  • Probe one membrane with an anti-c-Src antibody to visualize the unmodified and ubiquitinated forms of c-Src (which will appear as a higher molecular weight smear or ladder).

  • Probe a parallel membrane with an anti-ubiquitin antibody to confirm the formation of polyubiquitin chains. An increase in the high molecular weight smear in the presence of this compound indicates successful PROTAC-mediated ubiquitination of c-Src.

Conclusion

The protocols described in this application note provide a comprehensive framework for the in vitro evaluation of this compound. By employing these assays, researchers can effectively characterize the potency, mechanism of action, and cellular engagement of this and other c-Src degrading PROTACs, facilitating their development as potential cancer therapeutics.

References

cell lines sensitive to DAS-5-oCRBN (e.g., CAL148, KCL22, MDA-MB-231, SUM51)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of DAS-5-oCRBN, a potent and selective PROTAC (Proteolysis Targeting Chimera) degrader of c-Src kinase, in sensitive cancer cell lines. The information is intended to guide researchers in designing and executing experiments to evaluate the efficacy and mechanism of action of this compound.

Introduction to this compound

This compound is a heterobifunctional molecule designed to induce the degradation of the non-receptor tyrosine kinase c-Src.[1][2] It functions by simultaneously binding to c-Src and the E3 ubiquitin ligase Cereblon (CRBN), thereby leading to the ubiquitination and subsequent proteasomal degradation of c-Src.[3][4] This targeted protein degradation offers a distinct pharmacological modality compared to traditional kinase inhibition. This compound has demonstrated anti-proliferative activity in c-Src-dependent cell lines.[1]

Sensitive Cell Lines

The following cell lines have been identified as sensitive to this compound, exhibiting significant c-Src degradation and/or anti-proliferative effects.

  • CAL148: A human breast adenocarcinoma cell line established from a pleural effusion. It is a triple-negative breast cancer (TNBC) model.

  • KCL22: A human chronic myeloid leukemia (CML) cell line positive for the Philadelphia chromosome.

  • MDA-MB-231: A widely used human breast adenocarcinoma cell line, also a model for triple-negative breast cancer (TNBC).

  • SUM159 (SUM159PT): A human breast carcinoma cell line representing a model for aggressive, estrogen-independent, invasive breast cancer.

Quantitative Data: In Vitro Activity of this compound

The following tables summarize the degradation potency (DC50) and anti-proliferative activity (GI50) of this compound and a related compound, DAS-CHO-5-oCRBN, in the sensitive cell lines.

Table 1: c-Src Degradation by this compound and DAS-CHO-5-oCRBN

CompoundCell LineAverage DC50 (nM)Average Dmax (%)
This compoundCAL148, KCL22, MDA-MB-231, SUM159792
DAS-CHO-5-oCRBNCAL148, KCL22, MDA-MB-231, SUM1595580

Table 2: Anti-proliferative Activity of c-Src Degraders and Inhibitors in 3D Cell Culture

CompoundCell LineGI50 (nM)
This compoundMDA-MB-2316
DAS-CHO-5-oCRBNMDA-MB-23162
DasatinibMDA-MB-231-
This compound-NMe (inactive control)MDA-MB-231>1,000
DAS-CHO-5-oCRBN-NMe (inactive control)MDA-MB-231>1,000

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the mechanism of action of this compound and a typical experimental workflow for its evaluation.

DAS_5_oCRBN_Mechanism cluster_cell Cancer Cell This compound This compound Ternary_Complex c-Src :: this compound :: CRBN (Ternary Complex) This compound->Ternary_Complex Binds c-Src c-Src c-Src->Ternary_Complex Binds CRBN_E3_Ligase Cereblon (CRBN) E3 Ligase Complex CRBN_E3_Ligase->Ternary_Complex Binds Ub Ubiquitin Proteasome Proteasome Degraded_Fragments Degraded Peptides Proteasome->Degraded_Fragments Degradation Ub_c-Src Ubiquitinated c-Src Ternary_Complex->Ub_c-Src Ubiquitination Ub_c-Src->Proteasome Targeted for Degradation

Caption: Mechanism of this compound-mediated c-Src degradation.

Experimental_Workflow cluster_prep Preparation cluster_assays Assays cluster_analysis Data Analysis Cell_Culture Culture Sensitive Cell Lines (CAL148, KCL22, MDA-MB-231, SUM159) Degradation_Assay Protein Degradation Assay (Western Blot / ELISA) Cell_Culture->Degradation_Assay Viability_Assay Cell Viability/Proliferation Assay (e.g., CellTiter-Glo) Cell_Culture->Viability_Assay Compound_Prep Prepare this compound Stock Solution Compound_Prep->Degradation_Assay Compound_Prep->Viability_Assay DC50_Calc Calculate DC50 Degradation_Assay->DC50_Calc GI50_Calc Calculate GI50 Viability_Assay->GI50_Calc

Caption: General experimental workflow for evaluating this compound.

Experimental Protocols

Protocol 1: Cell Culture and Maintenance

Objective: To provide standardized procedures for the culture of CAL148, KCL22, MDA-MB-231, and SUM159 cell lines.

Materials:

  • CAL148: DMEM, 10-20% Fetal Bovine Serum (FBS), 2 mM L-glutamine.

  • KCL22: RPMI-1640 medium, 10% FBS, 2 mM L-glutamine.

  • MDA-MB-231: Leibovitz's L-15 Medium, 10% FBS, 2mM glutamine.

  • SUM159: Ham's F-12 Medium, 5% FBS, hydrocortisone, insulin.

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA (for adherent cells)

  • Incubator (37°C, with 10% CO2 for CAL148 and 5% CO2 for KCL22 and SUM159; no CO2 for MDA-MB-231).

Procedure for Adherent Cells (CAL148, MDA-MB-231, SUM159):

  • Grow cells in T-75 flasks at 37°C in the recommended medium and incubator conditions.

  • For subculturing, aspirate the medium and wash the cell monolayer with PBS.

  • Add 2-3 mL of Trypsin-EDTA and incubate until cells detach.

  • Neutralize trypsin with complete growth medium and centrifuge the cell suspension.

  • Resuspend the cell pellet in fresh medium and re-seed into new flasks at the desired density.

Procedure for Suspension Cells (KCL22):

  • Grow cells in T-75 flasks at 37°C in a 5% CO2 incubator.

  • Maintain cell density between 1 x 10^5 and 1.5 x 10^6 cells/mL.

  • For subculturing, simply dilute the cell suspension with fresh medium to the desired seeding density.

Protocol 2: Protein Degradation Assay by Western Blot

Objective: To determine the degradation of c-Src in sensitive cell lines following treatment with this compound.

Materials:

  • Sensitive cell lines (CAL148, KCL22, MDA-MB-231, SUM159)

  • This compound

  • DMSO (vehicle control)

  • Proteasome inhibitor (e.g., MG132, as a control)

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (anti-c-Src, anti-β-actin or anti-GAPDH as loading control)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Seed cells in 6-well plates and allow them to adhere (for adherent lines) or reach the desired density.

  • Treat cells with increasing concentrations of this compound (e.g., 0.1 nM to 1000 nM) and a DMSO vehicle control for a predetermined time (e.g., 18 hours).

  • As a control for proteasome-mediated degradation, pre-treat a set of wells with a proteasome inhibitor for 1-2 hours before adding this compound.

  • After treatment, wash cells with cold PBS and lyse them with lysis buffer.

  • Determine the protein concentration of each lysate using a BCA assay.

  • Normalize protein concentrations and prepare samples for SDS-PAGE.

  • Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane and incubate with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

  • Develop the blot using a chemiluminescent substrate and image the bands.

  • Quantify band intensities and normalize c-Src levels to the loading control. Calculate the percentage of remaining c-Src relative to the vehicle-treated control to determine DC50 values.

Protocol 3: Cell Viability/Proliferation Assay

Objective: To determine the anti-proliferative effect (GI50) of this compound on sensitive cell lines.

Materials:

  • Sensitive cell lines

  • This compound

  • DMSO (vehicle control)

  • 96-well plates (white-walled for luminescence assays)

  • Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)

  • Plate reader (luminometer)

Procedure:

  • Seed cells in 96-well plates at a predetermined optimal density.

  • Allow adherent cells to attach overnight.

  • Treat cells with a serial dilution of this compound and a DMSO vehicle control.

  • Incubate the plates for a specified period (e.g., 72 hours).

  • Equilibrate the plates to room temperature.

  • Add the cell viability reagent to each well according to the manufacturer's instructions.

  • Mix by orbital shaking for 2 minutes to induce cell lysis.

  • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Measure luminescence using a plate reader.

  • Plot the percentage of cell viability against the log of the compound concentration and use a non-linear regression model to calculate the GI50 value.

Storage and Handling of this compound

This compound should be stored as a powder at -20°C for up to 3 years. For stock solutions, dissolve in a suitable solvent like DMSO and store at -80°C for up to 6 months or -20°C for up to 1 month. Avoid repeated freeze-thaw cycles.

References

Probing c-Src Degradation: Application Notes and Protocols for DAS-5-oCRBN using Western Blot

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and a comprehensive Western blot protocol for studying the degradation of the proto-oncogene tyrosine-protein kinase c-Src mediated by DAS-5-oCRBN, a potent and selective PROTAC (Proteolysis Targeting Chimera) degrader.

Introduction

This compound is a heterobifunctional molecule designed to selectively target c-Src for degradation.[1][2][3] It functions by hijacking the cell's natural protein disposal machinery, the ubiquitin-proteasome system.[4][5] One end of the this compound molecule binds to c-Src, while the other end recruits the Cereblon (CRBN) E3 ubiquitin ligase. This proximity induces the polyubiquitination of c-Src, marking it for destruction by the 26S proteasome. This targeted degradation approach is a powerful tool for studying protein function and holds significant therapeutic promise. Western blotting is a cornerstone technique for quantifying the depletion of c-Src in cells treated with this compound, enabling the determination of critical parameters like DC50 (concentration for 50% degradation) and Dmax (maximum degradation).

Mechanism of Action: this compound

The mechanism of this compound involves the formation of a ternary complex between c-Src, this compound, and the CRBN E3 ligase. This induced proximity facilitates the transfer of ubiquitin molecules to c-Src. The resulting polyubiquitinated c-Src is then recognized and degraded by the proteasome, leading to a reduction in total c-Src levels within the cell. Studies have confirmed that this degradation is dependent on both ubiquitination and proteasomal activity.

cluster_0 PROTAC-Mediated Degradation DAS5oCRBN This compound Ternary Ternary Complex (c-Src :: this compound :: CRBN) DAS5oCRBN->Ternary Binds cSrc c-Src (Target Protein) cSrc->Ternary CRBN CRBN (E3 Ligase) CRBN->Ternary PolyUb Poly-Ubiquitinated c-Src Ternary->PolyUb Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome 26S Proteasome PolyUb->Proteasome Recognition Degraded Degraded c-Src (Peptides) Proteasome->Degraded Degradation

Caption: Mechanism of this compound-mediated c-Src degradation.

Experimental Protocol: Western Blot for c-Src Degradation

This protocol details the methodology for assessing c-Src degradation in cell lines such as CAL148, KCL22, and MDA-MB-231 following treatment with this compound.

1. Cell Culture and Treatment

  • Plate cells to achieve 70-80% confluency at the time of harvest. Allow cells to adhere overnight.

  • Prepare a concentrated stock solution of this compound in DMSO.

  • Treat cells with a range of this compound concentrations (e.g., 0.1 nM to 1000 nM) to generate a dose-response curve. An incubation time of 18 hours is often optimal for observing maximal degradation.

  • A vehicle-only control (e.g., 0.1% DMSO) must be included.

  • To validate the degradation pathway, pre-treat a set of cells with a proteasome inhibitor (e.g., MG132) for 1-2 hours prior to adding this compound.

2. Cell Lysis

  • Following treatment, aspirate the media and wash the cells twice with ice-cold PBS.

  • Lyse the cells by adding ice-cold RIPA buffer supplemented with a cocktail of protease and phosphatase inhibitors.

  • Scrape the cells and transfer the lysate to a microcentrifuge tube.

  • Incubate on ice for 30 minutes with periodic vortexing.

  • Clarify the lysate by centrifuging at 14,000 x g for 15 minutes at 4°C.

  • Collect the supernatant, which contains the soluble proteins.

3. Protein Quantification

  • Determine the protein concentration of each sample using a BCA protein assay kit, following the manufacturer's protocol.

  • Equalize the protein concentrations of all samples using lysis buffer.

4. SDS-PAGE and Protein Transfer

  • Denature protein samples by adding Laemmli sample buffer and heating at 95°C for 5 minutes.

  • Load 20-30 µg of protein per well onto an SDS-PAGE gel.

  • Perform electrophoresis to separate proteins by size.

  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

5. Immunoblotting

  • Block non-specific binding sites on the membrane by incubating with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with a primary antibody specific for c-Src overnight at 4°C with gentle agitation.

  • Wash the membrane three times with TBST for 5-10 minutes each.

  • Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Repeat the wash steps.

  • For a loading control, the membrane can be stripped and re-probed with an antibody against a housekeeping protein like GAPDH or β-actin.

6. Detection and Analysis

  • Apply an Enhanced Chemiluminescence (ECL) substrate to the membrane.

  • Visualize the protein bands using a chemiluminescence imaging system.

  • Quantify the intensity of the c-Src and loading control bands using densitometry software.

  • Normalize the c-Src signal to the loading control signal for each sample.

  • Calculate the percentage of c-Src degradation for each treatment relative to the vehicle control. This data can be used to plot a dose-response curve and determine the DC50 value.

Experimental Workflow

cluster_workflow Western Blot Workflow A 1. Cell Seeding and Adherence (Overnight) B 2. Treat Cells with this compound (e.g., 18 hours) A->B C 3. Cell Lysis (RIPA Buffer + Inhibitors) B->C D 4. Protein Quantification (BCA Assay) C->D E 5. SDS-PAGE D->E F 6. Protein Transfer to Membrane (PVDF/Nitrocellulose) E->F G 7. Blocking (1 hour at RT) F->G H 8. Primary Antibody Incubation (Anti-c-Src, Overnight at 4°C) G->H I 9. Secondary Antibody Incubation (HRP-conjugated, 1 hour at RT) H->I J 10. ECL Detection and Imaging I->J K 11. Data Analysis (Densitometry, Normalize to Loading Control) J->K

Caption: Experimental workflow for Western blot analysis.

Quantitative Data Summary

ParameterRecommended Value/ConcentrationNotes
Cell Treatment
This compound Conc.0.1 - 1000 nMA dose-response curve is essential for determining DC50.
Incubation Time18 hoursIdentified as an optimal time point for c-Src degradation.
Vehicle Control0.1% DMSOMust be equivalent to the highest DMSO concentration in treated samples.
Protein Analysis
Protein per Lane20-30 µgEnsure the amount is within the linear range for detection.
Antibody Dilutions
Primary: Anti-c-SrcManufacturer-dependentTypically 1:1000 dilution.
Primary: Loading ControlManufacturer-dependente.g., Anti-GAPDH or Anti-β-actin, often at 1:5000.
Secondary: HRP-linkedManufacturer-dependentGenerally between 1:2000 and 1:10000.
Incubation Times
Blocking Step1 hourRoom temperature.
Primary AntibodyOvernight (16-18 hours)4°C with gentle rocking.
Secondary Antibody1 hourRoom temperature with gentle rocking.

c-Src Signaling Context

c-Src is a pivotal non-receptor tyrosine kinase that integrates signals from various cell surface receptors to regulate fundamental cellular processes like proliferation, survival, migration, and angiogenesis. Dysregulation of c-Src activity is a common feature in many cancers. Upon activation, c-Src phosphorylates a multitude of downstream substrates, thereby activating key signaling pathways including:

  • Ras-MAPK Pathway: A central regulator of cell proliferation.

  • PI3K-Akt Pathway: A critical pathway for promoting cell survival and inhibiting apoptosis.

  • FAK/Paxillin Pathway: Essential for cell adhesion and migration.

  • JAK-STAT3 Pathway: Involved in cell proliferation and survival signaling.

By inducing the degradation of c-Src, this compound serves as a valuable chemical tool to downregulate these oncogenic signaling networks and study the downstream consequences of c-Src depletion.

References

Application Note: Quantification of c-Src Protein Degradation Mediated by DAS-5-oCRBN using a Sandwich ELISA Protocol

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The proto-oncogene c-Src is a non-receptor tyrosine kinase that plays a pivotal role in regulating a multitude of cellular processes, including proliferation, survival, migration, and angiogenesis.[1][2][3] Aberrant activation or overexpression of c-Src has been implicated in the progression and metastasis of numerous human cancers, making it a compelling target for therapeutic intervention.[2] Proteolysis-targeting chimeras (PROTACs) are an innovative therapeutic modality that induces the degradation of target proteins via the ubiquitin-proteasome system.[4]

DAS-5-oCRBN is a potent and selective PROTAC designed to target c-Src for degradation. It is a heterobifunctional molecule that consists of a ligand for c-Src (derived from the kinase inhibitor dasatinib) and a ligand for the E3 ubiquitin ligase Cereblon (CRBN), connected by a linker. This compound facilitates the formation of a ternary complex between c-Src and CRBN, leading to the ubiquitination of c-Src and its subsequent degradation by the proteasome. This application note provides a detailed protocol for quantifying the degradation of c-Src in cultured cells treated with this compound using a sandwich Enzyme-Linked Immunosorbent Assay (ELISA).

Principle of the Assay

The protocol employs a sandwich ELISA to measure the total amount of c-Src protein in cell lysates. A 96-well microplate is pre-coated with a capture antibody specific for c-Src. Cell lysates containing the c-Src protein are added to the wells, where the c-Src protein is captured by the immobilized antibody. After washing, a biotinylated detection antibody that also recognizes c-Src is added, binding to a different epitope on the captured protein. Subsequently, a streptavidin-horseradish peroxidase (HRP) conjugate is added, which binds to the biotinylated detection antibody. Finally, a chromogenic substrate for HRP is introduced, and the resulting color development is proportional to the amount of c-Src protein present in the sample. The reaction is stopped, and the absorbance is measured at a specific wavelength. A standard curve is generated using known concentrations of recombinant c-Src protein to determine the concentration of c-Src in the experimental samples.

Signaling Pathways and Mechanism of Action

c-Src Downstream Signaling Pathways

c-Src activation, often triggered by receptor tyrosine kinases (RTKs) or integrin signaling, initiates multiple downstream pathways critical for cellular functions. These pathways include the PI3K-AKT, Ras-MAPK, and JAK-STAT pathways, which collectively regulate cell proliferation, survival, migration, and invasion.

c-Src_Signaling_Pathway cluster_upstream Upstream Activators cluster_downstream Downstream Pathways cluster_outcomes Cellular Outcomes RTK RTKs (e.g., EGFR, PDGFR) cSrc c-Src RTK->cSrc Integrins Integrin Signaling Integrins->cSrc PI3K_AKT PI3K-AKT Pathway cSrc->PI3K_AKT RAS_MAPK Ras-MAPK Pathway cSrc->RAS_MAPK JAK_STAT JAK-STAT Pathway cSrc->JAK_STAT FAK FAK/Paxillin Pathway cSrc->FAK Angiogenesis Angiogenesis cSrc->Angiogenesis Proliferation Proliferation PI3K_AKT->Proliferation Survival Survival PI3K_AKT->Survival RAS_MAPK->Proliferation JAK_STAT->Survival Migration Migration & Invasion FAK->Migration

Caption: Overview of key downstream signaling pathways activated by c-Src.

Mechanism of this compound-Mediated c-Src Degradation

This compound acts as a PROTAC, inducing the degradation of c-Src. It simultaneously binds to c-Src and the E3 ubiquitin ligase Cereblon (CRBN), forming a ternary complex. This proximity facilitates the transfer of ubiquitin molecules to c-Src. The polyubiquitinated c-Src is then recognized and degraded by the 26S proteasome.

PROTAC_Mechanism cluster_complex Ternary Complex Formation cSrc c-Src Protein Ternary c-Src :: PROTAC :: CRBN cSrc->Ternary Binds PROTAC This compound PROTAC->Ternary CRBN CRBN (E3 Ligase) CRBN->Ternary Binds PolyUb_cSrc Polyubiquitinated c-Src Ternary->PolyUb_cSrc Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome 26S Proteasome PolyUb_cSrc->Proteasome Recognition Degraded Degraded c-Src (Peptides) Proteasome->Degraded Degradation

Caption: Mechanism of c-Src degradation induced by the PROTAC this compound.

Experimental Protocol

This protocol is a general guideline. Optimization may be required depending on the cell line and specific ELISA kit used.

1. Materials and Reagents

  • c-Src dependent cell line (e.g., CAL-148, MDA-MB-231)

  • Cell culture medium and supplements (e.g., DMEM, 10% FBS, Penicillin-Streptomycin)

  • This compound (and inactive control, if available)

  • DMSO (vehicle control)

  • Phosphate-Buffered Saline (PBS)

  • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA Protein Assay Kit

  • Total c-Src Sandwich ELISA Kit (containing pre-coated 96-well plate, recombinant c-Src standard, capture and detection antibodies, HRP conjugate, substrate, wash buffer, and stop solution)

  • Microplate reader capable of measuring absorbance at 450 nm

2. Cell Culture and Treatment

  • Seed cells in a 96-well or 12-well plate at a density that will ensure they are approximately 70-80% confluent at the time of lysis.

  • Allow cells to adhere and grow for 24 hours.

  • Prepare serial dilutions of this compound in cell culture medium. Also, prepare a vehicle control (DMSO) at the same final concentration as the highest this compound treatment.

  • Remove the old medium and add the medium containing the different concentrations of this compound or vehicle control to the cells.

  • Incubate the cells for a predetermined time course (e.g., 4, 8, 12, 18, or 24 hours) to determine the optimal degradation time. An 18-hour incubation is often a good starting point.

3. Preparation of Cell Lysates

  • After incubation, place the cell culture plate on ice.

  • Aspirate the medium and wash the cells twice with ice-cold PBS.

  • Add an appropriate volume of ice-cold cell lysis buffer to each well (e.g., 100 µL for a 12-well plate).

  • Incubate on ice for 15-20 minutes with occasional gentle agitation.

  • Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

  • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

  • Transfer the supernatant (containing the soluble protein fraction) to a new, clean tube.

  • Determine the total protein concentration of each lysate using a BCA assay.

  • Normalize all samples to the same protein concentration (e.g., 1 mg/mL) by diluting with lysis buffer. Samples can be used immediately or stored at -80°C.

4. Sandwich ELISA Protocol

  • Allow all ELISA kit reagents to reach room temperature before use.

  • Standard Curve Preparation: Prepare a serial dilution of the recombinant c-Src standard according to the kit manufacturer's instructions to create a standard curve (e.g., ranging from 0 to 50 ng/mL).

  • Sample Addition: Add 100 µL of each standard, normalized cell lysate sample, and blank (lysis buffer) to the appropriate wells of the c-Src antibody-coated microplate.

  • Incubation: Cover the plate and incubate for 2-3 hours at room temperature or overnight at 4°C.

  • Washing: Aspirate the liquid from each well and wash 3-4 times with 1X Wash Buffer. Ensure complete removal of liquid after the final wash by inverting the plate and blotting it on a clean paper towel.

  • Detection Antibody: Add 100 µL of the diluted detection antibody to each well.

  • Incubation: Cover the plate and incubate for 1-2 hours at room temperature.

  • Washing: Repeat the wash step as described in step 5.

  • HRP Conjugate: Add 100 µL of the diluted HRP conjugate to each well.

  • Incubation: Cover the plate and incubate for 30-60 minutes at room temperature.

  • Washing: Repeat the wash step as described in step 5.

  • Substrate Development: Add 100 µL of TMB Substrate to each well. Incubate in the dark at room temperature for 15-30 minutes, or until sufficient color has developed.

  • Stop Reaction: Add 100 µL of Stop Solution to each well. The color will change from blue to yellow.

  • Read Absorbance: Measure the absorbance of each well at 450 nm within 30 minutes of adding the Stop Solution.

5. Data Analysis

  • Subtract the mean absorbance of the blank from the absorbance readings of all standards and samples.

  • Plot the mean absorbance for each standard on the y-axis against its concentration on the x-axis to generate a standard curve. A four-parameter logistic (4-PL) curve fit is recommended.

  • Interpolate the c-Src concentration for each sample from the standard curve.

  • Calculate the percentage of c-Src remaining in each this compound-treated sample relative to the vehicle-treated control.

    • % c-Src Remaining = ( [c-Src]Treated / [c-Src]Vehicle ) * 100

  • Plot the percentage of c-Src remaining against the concentration of this compound to determine the DC₅₀ (the concentration of the compound that induces 50% degradation of the target protein).

Experimental Workflow and Data Summary

ELISA Workflow Diagram

ELISA_Workflow node_process node_process node_data node_data node_final node_final A 1. Seed and Culture Cells (e.g., 24h) B 2. Treat with this compound (Vehicle, Dose-Response, Time-Course) A->B C 3. Wash Cells & Prepare Lysates B->C D 4. Quantify & Normalize Protein (BCA Assay) C->D E 5. Perform Sandwich ELISA (Incubations & Washes) D->E F 6. Read Absorbance (450 nm) E->F G 7. Generate Standard Curve F->G H 8. Calculate c-Src Concentration G->H I 9. Determine % Degradation & DC₅₀ H->I

Caption: Step-by-step experimental workflow for measuring c-Src degradation.

Summary of Quantitative Experimental Parameters

The following table provides a summary of typical quantitative values used in the ELISA protocol. These may need to be optimized based on the specific ELISA kit and cell line.

ParameterValue / ConcentrationDescription
Cell Seeding Density Cell line dependentAim for 70-80% confluency at time of lysis.
This compound Treatment 1 nM - 10 µMA wide range to determine dose-response.
Incubation Time 18 - 24 hoursOptimal time for observing protein degradation.
Lysis Buffer Volume 100 - 200 µLPer well of a 12-well plate.
Lysate Protein Conc. 0.5 - 2.0 mg/mLNormalized concentration for all samples.
Sample Volume in ELISA 100 µLVolume of standard or sample per well.
Primary Incubation 2-3 hours at RTIncubation with sample lysate.
Detection Ab Incubation 1-2 hours at RTIncubation with detection antibody.
HRP Conjugate Incubation 30-60 minutes at RTIncubation with enzyme conjugate.
Substrate Incubation 15-30 minutes at RTColor development step.
Absorbance Wavelength 450 nmPrimary wavelength for reading yellow color.

References

Application Notes and Protocols for In Vivo Studies of DAS-5-oCRBN

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

DAS-5-oCRBN is a potent and selective Proteolysis Targeting Chimera (PROTAC) that induces the degradation of c-Src kinase and its known off-target, C-terminal Src kinase (Csk).[1][2] As a heterobifunctional molecule, this compound recruits an E3 ubiquitin ligase, Cereblon (CRBN), to the target protein, leading to its ubiquitination and subsequent degradation by the proteasome.[2][3] This targeted protein degradation offers a promising therapeutic strategy for cancers dependent on c-Src signaling. These application notes provide detailed protocols for the preparation and in vivo evaluation of this compound, including formulation, determination of maximum tolerated dose (MTD), and assessment of anti-tumor efficacy in xenograft models.

Physicochemical Properties and In Vitro Activity

A summary of the key properties of this compound is provided below. This data is essential for designing and interpreting in vivo experiments.

PropertyValueReference
Molecular Formula C39H40ClN11O6S[4]
Molecular Weight 826.32 g/mol
Target(s) c-Src, Csk
E3 Ligase Recruited Cereblon (CRBN)
Mechanism of Action Ubiquitin-proteasome mediated degradation
DC50 (c-Src, KCL22 cells) ~7 nM (average across four cell lines)
GI50 (MDA-MB-231 cells) 6 nM
GI50 (CAL51 cells) 74 nM

In Vivo Formulation and Preparation

Proper formulation is critical for the bioavailability and efficacy of this compound in vivo. The following protocol describes the preparation of a standard vehicle for administration.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), sterile

  • Polyethylene glycol 300 (PEG300), sterile

  • Tween-80, sterile

  • Saline (0.9% NaCl), sterile

Protocol:

  • Prepare a stock solution of this compound in DMSO. For example, a 25 mg/mL stock solution.

  • To prepare the final dosing solution, add the components in the following order, ensuring complete mixing after each addition:

    • 10% DMSO (from stock solution)

    • 40% PEG300

    • 5% Tween-80

    • 45% Saline

  • For example, to prepare 1 mL of dosing solution, add 100 µL of 25 mg/mL this compound in DMSO to 400 µL of PEG300 and mix thoroughly. Then, add 50 µL of Tween-80 and mix. Finally, add 450 µL of saline to reach the final volume of 1 mL.

  • The final solution should be clear. Prepare fresh on the day of dosing.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the mechanism of action of this compound and a typical workflow for in vivo studies.

DAS_5_oCRBN_Mechanism This compound Mechanism of Action cluster_0 Ternary Complex Formation cluster_1 Ubiquitination and Degradation This compound This compound Ternary_Complex c-Src : this compound : CRBN This compound->Ternary_Complex c-Src c-Src c-Src->Ternary_Complex CRBN CRBN CRBN->Ternary_Complex Ub_c-Src Poly-ubiquitinated c-Src Ternary_Complex->Ub_c-Src E3 Ligase Activity Ub Ubiquitin Ub->Ub_c-Src Proteasome Proteasome Ub_c-Src->Proteasome Degraded_Fragments Degraded Peptides Proteasome->Degraded_Fragments

Caption: this compound facilitates the formation of a ternary complex between c-Src and the E3 ligase CRBN, leading to the ubiquitination and proteasomal degradation of c-Src.

In_Vivo_Workflow In Vivo Study Workflow for this compound Formulation Prepare this compound Formulation MTD_Study Maximum Tolerated Dose (MTD) Study Formulation->MTD_Study Efficacy_Study Efficacy and PK/PD Study MTD_Study->Efficacy_Study Xenograft_Model Establish c-Src Dependent Xenograft Model Xenograft_Model->Efficacy_Study Data_Analysis Data Analysis and Reporting Efficacy_Study->Data_Analysis

Caption: A general workflow for the in vivo evaluation of this compound, from formulation to data analysis.

Experimental Protocols

Protocol 1: Maximum Tolerated Dose (MTD) Study

Objective: To determine the highest dose of this compound that can be administered without causing unacceptable toxicity.

Animal Model:

  • Species: Mice (e.g., BALB/c or NOD/SCID)

  • Age: 6-8 weeks

  • Group Size: 3-5 animals per dose group

Procedure:

  • Randomly assign animals to treatment groups (vehicle control and escalating doses of this compound).

  • Suggested starting doses could be extrapolated from in vitro data (e.g., 10, 30, 100 mg/kg).

  • Administer this compound via the intended route (e.g., intraperitoneal injection or oral gavage) daily for 7-14 days.

  • Monitor animals daily for clinical signs of toxicity (e.g., changes in appearance, behavior, activity) and record body weight.

  • At the end of the study, collect blood for hematology and clinical chemistry analysis.

  • Perform a gross necropsy and collect major organs for histopathological examination.

  • The MTD is defined as the highest dose that does not result in significant toxicity or more than a 10-15% loss of body weight.

Data to Collect:

ParameterMeasurement
Clinical Observations Daily record of animal health and behavior
Body Weight Daily measurement
Hematology Complete blood count
Clinical Chemistry Liver and kidney function panels
Histopathology Microscopic examination of major organs
Protocol 2: In Vivo Efficacy Study in a Xenograft Model

Objective: To evaluate the anti-tumor activity of this compound in a c-Src dependent cancer model.

Animal Model:

  • Select a cell line with known c-Src dependence (e.g., MDA-MB-231 for breast cancer, various colon or lung cancer cell lines).

  • Implant tumor cells subcutaneously into immunocompromised mice (e.g., NOD/SCID or nude mice).

Procedure:

  • Allow tumors to reach a palpable size (e.g., 100-150 mm³).

  • Randomize animals into treatment groups (vehicle control and 2-3 dose levels of this compound below the MTD).

  • Administer this compound according to the determined schedule (e.g., daily, every other day).

  • Measure tumor volume with calipers 2-3 times per week.

  • Monitor body weight and clinical signs throughout the study.

  • At the end of the study, euthanize animals and excise tumors for weight measurement and pharmacodynamic analysis.

Pharmacodynamic (PD) Analysis:

  • A satellite group of tumor-bearing animals can be used for PD analysis.

  • Administer a single dose of this compound.

  • Collect tumors at various time points post-dose (e.g., 2, 4, 8, 24 hours).

  • Analyze tumor lysates by Western blot or ELISA to quantify the levels of total c-Src and phosphorylated c-Src to confirm target degradation.

Data to Collect:

ParameterMeasurement
Tumor Volume Measured 2-3 times per week (Volume = (length x width²)/2)
Tumor Weight Measured at the end of the study
Body Weight Measured 2-3 times per week
c-Src Levels (Tumor) Western blot or ELISA at study endpoint or in PD satellite group
p-Src Levels (Tumor) Western blot to assess inhibition of signaling
Protocol 3: Pharmacokinetic (PK) Study

Objective: To determine the absorption, distribution, metabolism, and excretion (ADME) properties of this compound.

Animal Model:

  • Species: Mice or rats

  • Administration: Intravenous (IV) and the intended therapeutic route (e.g., oral or IP).

Procedure:

  • Administer a single dose of this compound.

  • Collect blood samples at multiple time points post-dose (e.g., 5, 15, 30 min, 1, 2, 4, 8, 24 hours).

  • Process blood to plasma and analyze the concentration of this compound using a validated analytical method (e.g., LC-MS/MS).

  • Calculate key pharmacokinetic parameters.

Key Pharmacokinetic Parameters:

ParameterDescription
Cmax Maximum plasma concentration
Tmax Time to reach Cmax
AUC Area under the plasma concentration-time curve
t1/2 Half-life
CL Clearance
Vd Volume of distribution
F% Bioavailability (for non-IV routes)

Concluding Remarks

These application notes and protocols provide a comprehensive framework for the in vivo evaluation of this compound. The successful execution of these studies will provide critical data on the safety, efficacy, and pharmacokinetic/pharmacodynamic profile of this promising c-Src degrading PROTAC, thereby informing its potential for further preclinical and clinical development. Researchers should adapt these general protocols to their specific experimental needs and institutional guidelines.

References

Application Notes and Protocols for DAS-5-oCRBN, a c-Src Protein Degrader

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the solubility, stock solution preparation, and a key experimental application of DAS-5-oCRBN, a potent and selective Proteolysis Targeting Chimera (PROTAC) for the degradation of c-Src kinase.

Product Information

ParameterValueReference
Molecular Formula C₃₉H₄₀ClN₁₁O₆S[1]
Molecular Weight 826.32 g/mol [1]
Appearance Light yellow to yellow solid[2]
Mechanism of Action PROTAC-mediated ubiquitination and proteasomal degradation of c-Src kinase.[3][3]

Solubility Data

This compound exhibits solubility in various solvents, making it suitable for both in vitro and in vivo studies.

SolventSolubilityApplicationNotesReference
DMSO 100 mg/mL (121.02 mM)In VitroUltrasonic treatment may be required to fully dissolve the compound. Use freshly opened DMSO as it is hygroscopic.
In vivo formulation ≥ 2.5 mg/mL (3.03 mM)In VivoA mixture of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.

Stock Solution Preparation

Accurate preparation of stock solutions is critical for reproducible experimental results. The following table provides the required solvent volumes to prepare stock solutions of varying concentrations.

Desired ConcentrationSolvent (DMSO) Volume for 1 mgSolvent (DMSO) Volume for 5 mgSolvent (DMSO) Volume for 10 mg
1 mM 1.2102 mL6.0509 mL12.1018 mL
5 mM 0.2420 mL1.2102 mL2.4204 mL
10 mM 0.1210 mL0.6051 mL1.2102 mL
Protocol for Preparing a 10 mM DMSO Stock Solution

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.

G cluster_workflow Stock Solution Preparation Workflow start Start: Weigh this compound weigh Accurately weigh the desired mass of this compound powder. start->weigh add_dmso Add the calculated volume of high-purity, anhydrous DMSO to the powder. weigh->add_dmso dissolve Vortex and/or sonicate the solution until the solid is completely dissolved. add_dmso->dissolve aliquot Aliquot the stock solution into smaller, single-use volumes. dissolve->aliquot store Store aliquots at -20°C for short-term or -80°C for long-term storage. aliquot->store end End: Ready for experimental use store->end

This compound Stock Solution Preparation Workflow

Materials:

  • This compound solid powder

  • Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

  • Calibrated pipette and sterile tips

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube. For example, to prepare 1 ml of a 10 mM stock solution, weigh out 0.826 mg of this compound.

  • Solvent Addition: Add the calculated volume of DMSO to the microcentrifuge tube containing the this compound powder. For 1 ml of a 10 mM solution, add 121.0 µL of DMSO.

  • Dissolution: Vortex the tube vigorously to dissolve the powder. If necessary, sonicate the solution for a few minutes to ensure complete dissolution. Visually inspect the solution to confirm that no solid particles remain.

  • Aliquoting: To avoid repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.

  • Storage: Store the aliquots at -20°C for up to one month or at -80°C for up to six months.

Experimental Protocol: Western Blot Analysis of c-Src Degradation

This protocol outlines the procedure for assessing the degradation of c-Src in a cellular context using Western blotting, following treatment with this compound. This method is based on the experimental approach described by Mao W, et al.

Signaling Pathway of this compound Action

This compound is a PROTAC that hijacks the cell's ubiquitin-proteasome system to induce the degradation of c-Src.

G cluster_pathway This compound Mechanism of Action das5 This compound cSrc c-Src (Target Protein) das5->cSrc Binds crbn Cereblon (E3 Ligase) das5->crbn Binds ternary Ternary Complex (c-Src :: this compound :: CRBN) cSrc->ternary crbn->ternary poly_ub Poly-ubiquitination ternary->poly_ub Proximity-induced ub Ubiquitin ub->poly_ub proteasome 26S Proteasome poly_ub->proteasome Recognition degradation c-Src Degradation proteasome->degradation peptides Degraded Peptides degradation->peptides

PROTAC-mediated degradation of c-Src by this compound
Western Blot Protocol

Materials:

  • Cell lines (e.g., CAL148, KCL22)

  • Complete cell culture medium

  • This compound stock solution (10 mM in DMSO)

  • Phosphate-buffered saline (PBS)

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • Electrophoresis and transfer apparatus

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-c-Src and anti-loading control (e.g., anti-β-actin or anti-GAPDH)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells in appropriate culture plates and allow them to adhere overnight.

    • Treat the cells with varying concentrations of this compound (e.g., 0-1000 nM) for a specified duration (e.g., 18 hours, as this was found to be optimal for c-Src degradation). Include a DMSO-treated vehicle control.

  • Cell Lysis:

    • After treatment, wash the cells with ice-cold PBS.

    • Lyse the cells by adding ice-cold lysis buffer supplemented with protease and phosphatase inhibitors.

    • Incubate on ice for 30 minutes, then centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

    • Collect the supernatant containing the protein lysate.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA protein assay according to the manufacturer's instructions.

  • Sample Preparation and SDS-PAGE:

    • Normalize the protein concentration for all samples.

    • Add Laemmli sample buffer to the lysates and boil at 95-100°C for 5 minutes.

    • Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel.

    • Run the gel until the dye front reaches the bottom.

  • Protein Transfer:

    • Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary anti-c-Src antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.

    • Wash the membrane three times with TBST (Tris-buffered saline with 0.1% Tween 20) for 10 minutes each.

    • Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

    • Wash the membrane three times with TBST for 10 minutes each.

  • Detection and Analysis:

    • Apply the chemiluminescent substrate to the membrane according to the manufacturer's protocol.

    • Capture the chemiluminescent signal using an imaging system.

    • Strip the membrane and re-probe with an anti-loading control antibody to ensure equal protein loading.

    • Quantify the band intensities to determine the extent of c-Src degradation at different concentrations of this compound.

Safety Precautions

This compound is for research use only. Standard laboratory safety practices should be followed when handling this compound. This includes wearing appropriate personal protective equipment (PPE) such as gloves, a lab coat, and safety glasses. Avoid inhalation of the powder and contact with skin and eyes. In case of contact, wash the affected area thoroughly with water. Consult the Safety Data Sheet (SDS) for more detailed information.

References

Application Notes and Protocols: Optimal Concentration of DAS-5-oCRBN for Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing DAS-5-oCRBN, a potent and selective Proteolysis Targeting Chimera (PROTAC) for the degradation of c-Src kinase in a cellular context. This document outlines the optimal concentration range, provides detailed experimental protocols, and summarizes key performance data to facilitate the successful application of this compound in research and drug development.

This compound is a heterobifunctional molecule that recruits the E3 ubiquitin ligase Cereblon (CRBN) to the c-Src kinase, leading to its ubiquitination and subsequent degradation by the proteasome.[1][2] This targeted protein degradation offers a powerful tool to study the cellular functions of c-Src and explore its potential as a therapeutic target.

Quantitative Data Summary

The following table summarizes the degradation potency and anti-proliferative activity of this compound in various cancer cell lines.

Cell LineDC50 (nM)Dmax (%)GI50 (nM)Notes
CAL1487 (average)92 (average)74c-Src dependent cell line.[3]
KCL22---Used to demonstrate selectivity over Bcr-Abl.[3][4]
MDA-MB-2317 (average)92 (average)6c-Src dependent cell line.
SUM517 (average)92 (average)--
CAL51--74Insensitive to c-Src inhibitors but growth-sensitive to c-Src knockdown.

DC50: The concentration of this compound required to degrade 50% of the target protein. Dmax: The maximum percentage of protein degradation achieved. GI50: The concentration of this compound required to inhibit the growth of 50% of the cells.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the mechanism of action of this compound and a general workflow for its application in cell culture.

DAS_5_oCRBN_Mechanism Mechanism of this compound-mediated c-Src Degradation cluster_0 Ternary Complex Formation cluster_1 Ubiquitination and Degradation This compound This compound Ternary Complex Ternary Complex This compound->Ternary Complex Binds c-Src c-Src c-Src->Ternary Complex Binds CRBN E3 Ligase CRBN E3 Ligase CRBN E3 Ligase->Ternary Complex Binds Poly-ubiquitinated c-Src Poly-ubiquitinated c-Src Ternary Complex->Poly-ubiquitinated c-Src Ubiquitination Ubiquitin Ubiquitin Ubiquitin->Poly-ubiquitinated c-Src Proteasome Proteasome Poly-ubiquitinated c-Src->Proteasome Targeting Degraded Peptides Degraded Peptides Proteasome->Degraded Peptides Degradation

Caption: Mechanism of this compound action.

Experimental_Workflow General Experimental Workflow for this compound Cell_Seeding Seed cells in appropriate culture vessels Compound_Preparation Prepare stock and working solutions of this compound Cell_Seeding->Compound_Preparation Cell_Treatment Treat cells with a concentration range of this compound Compound_Preparation->Cell_Treatment Incubation Incubate for the desired time period (e.g., 18 hours) Cell_Treatment->Incubation Harvesting Harvest cells for downstream analysis Incubation->Harvesting Analysis Analyze protein levels (Western Blot, ELISA) or cell viability (GI50 assay) Harvesting->Analysis

References

Application Notes and Protocols for c-Src Degradation using DAS-5-oCRBN

Author: BenchChem Technical Support Team. Date: November 2025

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of DAS-5-oCRBN, a potent and selective PROTAC (Proteolysis Targeting Chimera) for inducing the degradation of c-Src kinase. The protocols outlined below cover the determination of optimal incubation time and the dose-dependent degradation of c-Src.

Introduction

This compound is a heterobifunctional molecule designed to recruit the E3 ubiquitin ligase Cereblon (CRBN) to c-Src, leading to its ubiquitination and subsequent degradation by the proteasome.[1][2][3] This targeted protein degradation approach offers a powerful alternative to traditional kinase inhibition, enabling the study of protein function beyond enzymatic activity and providing potential therapeutic advantages.[4] this compound has demonstrated high potency and selectivity for c-Src degradation over other kinases, such as Bcr-Abl.[1]

Mechanism of Action

This compound functions by forming a ternary complex between c-Src and the E3 ubiquitin ligase CRBN. This proximity induces the poly-ubiquitination of c-Src, marking it for recognition and degradation by the 26S proteasome. This process is catalytic, allowing a single molecule of this compound to induce the degradation of multiple c-Src proteins.

DAS_5_oCRBN_Mechanism cluster_0 Ternary Complex Formation cluster_1 Ubiquitination cluster_2 Proteasomal Degradation This compound This compound c-Src c-Src This compound->c-Src Binds CRBN_E3_Ligase CRBN E3 Ligase This compound->CRBN_E3_Ligase Recruits Poly-Ub_c-Src Poly-ubiquitinated c-Src Ub Ubiquitin CRBN_E3_Ligase->Ub Transfers Ub->Poly-Ub_c-Src Proteasome Proteasome Poly-Ub_c-Src->Proteasome Recognized by Degraded_Fragments Degraded c-Src Fragments Proteasome->Degraded_Fragments Degrades into

Figure 1: Mechanism of this compound-mediated c-Src degradation.

Quantitative Data Summary

The following tables summarize the degradation potency (DC50) and maximum degradation (Dmax) of this compound in various cancer cell lines. DC50 represents the concentration of the compound that induces 50% degradation of the target protein, while Dmax is the maximum percentage of degradation observed.

Cell LineAverage DC50 (nM)Average Dmax (%)
CAL148792
KCL22792
MDA-MB-231792
SUM51792

Table 1: c-Src Degradation Potency and Efficacy of this compound across different cell lines. Data is averaged from multiple experiments.

Compoundc-Src Degradation (100 nM)Bcr-Abl Degradation (100 nM)
This compound78%No degradation

Table 2: Selectivity of this compound for c-Src over Bcr-Abl in KCL22 cells after 18 hours of treatment.

Experimental Protocols

The following are detailed protocols for determining the optimal incubation time and dose-response for this compound-mediated c-Src degradation.

Protocol 1: Determining the Optimal Incubation Time

This experiment aims to identify the time point at which this compound achieves maximal degradation of c-Src.

Time_Course_Workflow Start Start Seed_Cells Seed CAL148 cells Start->Seed_Cells Treat_Cells Treat with 100 nM This compound Seed_Cells->Treat_Cells Incubate Incubate for various time points (e.g., 0, 2, 4, 8, 12, 18, 24h) Treat_Cells->Incubate Lyse_Cells Lyse cells and collect protein Incubate->Lyse_Cells Analyze_Protein Analyze c-Src levels (Western Blot or ELISA) Lyse_Cells->Analyze_Protein Determine_Optimal_Time Determine optimal incubation time Analyze_Protein->Determine_Optimal_Time End End Determine_Optimal_Time->End

Figure 2: Experimental workflow for determining optimal incubation time.

Materials:

  • CAL148 cells (or other suitable cell line)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound stock solution (e.g., 10 mM in DMSO)

  • DMSO (vehicle control)

  • Phosphate-buffered saline (PBS)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Primary antibodies: anti-c-Src, anti-β-actin (or other loading control)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Alternatively, a c-Src ELISA kit can be used for quantification.

Procedure:

  • Cell Seeding: Seed CAL148 cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest. Allow cells to adhere overnight.

  • Compound Treatment: Prepare a working solution of this compound at 100 nM in complete medium. Also, prepare a vehicle control with the same concentration of DMSO.

  • Incubation: Aspirate the old medium from the cells and add the medium containing either this compound or DMSO. Incubate the cells for various time points (e.g., 0, 2, 4, 8, 12, 18, and 24 hours). An 18-hour incubation is reported to be optimal.

  • Cell Lysis: At each time point, wash the cells with ice-cold PBS and then lyse the cells with an appropriate volume of lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Western Blot Analysis: a. Normalize the protein concentrations for all samples. b. Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane. c. Block the membrane and probe with primary antibodies against c-Src and a loading control. d. Incubate with the appropriate HRP-conjugated secondary antibody. e. Visualize the protein bands using a chemiluminescent substrate and an imaging system.

  • Data Analysis: Quantify the band intensities for c-Src and the loading control. Normalize the c-Src signal to the loading control and then to the vehicle-treated control to determine the percentage of remaining c-Src at each time point. The time point with the lowest percentage of remaining c-Src is the optimal incubation time.

Protocol 2: Determining the Dose-Response (DC50)

This protocol is used to determine the concentration of this compound required to degrade 50% of cellular c-Src.

Procedure:

  • Cell Seeding: Seed cells as described in Protocol 1.

  • Compound Treatment: Prepare a serial dilution of this compound in complete medium (e.g., ranging from 0.1 nM to 1000 nM). Include a vehicle control (DMSO).

  • Incubation: Treat the cells with the different concentrations of this compound for the optimal incubation time determined in Protocol 1 (e.g., 18 hours).

  • Cell Lysis and Protein Quantification: Follow steps 4 and 5 from Protocol 1.

  • Analysis of c-Src Levels: Analyze c-Src levels using either Western Blot (as described in Protocol 1) or a quantitative c-Src ELISA.

  • Data Analysis: a. For Western blot data, quantify and normalize c-Src levels as described previously. b. For ELISA data, follow the manufacturer's instructions to determine c-Src concentrations. c. Plot the percentage of remaining c-Src against the logarithm of the this compound concentration. d. Fit the data to a four-parameter logistic regression curve to determine the DC50 value.

Selectivity and Controls

To confirm that the degradation of c-Src is mediated by the proteasome and requires CRBN, the following controls can be included in the experiments:

  • Proteasome Inhibitor Control: Co-treat cells with this compound and a proteasome inhibitor (e.g., 1 µM bortezomib). Inhibition of degradation would confirm the involvement of the proteasome.

  • CRBN Ligand Competition Control: Co-treat cells with this compound and an excess of a CRBN ligand (e.g., 10 µM pomalidomide). Competition for CRBN binding should prevent c-Src degradation.

  • Inactive Control Compound: Use an inactive analog of this compound that cannot bind to CRBN (e.g., this compound-NMe) to demonstrate that CRBN engagement is necessary for degradation.

By following these detailed protocols, researchers can effectively utilize this compound to study the biological consequences of c-Src degradation in various cellular contexts.

References

Application Notes and Protocols for DAS-5-oCRBN in 3D Cell Culture Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

DAS-5-oCRBN is a potent and selective Proteolysis Targeting Chimera (PROTAC) designed to induce the degradation of c-Src kinase and its known off-target, C-terminal Src kinase (Csk).[1][2] As a heterobifunctional molecule, this compound simultaneously binds to the target protein (c-Src or Csk) and the E3 ubiquitin ligase Cereblon (CRBN).[3][4][5] This induced proximity facilitates the ubiquitination of the target protein, marking it for degradation by the proteasome. This targeted protein degradation offers a powerful alternative to traditional kinase inhibition, enabling the study of protein function beyond enzymatic activity and providing a potential therapeutic strategy.

Three-dimensional (3D) cell culture models, such as spheroids and organoids, more accurately recapitulate the complex microenvironment of in vivo tumors compared to traditional 2D cell cultures. These models exhibit gradients of nutrients, oxygen, and drug penetration, as well as more physiologically relevant cell-cell and cell-extracellular matrix (ECM) interactions. Consequently, 3D models are increasingly utilized in drug discovery to better predict in vivo efficacy and potential resistance mechanisms.

These application notes provide detailed protocols for utilizing this compound in 3D spheroid models, focusing on model generation, treatment, and downstream analysis of protein degradation and cell viability.

Mechanism of Action of this compound

This compound functions by hijacking the ubiquitin-proteasome system to induce the degradation of its target proteins. The molecule consists of a ligand that binds to c-Src/Csk, a linker, and a ligand that recruits the E3 ubiquitin ligase CRBN. The formation of this ternary complex (this compound : c-Src/Csk : CRBN) leads to the polyubiquitination of the target protein, which is then recognized and degraded by the 26S proteasome.

cluster_0 This compound Action This compound This compound Ternary Complex Ternary Complex This compound->Ternary Complex binds c-Src/Csk c-Src/Csk c-Src/Csk->Ternary Complex binds CRBN E3 Ligase CRBN E3 Ligase CRBN E3 Ligase->Ternary Complex recruited Ubiquitination Ubiquitination Ternary Complex->Ubiquitination induces Proteasome Proteasome Ubiquitination->Proteasome targets for Degradation Degradation Proteasome->Degradation results in

Figure 1: Mechanism of Action of this compound.

c-Src Signaling Pathway

c-Src is a non-receptor tyrosine kinase that plays a crucial role in regulating a multitude of cellular processes, including proliferation, survival, migration, and angiogenesis. Its aberrant activation is implicated in the progression of various cancers. Csk is a key negative regulator of Src family kinases, phosphorylating a C-terminal tyrosine residue to maintain them in an inactive state. The degradation of both c-Src and Csk by this compound can therefore have complex effects on cellular signaling.

cluster_1 c-Src Signaling Growth Factor Receptors Growth Factor Receptors c-Src c-Src Growth Factor Receptors->c-Src activate Integrins Integrins Integrins->c-Src activate FAK FAK c-Src->FAK RAS/MAPK Pathway RAS/MAPK Pathway c-Src->RAS/MAPK Pathway PI3K/AKT Pathway PI3K/AKT Pathway c-Src->PI3K/AKT Pathway STAT3 STAT3 c-Src->STAT3 Csk Csk Csk->c-Src inactivates Cell Migration Cell Migration FAK->Cell Migration Cell Proliferation Cell Proliferation RAS/MAPK Pathway->Cell Proliferation Cell Survival Cell Survival PI3K/AKT Pathway->Cell Survival STAT3->Cell Proliferation

Figure 2: Simplified c-Src Signaling Pathway.

Data Presentation

The following tables summarize the reported in vitro activity of this compound.

Table 1: In Vitro Degradation Activity of this compound

Cell LineTargetDC50 (nM)Dmax (%)Reference
CAL148c-Src495
KCL22c-Src5>90
MDA-MB-231c-Src3>90
SUM51c-Src1683
KCL22Bcr-AblNo degradation-

Table 2: Anti-proliferative Activity of this compound in 3D Cell Culture

Cell LineGI50 (nM)Reference
MDA-MB-2316
CAL5174

Experimental Protocols

The following protocols provide a general framework for studying the effects of this compound in 3D spheroid models. Optimization may be required for specific cell lines and experimental conditions.

cluster_2 Experimental Workflow Spheroid Formation Spheroid Formation This compound Treatment This compound Treatment Spheroid Formation->this compound Treatment Downstream Assays Downstream Assays This compound Treatment->Downstream Assays Data Analysis Data Analysis Downstream Assays->Data Analysis

Figure 3: General Experimental Workflow.

Protocol 1: Spheroid Formation using the Liquid Overlay Technique

This protocol describes the generation of spheroids in ultra-low attachment (ULA) plates.

Materials:

  • Cancer cell lines (e.g., MDA-MB-231, CAL51)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • Ultra-low attachment 96-well round-bottom plates

  • Collagen I solution (for certain cell lines like MDA-MB-231)

  • Centrifuge

  • Incubator (37°C, 5% CO2)

Methodology:

  • Culture cells in standard 2D flasks to ~80% confluency.

  • Harvest cells using trypsin-EDTA and neutralize with complete medium.

  • Centrifuge the cell suspension and resuspend the pellet in fresh complete medium.

  • Perform a cell count and determine cell viability (should be >90%).

  • Dilute the cell suspension to the desired seeding density (e.g., 1,000-5,000 cells per well for MDA-MB-231).

  • Seed the cell suspension into the wells of a ULA 96-well round-bottom plate.

  • Centrifuge the plate at a low speed (e.g., 300 x g) for 5 minutes to facilitate cell aggregation.

  • Incubate the plate at 37°C with 5% CO2. Spheroids will typically form within 2-4 days.

  • For cell lines that require ECM for compact spheroid formation (e.g., MDA-MB-231), supplement the medium with collagen I (e.g., final concentration of 3 µg/mL) on day 1.

  • Monitor spheroid formation daily using a microscope.

Protocol 2: Treatment of Spheroids with this compound

Materials:

  • Pre-formed spheroids in ULA plates

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Complete cell culture medium

  • Vehicle control (DMSO)

Methodology:

  • Prepare serial dilutions of this compound in complete medium to achieve the desired final concentrations. It is recommended to test a range of concentrations based on the known DC50 and GI50 values (e.g., 0.1 nM to 10 µM).

  • Carefully remove half of the medium from each well containing a spheroid, being cautious not to disturb the spheroid.

  • Add the same volume of fresh medium containing the appropriate concentration of this compound or vehicle control.

  • Incubate the spheroids for the desired treatment duration. For protein degradation studies, an incubation time of 18-24 hours is often optimal. For cell viability assays, longer incubation times (e.g., 72 hours or more) may be necessary.

  • Proceed to downstream analysis.

Protocol 3: Analysis of Protein Degradation by Western Blot

Materials:

  • Treated spheroids

  • Ice-cold PBS

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • Cell scrapers

  • Microcentrifuge tubes

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-c-Src, anti-Csk, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Methodology:

  • Carefully aspirate the medium from the wells containing the spheroids.

  • Wash the spheroids gently with ice-cold PBS.

  • Add an appropriate volume of ice-cold RIPA buffer to each well.

  • Mechanically disrupt the spheroids by pipetting up and down or using a cell scraper. For more robust spheroids, sonication on ice may be required.

  • Transfer the lysate to a pre-chilled microcentrifuge tube.

  • Incubate on ice for 30 minutes, with vortexing every 10 minutes.

  • Centrifuge the lysate at high speed (e.g., 14,000 x g) for 15 minutes at 4°C.

  • Collect the supernatant containing the protein extract.

  • Determine the protein concentration using a BCA assay.

  • Prepare samples for SDS-PAGE by adding Laemmli buffer and boiling.

  • Perform SDS-PAGE, protein transfer to a PVDF membrane, antibody incubation, and detection according to standard Western blot protocols.

Protocol 4: Cell Viability Assessment using a 3D-Specific Luminescent Assay

This protocol is based on the use of assays like CellTiter-Glo® 3D, which measures ATP levels as an indicator of cell viability.

Materials:

  • Treated spheroids in 96-well plates

  • 3D-specific cell viability assay reagent (e.g., CellTiter-Glo® 3D)

  • Plate shaker

  • Luminometer

Methodology:

  • After the desired treatment period, allow the plate containing the spheroids to equilibrate to room temperature for approximately 30 minutes.

  • Add a volume of the 3D cell viability reagent equal to the volume of medium in each well.

  • Place the plate on a plate shaker for 5 minutes at a low speed to induce cell lysis.

  • Incubate the plate at room temperature for an additional 25 minutes to stabilize the luminescent signal.

  • Measure the luminescence using a plate reader.

  • Normalize the data to the vehicle-treated control wells to determine the percentage of cell viability.

Concluding Remarks

The use of this compound in 3D cell culture models provides a powerful platform for investigating the biological roles of c-Src and Csk in a more physiologically relevant context. The protocols outlined in these application notes offer a starting point for researchers to design and execute experiments to evaluate the efficacy and mechanism of action of this PROTAC degrader. Careful optimization of experimental parameters will be crucial for obtaining robust and reproducible data.

References

Application Notes and Protocols for Reverse-Phase Protein Array (RPPA) Analysis of DAS-5-oCRBN

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

DAS-5-oCRBN is a potent and selective Proteolysis Targeting Chimera (PROTAC) designed to induce the degradation of c-Src kinase.[1][2][3] Unlike traditional kinase inhibitors that block the enzyme's activity, this compound facilitates the ubiquitination and subsequent proteasomal degradation of its target, offering a distinct mechanism of action for therapeutic intervention.[4][5] This application note provides a detailed protocol for utilizing Reverse-Phase Protein Array (RPPA) technology to assess the selectivity and efficacy of this compound in a high-throughput manner.

Reverse-Phase Protein Array (RPPA) is a powerful, antibody-based proteomic platform for the quantitative analysis of proteins and their post-translational modifications across a large number of samples simultaneously. Its high sensitivity and requirement for minimal sample input make it an ideal tool for pharmacodynamic studies, including the characterization of targeted protein degraders like this compound.

Principle of the Application

This protocol outlines the treatment of cancer cell lines with this compound, followed by lysate preparation and analysis using RPPA. The RPPA data will provide a broad overview of the proteomic changes induced by the degrader, allowing for the precise quantification of c-Src degradation and the assessment of off-target effects on a panel of several hundred cancer-related proteins. This approach has been successfully employed to demonstrate the high selectivity of this compound for c-Src and its known off-target, Csk.

Materials and Reagents

  • Cell Lines: Human cancer cell lines (e.g., KCL22, MDA-MB-231, CAL51)

  • Compound: this compound (MedChemExpress, HY-163144 or equivalent)

  • Cell Culture Reagents: Appropriate growth medium, fetal bovine serum (FBS), antibiotics.

  • Lysis Buffer: As recommended by the RPPA core facility (a common recipe is included in the protocol).

  • Protease and Phosphatase Inhibitors: (e.g., Roche cOmplete™, PhosSTOP™).

  • BCA Protein Assay Kit: (e.g., Thermo Fisher Scientific).

  • SDS-PAGE and Western Blotting Reagents: For validation of key findings.

  • Primary Antibodies for Western Blot: Anti-c-Src, anti-Csk, anti-GAPDH (or other loading control).

Experimental Workflow

The overall workflow for the RPPA analysis of this compound is depicted below.

RPPA_Workflow cluster_cell_culture Cell Culture and Treatment cluster_sample_prep Sample Preparation cluster_rppa RPPA Analysis cluster_data_analysis Data Analysis A Seed Cells B Treat with this compound (e.g., 100 nM for 18 hours) A->B C Harvest and Lyse Cells B->C D Quantify Protein Concentration C->D E Normalize Protein Concentration D->E F Array Printing E->F G Antibody Incubation (One antibody per array) F->G H Signal Detection G->H I Image Scanning and Quantification H->I J Data Normalization I->J K Statistical Analysis J->K L Data Visualization K->L

Experimental workflow for RPPA analysis of this compound.

Detailed Protocols

Protocol 1: Cell Culture and Treatment with this compound
  • Cell Seeding: Seed the desired cancer cell lines in appropriate culture dishes to achieve 70-80% confluency at the time of harvest.

  • Compound Preparation: Prepare a stock solution of this compound in DMSO (e.g., 10 mM). Further dilute in culture medium to the final working concentration. A final concentration of 100 nM is a recommended starting point based on published data.

  • Treatment: Treat the cells with this compound or vehicle control (DMSO) for a specified duration. An 18-hour incubation period has been shown to be effective for c-Src degradation.

  • Harvesting: After incubation, wash the cells with ice-cold PBS and harvest by scraping or trypsinization. Centrifuge to pellet the cells and store at -80°C until lysis.

Protocol 2: Protein Lysate Preparation for RPPA
  • Lysis Buffer Preparation: A commonly used lysis buffer for RPPA is composed of 1% Triton X-100, 50 mM HEPES (pH 7.4), 150 mM NaCl, 1.5 mM MgCl2, 1 mM EGTA, 100 mM NaF, 10 mM Na Pyrophosphate, 1 mM Na3VO4, 10% glycerol, supplemented with protease and phosphatase inhibitors immediately before use.

  • Cell Lysis: Resuspend the cell pellet in an appropriate volume of ice-cold lysis buffer.

  • Incubation and Centrifugation: Incubate the lysate on ice for 20 minutes with periodic vortexing. Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet cellular debris.

  • Supernatant Collection: Carefully collect the supernatant containing the protein lysate.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

  • Normalization: Adjust the protein concentration of all samples to a final concentration of 1-1.5 µg/µL using lysis buffer.

  • Denaturation: Add 4x SDS-PAGE sample buffer to the lysates to a final 1x concentration and boil for 5 minutes.

  • Storage: Store the prepared lysates at -80°C until submission to an RPPA core facility.

Protocol 3: Reverse-Phase Protein Array (RPPA)

This part of the protocol is typically performed by a specialized core facility. The general steps are as follows:

  • Array Printing: The protein lysates are serially diluted and arrayed onto nitrocellulose-coated slides using a robotic arrayer.

  • Antibody Incubation: Each slide (array) is incubated with a single specific primary antibody that targets a protein of interest. For a broad selectivity screen of this compound, an array of several hundred antibodies targeting key cancer-related proteins should be used.

  • Secondary Antibody and Signal Amplification: The slides are then incubated with a labeled secondary antibody, and the signal is amplified using various detection chemistries.

  • Image Scanning and Analysis: The slides are scanned, and the signal intensity of each spot is quantified using specialized software.

Protocol 4: Data Analysis
  • Normalization: The raw signal intensities are normalized to account for variations in protein loading. This is typically done by staining some arrays with a total protein stain.

  • Data Interpretation: The normalized signal intensities are then used to determine the relative abundance of each protein in the this compound-treated samples compared to the vehicle-treated controls. A significant decrease in the signal for a specific protein indicates degradation.

Signaling Pathways and Mechanism of Action

This compound Mechanism of Action

This compound is a heterobifunctional molecule that consists of a ligand for the E3 ubiquitin ligase Cereblon (CRBN) and a ligand for the target protein, c-Src, connected by a linker. It acts by inducing the formation of a ternary complex between c-Src and CRBN, leading to the polyubiquitination of c-Src and its subsequent degradation by the 26S proteasome.

PROTAC_MoA cluster_ternary Ternary Complex Formation cluster_ubiquitination Ubiquitination cluster_degradation Proteasomal Degradation PROTAC This compound cSrc c-Src PROTAC->cSrc binds CRBN CRBN E3 Ligase PROTAC->CRBN binds Ub Ubiquitin PolyUb Poly-ubiquitinated c-Src CRBN->PolyUb transfers Ub Ub->CRBN Proteasome 26S Proteasome PolyUb->Proteasome is recognized by Degraded Degraded Peptides Proteasome->Degraded degrades into

Mechanism of action of this compound.

c-Src Signaling Pathway

c-Src is a non-receptor tyrosine kinase that plays a crucial role in regulating a multitude of cellular processes, including proliferation, survival, migration, and angiogenesis. Its aberrant activation is implicated in the progression of various cancers. By degrading c-Src, this compound is expected to inhibit these downstream signaling pathways.

cSrc_Pathway cluster_downstream Downstream Signaling Cascades cluster_cellular_effects Cellular Responses RTK Receptor Tyrosine Kinases (e.g., EGFR, PDGFR) cSrc c-Src RTK->cSrc activate Integrins Integrins Integrins->cSrc activate Ras_MAPK Ras-MAPK Pathway cSrc->Ras_MAPK PI3K_Akt PI3K-Akt Pathway cSrc->PI3K_Akt STAT3 STAT3 Pathway cSrc->STAT3 Migration Migration cSrc->Migration via FAK/paxillin Proliferation Proliferation Ras_MAPK->Proliferation Survival Survival PI3K_Akt->Survival STAT3->Proliferation Angiogenesis Angiogenesis STAT3->Angiogenesis

Simplified c-Src signaling pathway.

Expected Results and Data Presentation

The primary outcome of the RPPA experiment is a quantitative assessment of protein level changes upon treatment with this compound. The data should be presented in a clear and structured format to facilitate interpretation.

Table 1: Degradation Profile of this compound in KCL22 Cells (100 nM, 18h)
Target Protein% Degradation vs. Vehiclep-value
c-Src >50%<0.05
Csk >50%<0.05
Bcr-AblNot significant>0.05
Other 391 proteinsNot significant>0.05

This table is a representative example based on published findings. The actual number of proteins and the extent of degradation may vary depending on the specific antibody panel and experimental conditions.

Table 2: DC50 and Dmax Values for c-Src Degradation by this compound in Various Cell Lines
Cell LineDC50 (nM)Dmax (%)
KCL22~3>90
MDA-MB-231~6>90
CAL51~74~80

DC50: concentration for 50% degradation; Dmax: maximum degradation. Data are approximate values based on published literature.

Troubleshooting

IssuePossible CauseSolution
No c-Src degradation observed Insufficient compound concentration or treatment time.Perform a dose-response and time-course experiment to optimize treatment conditions.
Cell line is resistant to this compound.Verify the expression of CRBN in the cell line.
Poor quality of protein lysate.Ensure proper sample handling and use of protease/phosphatase inhibitors.
High variability in RPPA data Inconsistent protein loading.Carefully perform protein quantification and normalization.
Issues with array printing or antibody staining.Consult with the RPPA core facility.
Unexpected off-target degradation The compound may have other targets.Validate the finding by Western blotting. This could be a novel discovery.

Conclusion

Reverse-Phase Protein Array is a highly effective and efficient method for characterizing the selectivity and potency of targeted protein degraders like this compound. The detailed protocols and application notes provided here offer a comprehensive guide for researchers to employ this technology to advance their drug discovery and development efforts. The ability to survey a large portion of the proteome provides invaluable insights into the on-target and off-target effects of novel therapeutic agents.

References

Application Notes and Protocols for NanoBRET™ Target Engagement Assay: Measuring DAS-5-oCRBN Binding to Cereblon (CRBN)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The NanoBRET™ Target Engagement (TE) Intracellular Assay is a powerful and quantitative method for measuring the binding of test compounds to a specific protein target within living cells. This technology leverages Bioluminescence Resonance Energy Transfer (BRET), a proximity-based energy transfer phenomenon between a bioluminescent donor (NanoLuc® luciferase) and a fluorescent acceptor (NanoBRET™ tracer). In the context of Cereblon (CRBN) target engagement, the assay typically involves the expression of a NanoLuc®-CRBN fusion protein in cells. A cell-permeable fluorescent tracer that binds to CRBN is then introduced. When the tracer binds to the NanoLuc®-CRBN fusion, the close proximity allows for energy transfer from the NanoLuc® donor to the fluorescent tracer acceptor, generating a BRET signal.[1][2] The addition of a test compound, such as DAS-5-oCRBN, that also binds to CRBN will competitively displace the tracer, leading to a dose-dependent decrease in the BRET signal. This allows for the quantitative determination of compound affinity and occupancy at the target protein in a physiological cellular environment.

This compound is a PROTAC (Proteolysis Targeting Chimera) designed to degrade c-Src kinase by hijacking the CRBN E3 ubiquitin ligase complex. A critical initial step in its mechanism of action is its direct binding to CRBN. The NanoBRET™ TE assay is an ideal platform to confirm and quantify this intracellular target engagement. While specific quantitative data for this compound is not publicly available, it has been described as a "tight cellular binder" of CRBN based on NanoBRET™ assays.

This document provides a detailed protocol for utilizing the NanoBRET™ TE Intracellular E3 Ligase Assay to measure the target engagement of this compound with CRBN and presents exemplary data for well-characterized CRBN ligands to illustrate the expected outcomes.

CRBN Signaling Pathway and PROTAC Mechanism of Action

Cereblon (CRBN) is a substrate receptor for the Cullin 4-RING E3 ubiquitin ligase complex (CRL4^CRBN^). This complex, which also includes DDB1, CUL4A/B, and ROC1, is responsible for tagging substrate proteins with ubiquitin, marking them for degradation by the proteasome. The natural substrates of CRBN are involved in various cellular processes. Small molecules, such as immunomodulatory drugs (IMiDs) and the CRBN-binding moiety of PROTACs like this compound, can modulate the substrate specificity of the CRL4^CRBN^ complex. In the case of a PROTAC, the molecule forms a ternary complex between CRBN and the target protein (e.g., c-Src), leading to the ubiquitination and subsequent degradation of the target protein.

CRBN_Signaling_Pathway cluster_CRL4_Complex CRL4-CRBN E3 Ubiquitin Ligase Complex cluster_PROTAC_Action PROTAC-mediated Degradation CRBN CRBN DDB1 DDB1 CRBN->DDB1 cSrc c-Src (Target Protein) CRBN->cSrc Forms Ternary Complex via PROTAC CUL4 CUL4A/B DDB1->CUL4 ROC1 ROC1 CUL4->ROC1 ROC1->cSrc Ubiquitination DAS_5_oCRBN This compound (PROTAC) DAS_5_oCRBN->CRBN DAS_5_oCRBN->cSrc Binds to Proteasome Proteasome cSrc->Proteasome Degradation Ub Ubiquitin

CRBN Signaling Pathway and PROTAC Action

Quantitative Data Summary

Due to the lack of publicly available, specific quantitative NanoBRET™ data for this compound, the following table presents representative data for well-characterized CRBN-binding molecules, including PROTACs and molecular glues, obtained using the NanoBRET™ TE Intracellular E3 Ligase Assay in HEK293 cells. This data is intended to be illustrative of the types of results that can be obtained with this assay.

CompoundCompound TypeLive-Cell IC50 (nM)Permeabilized-Cell IC50 (nM)
Iberdomide Molecular Glue1311
Lenalidomide Molecular Glue230250
dBET1 PROTAC1,2001,100
dBET6 PROTAC1,3001,100

Experimental Protocols

This protocol is adapted from the Promega NanoBRET™ TE Intracellular E3 Ligase Assay technical manual for the assessment of this compound target engagement with CRBN in live cells.

Materials
  • Cells: HEK293 cells

  • Vectors: NanoLuc®-CRBN Fusion Vector and DDB1 Expression Vector

  • Reagents:

    • Opti-MEM™ I Reduced Serum Medium

    • FuGENE® HD Transfection Reagent

    • NanoBRET™ TE Tracer CRBN

    • Tracer Dilution Buffer

    • NanoBRET™ Nano-Glo® Substrate

    • Extracellular NanoLuc® Inhibitor

  • Compound: this compound

  • Labware: White, 96-well assay plates

Experimental Workflow Diagram

NanoBRET_Workflow cluster_prep Day 1: Cell Preparation and Transfection cluster_assay Day 2: Assay Execution A Seed HEK293 cells B Prepare transfection mix: NanoLuc-CRBN vector + DDB1 vector + FuGENE HD A->B C Add transfection mix to cells B->C D Incubate for 24 hours C->D E Harvest and resuspend transfected cells D->E Start Day 2 H Add NanoBRET Tracer to cell suspension E->H F Prepare serial dilutions of this compound G Dispense compound dilutions into 96-well plate F->G I Add cell/tracer mix to the plate G->I H->I J Incubate at 37°C for 2 hours I->J L Add substrate mix to plate J->L K Prepare Nano-Glo Substrate with Extracellular Inhibitor K->L M Read plate on luminometer (450nm and 610nm) L->M

NanoBRET™ Target Engagement Assay Workflow
Detailed Protocol

Day 1: Cell Transfection

  • In a sterile culture flask, seed HEK293 cells at a density that will result in 80-90% confluency on the day of the experiment.

  • Prepare the transfection reagent mix in Opti-MEM™ medium. For a 10 cm plate, combine the NanoLuc®-CRBN Fusion Vector and the DDB1 Expression Vector with FuGENE® HD Transfection Reagent at a 1:10 ratio of DNA to reagent.

  • Incubate the transfection mix at room temperature for 15-20 minutes.

  • Add the transfection mix dropwise to the HEK293 cells.

  • Incubate the cells at 37°C in a 5% CO₂ incubator for 24 hours.

Day 2: Target Engagement Assay

  • Compound Preparation: Prepare a serial dilution of this compound in Opti-MEM™. A typical starting concentration is 10 mM, diluted down to the desired final concentrations.

  • Cell Harvesting:

    • Gently wash the transfected HEK293 cells with PBS.

    • Dissociate the cells using a gentle cell dissociation reagent.

    • Resuspend the cells in Opti-MEM™ to a density of 2 x 10⁵ cells/mL.

  • Tracer Preparation: Dilute the NanoBRET™ TE Tracer CRBN in the provided Tracer Dilution Buffer to the recommended working concentration.

  • Assay Plating:

    • Add the prepared this compound dilutions to the wells of a white 96-well plate.

    • Add the diluted NanoBRET™ TE Tracer to the cell suspension.

    • Immediately dispense the cell and tracer mixture into the wells containing the test compound.

  • Incubation: Incubate the plate at 37°C in a 5% CO₂ incubator for 2 hours to allow the binding to reach equilibrium.

  • Detection:

    • Prepare the NanoBRET™ Nano-Glo® Substrate by mixing it with the Extracellular NanoLuc® Inhibitor in Opti-MEM™.

    • Add the substrate mixture to each well of the 96-well plate.

    • Read the plate within 10 minutes on a luminometer equipped with two filters: a donor filter (450 nm) and an acceptor filter (610 nm).

Data Analysis
  • Calculate the BRET Ratio: For each well, divide the acceptor emission (610 nm) by the donor emission (450 nm).

  • Normalize Data: Normalize the BRET ratios to the vehicle control (0% inhibition) and a high concentration of a known CRBN binder (100% inhibition).

  • Generate Dose-Response Curve: Plot the normalized BRET ratios against the logarithm of the this compound concentration.

  • Determine IC50: Fit the data to a four-parameter logistic regression model to determine the IC50 value, which represents the concentration of this compound required to displace 50% of the NanoBRET™ tracer.

Conclusion

The NanoBRET™ TE Intracellular E3 Ligase Assay provides a robust and quantitative method to measure the direct engagement of this compound with its intended E3 ligase component, CRBN, in living cells. This application note offers a comprehensive protocol and illustrative data to guide researchers in the successful implementation of this assay. By confirming and quantifying target engagement, this assay is an invaluable tool in the development and characterization of PROTACs and other targeted protein degraders.

References

Troubleshooting & Optimization

Technical Support Center: Investigating Off-Target Effects of DAS-5-oCRBN on C-terminal Src Kinase (Csk)

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center is designed for researchers, scientists, and drug development professionals investigating the off-target effects of the PROTAC® degrader DAS-5-oCRBN on the C-terminal Src Kinase (Csk). Here you will find troubleshooting guidance and frequently asked questions to support your experimental design and data interpretation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its intended target?

A1: this compound is a proteolysis-targeting chimera (PROTAC) designed to selectively degrade the c-Src kinase.[1][2] It is a heterobifunctional molecule composed of a dasatinib analog, which binds to the ATP-binding site of c-Src, connected by a linker to an E3 ligase ligand, which recruits the cellular ubiquitin-proteasome system to induce the degradation of the target protein.[3][4]

Q2: Is Csk a known off-target of this compound?

A2: Yes, C-terminal Src Kinase (Csk) has been identified as a significant off-target of this compound.[1] This is primarily because the warhead of this compound is derived from dasatinib, a multi-kinase inhibitor known to target Csk.

Q3: What is the experimental evidence for the degradation of Csk by this compound?

A3: A reverse-phase protein array (RPPA) analysis, which quantified the levels of 394 cancer-related proteins, revealed that treatment with this compound resulted in the significant degradation of both its intended target, c-Src, and the off-target protein, Csk (greater than 50% degradation).

Q4: Are there quantitative data available for the degradation of Csk by this compound (e.g., DC50, Dmax)?

Q5: What is the mechanism of Csk degradation by this compound?

A5: The degradation of Csk by this compound is believed to occur through the same mechanism as the degradation of its primary target, c-Src. The dasatinib-based warhead of this compound binds to Csk, and the E3 ligase-recruiting moiety brings the ubiquitin-proteasome system into proximity, leading to the ubiquitination and subsequent proteasomal degradation of Csk.

Q6: What are the potential downstream consequences of Csk degradation?

A6: Csk is a critical negative regulator of Src family kinases (SFKs). By phosphorylating a conserved C-terminal tyrosine residue, Csk maintains SFKs in an inactive state. Therefore, the degradation of Csk can lead to the aberrant activation of SFKs, potentially impacting a wide range of cellular processes that they regulate, including cell proliferation, survival, and migration.

Troubleshooting Guide

This guide provides solutions to common issues encountered when investigating the off-target effects of this compound on Csk.

Problem Possible Cause(s) Recommended Solution(s)
Inconsistent Csk degradation observed in Western blots. Cell line variability in Csk expression levels.Suboptimal PROTAC concentration or treatment duration.Cellular stress affecting the ubiquitin-proteasome system.Confirm Csk expression levels in your cell line of choice.Perform a dose-response and time-course experiment to determine the optimal conditions for Csk degradation.Ensure consistent cell culture conditions and minimize experimental stressors.
Discrepancy between proteomics data and Western blot results for Csk degradation. Differences in the sensitivity and specificity of antibodies used.Variations in sample preparation and loading for each technique.Validate the specificity of the Csk antibody used for Western blotting using appropriate controls (e.g., siRNA knockdown of Csk).Ensure consistent protein quantification and loading for both assays.
Difficulty in quantifying the extent of Csk degradation. Low signal-to-noise ratio in Western blots.Lack of a reliable internal loading control.Optimize Western blot conditions (e.g., antibody concentration, incubation times, ECL substrate) to enhance signal.Use a validated housekeeping protein as a loading control and ensure its expression is not affected by the treatment.
Uncertainty about whether observed phenotypic changes are due to c-Src or Csk degradation. Both proteins are degraded by this compound.Use orthogonal approaches to dissect the individual contributions, such as comparing the effects of this compound with a more selective c-Src degrader (if available) or using siRNA to specifically knock down either c-Src or Csk.

Data Presentation

Table 1: Summary of Proteins Degraded by this compound (from RPPA data)

Protein Degradation Status Significance
c-SrcSignificantly Degraded (>50%)Intended Target
CskSignificantly Degraded (>50%)Off-Target

Note: This table is a summary of qualitative findings from a reverse-phase protein array (RPPA) experiment. Specific quantitative degradation values (DC50, Dmax) for Csk are not available in the cited literature.

Experimental Protocols

Protocol 1: Determination of Protein Degradation by Western Blot

This protocol outlines the general steps to assess the degradation of Csk and c-Src upon treatment with this compound.

  • Cell Culture and Treatment:

    • Plate cells at a suitable density and allow them to attach overnight.

    • Treat cells with a range of this compound concentrations (e.g., 0.1 nM to 10 µM) for a predetermined time (e.g., 24 hours). Include a vehicle control (DMSO).

  • Cell Lysis:

    • Wash cells with ice-cold PBS.

    • Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Clarify the lysate by centrifugation.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Normalize protein amounts and prepare samples with Laemmli buffer.

    • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate the membrane with primary antibodies against Csk, c-Src, and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Data Analysis:

    • Quantify band intensities using densitometry software.

    • Normalize the Csk and c-Src signals to the loading control.

    • Calculate the percentage of protein remaining relative to the vehicle control.

    • Plot the percentage of remaining protein against the log of the PROTAC concentration to determine DC50 and Dmax values.

Protocol 2: Global Proteomics for Off-Target Identification

This protocol provides a general workflow for identifying off-target effects of this compound using quantitative proteomics.

  • Cell Culture and Treatment:

    • Culture cells and treat with this compound at an optimal concentration and a vehicle control for a defined period (e.g., 6-24 hours).

  • Sample Preparation:

    • Harvest and lyse cells.

    • Reduce, alkylate, and digest proteins into peptides using trypsin.

    • Label peptides with isobaric tags (e.g., TMT) for multiplexed analysis (optional but recommended).

  • LC-MS/MS Analysis:

    • Separate peptides by liquid chromatography and analyze by tandem mass spectrometry.

  • Data Analysis:

    • Process the raw mass spectrometry data using a suitable software suite (e.g., MaxQuant, Proteome Discoverer).

    • Identify and quantify proteins across different treatment conditions.

    • Perform statistical analysis to identify proteins that are significantly downregulated in the this compound-treated samples compared to the control.

Visualizations

PROTAC_Mechanism cluster_0 This compound cluster_1 Target Proteins cluster_2 Cellular Machinery DAS5oCRBN Dasatinib-Linker-CRBN Ligand cSrc c-Src (Target) DAS5oCRBN->cSrc Binds Csk Csk (Off-Target) DAS5oCRBN->Csk Binds (Off-Target) E3 CRBN E3 Ligase DAS5oCRBN->E3 Recruits Proteasome Proteasome cSrc->Proteasome Degradation Csk->Proteasome E3->cSrc Ubiquitinates E3->Csk Ubiquitinates

Caption: Mechanism of this compound-mediated degradation of c-Src and the off-target Csk.

Csk_Signaling_Pathway Csk Csk SFK_active Src Family Kinase (Active) Csk->SFK_active Phosphorylates (Inhibits) SFK_inactive Src Family Kinase (Inactive) Y-P SFK_inactive->SFK_active SFK_active->SFK_inactive Downstream Downstream Signaling (Proliferation, Survival, Migration) SFK_active->Downstream Activates PTP Phosphatase PTP->SFK_inactive Dephosphorylates (Activates) DAS5oCRBN This compound DAS5oCRBN->Csk Degrades

Caption: Simplified Csk signaling pathway and the impact of this compound-mediated degradation.

Experimental_Workflow start Start: Hypothesis This compound has off-target effects on Csk treatment Cell Treatment with this compound (Dose-response & Time-course) start->treatment wb Western Blot Analysis (Csk, c-Src, Loading Control) treatment->wb proteomics Global Proteomics (LC-MS/MS) (Unbiased Off-Target Identification) treatment->proteomics data_analysis Data Analysis (Quantification of Protein Levels) wb->data_analysis proteomics->data_analysis conclusion Conclusion (Confirmation and Characterization of Csk Off-Target Degradation) data_analysis->conclusion

References

Technical Support Center: Troubleshooting DAS-5-oCRBN Degradation Experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing DAS-5-oCRBN, a selective and potent PROTAC degrader of c-Src kinase.[1][2]

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

A1: this compound is a heterobifunctional molecule known as a Proteolysis Targeting Chimera (PROTAC). It functions by simultaneously binding to the target protein, c-Src kinase, and the E3 ubiquitin ligase Cereblon (CRBN). This proximity induces the ubiquitination of c-Src, marking it for degradation by the proteasome.[2][3] This process is catalytic, allowing a single this compound molecule to induce the degradation of multiple c-Src proteins.

Q2: My Western blot shows no degradation of c-Src after treating with this compound. What are the possible causes?

A2: Several factors could contribute to a lack of c-Src degradation. Consider the following:

  • Incorrect Compound Concentration: PROTACs can exhibit a "hook effect," where at very high concentrations, the formation of binary complexes (this compound with either c-Src or CRBN) is favored over the productive ternary complex (c-Src-DAS-5-oCRBN-CRBN), leading to reduced degradation.[3] It is crucial to perform a dose-response experiment to determine the optimal concentration for degradation.

  • Suboptimal Incubation Time: The kinetics of c-Src degradation can vary between cell lines. An 18-hour incubation with 100 nM this compound has been shown to be optimal for c-Src degradation in CAL148 cells. A time-course experiment is recommended to determine the ideal duration for your specific experimental setup.

  • Compound Instability: Ensure that this compound is properly stored and handled to maintain its activity. Stock solutions are typically stored at -80°C for up to 6 months or -20°C for 1 month. Prepare fresh working solutions for each experiment.

  • Low Proteasome Activity: The degradation of c-Src is dependent on the ubiquitin-proteasome system. If cellular proteasome activity is compromised, degradation will be inefficient.

  • Cell Line Specificity: The expression levels of c-Src and CRBN can vary between cell lines, which can impact the efficiency of this compound-mediated degradation.

Q3: How can I confirm that the observed protein depletion is due to proteasomal degradation and not another off-target effect?

A3: To validate that the reduction in c-Src levels is a direct result of the intended PROTAC mechanism, the following control experiments are essential:

  • Proteasome Inhibition: Pre-treat cells with a proteasome inhibitor, such as bortezomib (1 µM) or MG132, before adding this compound. If this compound is functioning correctly, the proteasome inhibitor should prevent the degradation of c-Src.

  • Inactive Control Compound: Use an inactive analog of this compound, such as this compound-NMe. This molecule is methylated on the glutarimide, which prevents it from binding to Cereblon. This control should not induce c-Src degradation and helps to distinguish degradation-specific effects from general compound toxicity or off-target inhibition.

  • E3 Ligase Competition: Co-treatment with a high concentration of a Cereblon ligand, like pomalidomide (10 µM), can outcompete this compound for binding to CRBN, thereby inhibiting c-Src degradation.

Q4: I'm observing degradation of proteins other than c-Src. Is this expected?

A4: this compound has been shown to be a selective degrader of c-Src. However, it also significantly degrades Csk (C-terminal Src kinase), a known off-target of the dasatinib warhead. Reverse-phase protein arrays analyzing 394 cancer-related proteins showed that only c-Src and Csk were significantly degraded by this compound. If you observe degradation of other proteins, it could be due to cell-line-specific off-target effects or indirect consequences of c-Src and Csk degradation.

Q5: What is the "hook effect" and how can I avoid it in my experiments?

A5: The "hook effect" is a phenomenon observed with PROTACs where the degradation efficiency decreases at high concentrations. This occurs because the PROTAC concentration is so high that it favors the formation of separate binary complexes with the target protein and the E3 ligase, rather than the productive ternary complex required for degradation. To avoid this, it is critical to perform a dose-response curve to identify the optimal concentration range for c-Src degradation.

Troubleshooting Guides

Guide 1: Inconsistent or No c-Src Degradation
Symptom Possible Cause Recommended Solution
No c-Src degradation observed at any concentration.Compound Inactivity: Improper storage or handling.Ensure this compound is stored correctly (-80°C for long-term). Prepare fresh dilutions from a new stock solution.
Cell Line Resistance: Low expression of CRBN or c-Src.Confirm the expression of CRBN and c-Src in your cell line via Western blot or qPCR.
Incorrect Detection: Issues with the Western blot.Refer to the Western Blot Troubleshooting Guide below.
Inconsistent degradation between experiments.Variable Cell Conditions: Differences in cell confluency, passage number, or health.Standardize cell culture conditions. Use cells within a consistent passage number range.
Inconsistent Dosing: Pipetting errors or inaccurate dilutions.Prepare fresh serial dilutions for each experiment. Use calibrated pipettes.
Degradation is observed, but it is weak.Suboptimal Incubation Time: The chosen time point may not be optimal for maximal degradation.Perform a time-course experiment (e.g., 4, 8, 12, 18, 24 hours) to identify the time of maximal degradation.
Suboptimal Concentration: The concentration used may be too low or in the "hook effect" range.Perform a detailed dose-response experiment with a broad range of concentrations (e.g., 0.1 nM to 10 µM).
Guide 2: Western Blot Troubleshooting
Symptom Possible Cause Recommended Solution
High backgroundInsufficient Blocking: Blocking step was too short or the blocking agent is not optimal.Increase blocking time to 1-2 hours at room temperature. Try a different blocking agent (e.g., 5% BSA instead of milk).
Antibody Concentration Too High: Primary or secondary antibody concentration is excessive.Titrate the primary and secondary antibodies to determine the optimal dilution.
Weak or no signalInsufficient Protein Loaded: Not enough protein in the lysate.Ensure accurate protein quantification (e.g., BCA assay) and load a sufficient amount of total protein (20-30 µg).
Poor Antibody Quality: The primary antibody may not be sensitive enough or specific to the target.Use a validated antibody for c-Src. Include a positive control lysate.
Multiple bands or incorrect molecular weightProtein Degradation During Sample Prep: Proteases in the lysate have degraded c-Src.Always use fresh protease inhibitor cocktails in your lysis buffer. Keep samples on ice at all times.
Post-Translational Modifications: c-Src may have modifications that alter its migration.Consult the literature for known modifications of c-Src that might affect its apparent molecular weight.

Data Presentation

Table 1: Degradation Potency (DC50) and Anti-proliferative Activity (GI50) of this compound in Various Cell Lines

Cell LineDC50 (nM)GI50 (nM)
CAL14855-
KCL22--
MDA-MB-231-6
SUM51--
CAL51-74

Data compiled from multiple sources. A lower DC50 value indicates more potent degradation. A lower GI50 value indicates greater anti-proliferative activity.

Experimental Protocols

Protocol 1: Western Blotting for c-Src Degradation
  • Cell Seeding and Treatment:

    • Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.

    • Allow cells to adhere overnight.

    • Treat cells with the desired concentrations of this compound, this compound-NMe (inactive control), and a vehicle control (e.g., DMSO) for the determined optimal time (e.g., 18 hours).

    • For proteasome inhibition control, pre-treat cells with 1 µM bortezomib for 1 hour before adding this compound.

  • Cell Lysis:

    • Aspirate the media and wash the cells twice with ice-cold PBS.

    • Add 100-200 µL of ice-cold RIPA buffer supplemented with a protease and phosphatase inhibitor cocktail to each well.

    • Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

    • Incubate on ice for 30 minutes, vortexing briefly every 10 minutes.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C.

    • Transfer the supernatant to a new tube.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA or Bradford assay according to the manufacturer's instructions.

  • Sample Preparation and SDS-PAGE:

    • Normalize the protein concentration of all samples with lysis buffer.

    • Add 4x Laemmli sample buffer to each sample and boil at 95-100°C for 5 minutes.

    • Load 20-30 µg of total protein per lane onto an SDS-PAGE gel. Include a protein ladder.

    • Run the gel according to the manufacturer's recommendations.

  • Protein Transfer:

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.

  • Immunoblotting:

    • Block the membrane with 5% non-fat dry milk or 5% BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody against c-Src (diluted in blocking buffer) overnight at 4°C with gentle agitation.

    • Wash the membrane three times for 10 minutes each with TBST.

    • Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times for 10 minutes each with TBST.

  • Detection:

    • Apply an enhanced chemiluminescence (ECL) substrate to the membrane.

    • Visualize the bands using a chemiluminescence imaging system.

    • Re-probe the membrane with a loading control antibody (e.g., GAPDH or β-actin) to ensure equal protein loading.

Protocol 2: Cell Viability Assay (MTT Assay)
  • Cell Seeding:

    • Seed cells in a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well) in 100 µL of media.

    • Allow cells to adhere overnight.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in culture media.

    • Remove the old media and add 100 µL of media containing the different concentrations of the compound or vehicle control to the respective wells.

    • Incubate for the desired duration (e.g., 72 hours).

  • MTT Addition:

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.

  • Formazan Solubilization:

    • Carefully aspirate the media without disturbing the formazan crystals.

    • Add 100 µL of DMSO or another suitable solvent to each well to dissolve the crystals.

    • Pipette up and down to ensure complete solubilization.

  • Absorbance Measurement:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle-treated control wells and plot the dose-response curve to determine the GI50 value.

Mandatory Visualizations

DAS_5_oCRBN_Mechanism cluster_0 Cellular Environment cluster_1 Ternary Complex Formation cluster_2 Ubiquitination and Degradation DAS5oCRBN This compound cSrc c-Src (Target Protein) DAS5oCRBN->cSrc Binds CRBN CRBN (E3 Ligase) DAS5oCRBN->CRBN Binds TernaryComplex c-Src-DAS-5-oCRBN-CRBN Ternary Complex cSrc->TernaryComplex CRBN->TernaryComplex Ub_cSrc Poly-ubiquitinated c-Src TernaryComplex->Ub_cSrc Ubiquitination Ubiquitin Ubiquitin Ubiquitin->TernaryComplex Proteasome Proteasome Ub_cSrc->Proteasome Recognition Degraded_cSrc Degraded c-Src (Amino Acids) Proteasome->Degraded_cSrc Degradation

Caption: Mechanism of action for this compound.

Troubleshooting_Workflow Start Start: No/Inconsistent c-Src Degradation CheckConcentration Perform Dose-Response (0.1 nM - 10 µM) Start->CheckConcentration DegradationObserved Degradation Observed? CheckConcentration->DegradationObserved CheckTime Perform Time-Course (4 - 24 hours) OptimalTime Identify Optimal Time CheckTime->OptimalTime DegradationObserved2 Degradation Observed? CheckTime->DegradationObserved2 CheckControls Run Control Experiments ValidateMechanism Validate Mechanism CheckControls->ValidateMechanism Success Experiment Optimized CheckControls->Success DegradationObserved->CheckTime No/Weak HookEffect Consider 'Hook Effect' DegradationObserved->HookEffect Yes, but weak at high conc. TroubleshootWB Troubleshoot Western Blot CheckCellLine Check Cell Line Viability and CRBN/c-Src Expression TroubleshootWB->CheckCellLine DegradationObserved2->CheckControls Yes DegradationObserved2->TroubleshootWB No

Caption: Troubleshooting workflow for this compound experiments.

References

Technical Support Center: DAS-5-oCRBN-NMe Inactive Control

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the proper use and troubleshooting of DAS-5-oCRBN-NMe as an inactive control in experiments involving the c-Src degrader, this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound-NMe and why is it used as an inactive control?

A1: this compound-NMe is a close structural analog of the PROTAC® c-Src degrader, this compound. It serves as an inactive or negative control because the methyl group on the glutarimide moiety (NMe) prevents its binding to the E3 ubiquitin ligase, Cereblon (CRBN).[1] Since the formation of a ternary complex between the target protein (c-Src), the PROTAC, and the E3 ligase is essential for PROTAC-mediated protein degradation, this compound-NMe is incapable of inducing the degradation of c-Src.[1] Its use is critical to demonstrate that the observed degradation of c-Src is a specific result of the recruitment of CRBN by the active PROTAC and not due to off-target effects of the dasatinib warhead.

Q2: What is the mechanism of action of the active compound, this compound?

A2: this compound is a heterobifunctional PROTAC (Proteolysis Targeting Chimera) that simultaneously binds to c-Src kinase and the E3 ubiquitin ligase Cereblon (CRBN). This induced proximity facilitates the transfer of ubiquitin from the E3 ligase to c-Src, marking it for degradation by the proteasome.[1][2] This process is dependent on the formation of a stable ternary complex and the subsequent ubiquitination and proteasomal degradation pathway.[1]

Q3: At what concentration should I use this compound-NMe in my experiments?

A3: this compound-NMe should ideally be used at the same concentration(s) as the active compound, this compound, to ensure a direct comparison and to control for any potential off-target effects of the molecule's scaffold or warhead at those concentrations. For example, if you are treating cells with 100 nM of this compound, you should also have a condition with 100 nM of this compound-NMe.

Q4: What are the expected results when using this compound and its inactive control?

A4: In a successful experiment, you should observe a dose-dependent decrease in c-Src protein levels in cells treated with this compound. In contrast, cells treated with this compound-NMe should show no significant change in c-Src levels, similar to the vehicle control.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
No c-Src degradation observed with the active PROTAC (this compound). 1. Suboptimal PROTAC concentration or incubation time: The concentration may be too low or the incubation time too short for effective degradation. 2. Low expression of Cereblon (CRBN) in the cell line: The E3 ligase is essential for PROTAC activity. 3. Issues with compound integrity: The PROTAC may have degraded due to improper storage or handling.1. Perform a dose-response and time-course experiment: Test a range of concentrations (e.g., 1 nM to 10 µM) and time points (e.g., 4, 8, 16, 24 hours) to determine the optimal conditions for c-Src degradation. 2. Verify CRBN expression: Check the expression level of CRBN in your cell line by Western blot or qPCR. If expression is low, consider using a different cell line. 3. Ensure proper compound handling: Store the compound as recommended by the supplier and prepare fresh stock solutions for each experiment.
c-Src degradation is observed with the inactive control (this compound-NMe). 1. Compound misidentification or contamination: The vial labeled as the inactive control may contain the active compound. 2. Off-target effects of the dasatinib warhead: While unlikely to cause degradation, high concentrations of dasatinib can have other cellular effects.1. Verify compound identity: Confirm the identity and purity of your inactive control using analytical methods like LC-MS. 2. Use additional controls: Include a "warhead-only" control (dasatinib) to assess its effects on c-Src levels independent of CRBN-mediated degradation.
High background or non-specific bands in the c-Src Western blot. 1. Antibody issues: The primary or secondary antibody may have poor specificity or be used at a suboptimal concentration. 2. Insufficient blocking or washing: This can lead to non-specific antibody binding.1. Optimize antibody concentrations: Perform a titration of your primary and secondary antibodies to find the optimal dilution. Ensure the primary antibody is validated for detecting c-Src. 2. Optimize blocking and washing steps: Increase the blocking time or try a different blocking agent (e.g., 5% non-fat milk or BSA in TBST). Increase the number and duration of washes.
Inconsistent results between experiments. 1. Variability in cell culture conditions: Cell passage number, confluency, and overall health can impact experimental outcomes. 2. Inconsistent compound preparation: Errors in weighing or diluting the compounds can lead to variability.1. Standardize cell culture practices: Use cells within a consistent passage number range and ensure they are healthy and at a consistent con-fluency at the time of treatment. 2. Prepare fresh stock solutions: Prepare fresh stock solutions of the PROTAC and inactive control from powder for each experiment to ensure accurate concentrations.

Data Presentation

Table 1: In Vitro Degradation of c-Src by this compound
Cell LineDC50 (nM)Dmax (%)
CAL1487~92
KCL227~92
MDA-MB-2317~92
SUM517~92
Average 7 92
Data summarized from a study by Mao et al.
Table 2: Activity of this compound-NMe Inactive Control
AssayCompoundResult
Cereblon Binding (NanoBRET)This compound-NMeNo binding observed
c-Src DegradationThis compound-NMeNo degradation observed
Data summarized from a study by Mao et al.

Experimental Protocols & Visualizations

PROTAC-Mediated Protein Degradation Pathway

PROTAC_Mechanism PROTAC Mechanism of Action cluster_0 Cellular Environment PROTAC This compound Ternary_Complex c-Src-PROTAC-CRBN Ternary Complex PROTAC->Ternary_Complex cSrc c-Src (Target Protein) cSrc->Ternary_Complex CRBN CRBN (E3 Ligase) CRBN->Ternary_Complex Ub_cSrc Ubiquitinated c-Src Ternary_Complex->Ub_cSrc Ubiquitination Ub Ubiquitin Ub->Ub_cSrc Proteasome Proteasome Ub_cSrc->Proteasome Recognition Degraded_Fragments Degraded Peptides Proteasome->Degraded_Fragments Degradation

Caption: Mechanism of c-Src degradation by this compound.

Experimental Workflow for Assessing PROTAC Activity

Experimental_Workflow Experimental Workflow cluster_workflow Workflow Steps start Start cell_culture Cell Culture (e.g., CAL148, KCL22) start->cell_culture treatment Treatment with: - Vehicle (DMSO) - this compound (Active) - this compound-NMe (Inactive) cell_culture->treatment lysis Cell Lysis treatment->lysis protein_quant Protein Quantification lysis->protein_quant western_blot Western Blot Analysis (Primary Ab: anti-c-Src, anti-Actin) protein_quant->western_blot analysis Densitometry Analysis (Quantify c-Src levels) western_blot->analysis end End analysis->end

Caption: Western blot workflow to measure c-Src degradation.

Key Experimental Protocol: Western Blot for c-Src Degradation
  • Cell Seeding and Treatment:

    • Seed cells (e.g., KCL22, MDA-MB-231) in 6-well plates and allow them to adhere overnight.

    • Treat cells with a dose range of this compound, this compound-NMe, or vehicle control (DMSO) for the desired time (e.g., 18 hours).

  • Cell Lysis:

    • Wash cells with ice-cold PBS.

    • Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Clarify lysates by centrifugation.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Protein Transfer:

    • Normalize protein amounts and prepare samples with Laemmli buffer.

    • Separate proteins on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody against c-Src overnight at 4°C.

    • Incubate with a loading control primary antibody (e.g., β-actin) to ensure equal protein loading.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection and Analysis:

    • Detect the signal using an ECL substrate and an imaging system.

    • Quantify band intensities using densitometry software. Normalize the c-Src signal to the loading control.

    • Calculate the percentage of c-Src degradation relative to the vehicle-treated control.

Logical Relationship for PROTAC Controls

Control_Logic Logic of PROTAC Controls cluster_logic Experimental Arms Active_PROTAC This compound (Active) Binds_cSrc Binds c-Src Active_PROTAC->Binds_cSrc Binds_CRBN Binds CRBN Active_PROTAC->Binds_CRBN Inactive_Control This compound-NMe (Inactive) Inactive_Control->Binds_cSrc Inactive_Control->Binds_CRBN No Degradation c-Src Degradation Binds_cSrc->Degradation Binds_CRBN->Degradation

Caption: Rationale for using this compound-NMe as a control.

References

Technical Support Center: Minimizing Variability in DAS-5-oCRBN Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing variability and achieving reproducible results in DAS-5-oCRBN assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

This compound is a selective and potent Proteolysis Targeting Chimera (PROTAC) designed to induce the degradation of c-Src kinase.[1][2] It functions by simultaneously binding to both the c-Src kinase and the E3 ubiquitin ligase Cereblon (CRBN). This induced proximity facilitates the ubiquitination of c-Src, marking it for degradation by the proteasome.[3][4]

Q2: What are the key cellular components required for this compound activity?

The activity of this compound is dependent on the presence and proper function of the ubiquitin-proteasome system. Specifically, it requires the E3 ligase CRBN for substrate recognition and the proteasome for the subsequent degradation of ubiquitinated c-Src.[3]

Q3: How can I confirm that the observed c-Src degradation is mediated by this compound through the expected mechanism?

To confirm the mechanism of action, several control experiments are recommended:

  • Proteasome Inhibition: Co-treatment with a proteasome inhibitor, such as bortezomib, should prevent the degradation of c-Src.

  • CRBN Ligand Competition: Co-treatment with a high concentration of a CRBN ligand, like pomalidomide, will compete with this compound for binding to CRBN and should inhibit c-Src degradation.

  • Inactive Control Compound: Use of an inactive analog, such as this compound-NMe, which is incapable of binding to CRBN, should not result in c-Src degradation.

  • Kinase Engagement Control: Pre-incubation with an irreversible c-Src inhibitor can be used to confirm that binding to the c-Src ATP site is necessary for degradation.

Q4: What are the known off-targets of this compound?

Reverse-phase protein array (RPPA) analysis has shown that this compound can also significantly degrade C-terminal Src kinase (Csk), a known off-target of the parent kinase inhibitor, dasatinib.

Troubleshooting Guide

Problem 1: High variability in c-Src degradation between replicate experiments.

High variability can stem from several factors related to cell culture, compound handling, and assay execution.

Potential Cause Troubleshooting Recommendation
Cell Line Instability Ensure consistent cell line passage number and morphology. Regularly check for mycoplasma contamination.
Inconsistent Cell Seeding Use a consistent cell seeding density for all experiments. Allow cells to adhere and resume logarithmic growth before treatment.
Compound Instability/Solubility Prepare fresh stock solutions of this compound and dilute them in pre-warmed media immediately before use. Visually inspect for any precipitation.
Edge Effects in Multi-well Plates Avoid using the outer wells of multi-well plates as they are more susceptible to evaporation. If unavoidable, fill the outer wells with sterile PBS or media to maintain humidity.
Variability in Incubation Times Use a precise timer for all incubation steps, especially for kinetic experiments.

Problem 2: Low or no c-Src degradation observed.

This issue can arise from problems with the compound, the cells, or the detection method.

Potential Cause Troubleshooting Recommendation
Suboptimal Compound Concentration Perform a dose-response experiment with a wide range of this compound concentrations to determine the optimal concentration for maximal degradation (DC50). Be aware of the "hook effect," where degradation decreases at very high concentrations.
Incorrect Incubation Time Conduct a time-course experiment to identify the optimal treatment duration for maximal c-Src degradation.
Low CRBN Expression Verify the expression level of CRBN in your chosen cell line. Cell lines with low CRBN expression may exhibit reduced sensitivity to CRBN-based PROTACs.
Poor Cell Permeability While this compound is cell-permeable, issues can arise. Ensure the compound is fully solubilized in the vehicle (e.g., DMSO) before dilution in culture media.
Inefficient Detection Optimize your Western blot or ELISA protocol. Ensure you are using a high-quality, validated primary antibody for c-Src. Test different antibody dilutions and blocking conditions.

Problem 3: Off-target effects are confounding the results.

Distinguishing between on-target and off-target effects is crucial for accurate data interpretation.

Potential Cause Troubleshooting Recommendation
Degradation of Csk Be aware that this compound is known to degrade Csk. If Csk is relevant to your experimental system, consider using a more selective c-Src degrader or validate your findings using genetic approaches like siRNA knockdown of c-Src.
Non-specific Toxicity At high concentrations, PROTACs can exhibit off-target toxicity. Correlate c-Src degradation with cell viability assays to identify a therapeutic window where degradation occurs without significant cytotoxicity.
CRBN Neosubstrate Degradation The thalidomide-based CRBN ligand in this compound may induce degradation of other CRBN neosubstrates. If you suspect this is occurring, proteomics-based approaches can be used to identify other degraded proteins.

Quantitative Data

Table 1: Cellular Activity of this compound in Various Cell Lines

Cell LineAverage DC50 (nM)Average Dmax (%)
CAL148792
KCL22792
MDA-MB-231792
SUM51792

DC50: The concentration of the compound that results in 50% degradation of the target protein. Dmax: The maximum percentage of target protein degradation observed.

Table 2: Anti-proliferative Activity of this compound

Cell LineGI50 (nM)
MDA-MB-2316
CAL5174

GI50: The concentration of the compound that causes 50% inhibition of cell growth.

Experimental Protocols

Detailed Protocol for c-Src Degradation Assay using Western Blot

  • Cell Seeding: Plate cells at a density that will result in 70-80% confluency at the time of harvest. Allow cells to adhere overnight.

  • Compound Preparation: Prepare a stock solution of this compound in DMSO. Serially dilute the stock solution in pre-warmed complete cell culture medium to achieve the desired final concentrations.

  • Cell Treatment: Aspirate the old medium from the cells and replace it with the medium containing the various concentrations of this compound. Include a vehicle control (e.g., DMSO) at the same final concentration as the highest compound concentration.

  • Incubation: Incubate the cells for the desired time period (e.g., 18 hours).

  • Cell Lysis:

    • Wash the cells twice with ice-cold PBS.

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.

    • Scrape the cells and transfer the lysate to a microcentrifuge tube.

    • Incubate on ice for 30 minutes with periodic vortexing.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

  • Protein Quantification:

    • Transfer the supernatant (cell lysate) to a new tube.

    • Determine the protein concentration of each lysate using a BCA or Bradford protein assay.

  • Sample Preparation for SDS-PAGE:

    • Normalize the protein concentration of all samples with lysis buffer.

    • Add Laemmli sample buffer to the lysates and boil at 95-100°C for 5 minutes.

  • SDS-PAGE and Western Blotting:

    • Load equal amounts of protein per lane onto an SDS-polyacrylamide gel.

    • Separate the proteins by electrophoresis.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with a validated primary antibody against c-Src and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection and Analysis:

    • Add an enhanced chemiluminescence (ECL) substrate to the membrane.

    • Image the blot using a chemiluminescence detection system.

    • Quantify the band intensities using densitometry software. Normalize the c-Src band intensity to the loading control.

    • Calculate the percentage of c-Src remaining relative to the vehicle-treated control.

Visualizations

DAS_5_oCRBN_Mechanism cluster_0 Ternary Complex Formation cluster_1 Ubiquitination cluster_2 Proteasomal Degradation This compound This compound c-Src c-Src This compound->c-Src Binds CRBN CRBN This compound->CRBN Binds Ub-c-Src Ub-c-Src c-Src->Ub-c-Src Tagged CRBN->c-Src Ubiquitinates E2 E2 E2->CRBN Recruits Ub Ub Proteasome Proteasome Ub-c-Src->Proteasome Recognized & Degraded Degraded Peptides Degraded Peptides Proteasome->Degraded Peptides Releases

Caption: Mechanism of action of this compound.

Experimental_Workflow A 1. Cell Seeding & Culture B 2. This compound Treatment (Dose-response & Time-course) A->B C 3. Cell Lysis B->C D 4. Protein Quantification C->D E 5. Western Blot / ELISA D->E F 6. Data Analysis (DC50 & Dmax Calculation) E->F

Caption: General experimental workflow for this compound assays.

Troubleshooting_Tree Start No or Low c-Src Degradation Q1 Is the compound soluble and stable? Start->Q1 A1_Yes Yes Q1->A1_Yes A1_No No Q1->A1_No Q2 Is the dose and time optimal? A1_Yes->Q2 Sol_A1 Prepare fresh compound. Check for precipitation. A1_No->Sol_A1 A2_Yes Yes Q2->A2_Yes A2_No No Q2->A2_No Q3 Is CRBN expressed in the cell line? A2_Yes->Q3 Sol_A2 Perform dose-response and time-course experiments. A2_No->Sol_A2 A3_Yes Yes Q3->A3_Yes A3_No No Q3->A3_No Q4 Is the detection method optimized? A3_Yes->Q4 Sol_A3 Verify CRBN expression (WB/qPCR). Choose a different cell line. A3_No->Sol_A3 A4_Yes Yes Q4->A4_Yes A4_No No Q4->A4_No End Consult further literature or technical support. A4_Yes->End Sol_A4 Optimize antibody concentration, blocking, and washes. A4_No->Sol_A4

Caption: Troubleshooting decision tree for this compound assays.

References

potential resistance mechanisms to DAS-5-oCRBN

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support resource for DAS-5-oCRBN, a selective c-Src kinase degrader. This guide provides troubleshooting assistance and frequently asked questions (FAQs) to help researchers investigate potential mechanisms of resistance encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a heterobifunctional Proteolysis-Targeting Chimera (PROTAC) designed to selectively degrade the c-Src kinase.[1] It functions by simultaneously binding to the c-Src kinase and the Cereblon (CRBN) E3 ubiquitin ligase.[2] This induced proximity results in the poly-ubiquitination of c-Src, marking it for degradation by the 26S proteasome.[3] The degradation of c-Src has been shown to have anti-proliferative activity in c-Src-dependent cell lines.

cluster_0 Mechanism of this compound PROTAC This compound Ternary Ternary Complex (c-Src :: this compound :: CRBN) PROTAC->Ternary Binds cSrc c-Src (Target Protein) cSrc->Ternary Binds CRBN CRBN (E3 Ligase) CRBN->Ternary Binds PolyUb Poly-ubiquitination Ternary->PolyUb Catalyzes Ub Ubiquitin Ub->PolyUb Proteasome 26S Proteasome PolyUb->Proteasome Recognized by Degradation c-Src Degradation Proteasome->Degradation Mediates

Caption: Mechanism of action for the PROTAC this compound.

Q2: What are the common potential mechanisms of resistance to CRBN-recruiting PROTACs?

Resistance to PROTACs, including those that recruit CRBN, can arise from several factors that disrupt the degradation process. Key mechanisms include:

  • Alterations in E3 Ligase Components: Genetic changes such as mutations, deletions, or downregulation of CRBN can prevent the PROTAC from engaging the degradation machinery. This is a known resistance mechanism for immunomodulatory imide drugs (IMiDs) which also rely on CRBN.

  • Increased Drug Efflux: Upregulation of ATP-binding cassette (ABC) transporters, particularly Multidrug Resistance Protein 1 (MDR1, encoded by ABCB1), can actively pump PROTACs out of the cell, reducing their intracellular concentration and efficacy.

  • Target Protein Mutations: Mutations in the target protein (c-Src) could potentially alter the binding site for the this compound warhead (dasatinib), although this is a less commonly reported mechanism for PROTACs compared to traditional inhibitors.

  • Activation of Bypass Pathways: Cells may develop resistance by upregulating parallel signaling pathways that compensate for the loss of c-Src. For instance, resistance to dasatinib has been associated with the activation of FYN and the MEK-ERK pathway.

cluster_1 Potential Resistance Mechanisms to this compound Start This compound Treatment Efflux Increased Drug Efflux (e.g., MDR1 Upregulation) Start->Efflux Prevents intracellular accumulation CRBN_mut CRBN Alterations (Mutation / Downregulation) Start->CRBN_mut Prevents E3 ligase engagement Target_mut Target (c-Src) Mutation (Altered Binding) Start->Target_mut Prevents target engagement Outcome Reduced c-Src Degradation & Cell Viability Impact Start->Outcome Efflux->Outcome CRBN_mut->Outcome Target_mut->Outcome Bypass Bypass Pathway Activation Bypass->Outcome Compensates for c-Src loss

Caption: Overview of potential resistance pathways to this compound.

Troubleshooting Guides

Problem: My cells show decreasing sensitivity or have developed resistance to this compound.

This troubleshooting workflow provides a step-by-step approach to identify the underlying cause of resistance.

cluster_2 Troubleshooting Workflow for this compound Resistance Start Start: Reduced this compound Efficacy Observed Step1 Step 1: Verify Target Degradation (Western Blot for c-Src) Start->Step1 Decision1 Is c-Src degraded? Step1->Decision1 Step2a Step 2a: Check CRBN Expression (Western Blot / qPCR) Decision1->Step2a No Step4 Step 4: Investigate Bypass Pathways (Phospho-proteomics, Kinase Assays) Decision1->Step4 Yes Decision2a Is CRBN expression reduced? Step2a->Decision2a Step2b Step 2b: Investigate Drug Efflux (MDR1 expression/activity assay) Decision2a->Step2b No Res_Mech1 Conclusion: Resistance due to CRBN Downregulation Decision2a->Res_Mech1 Yes Decision2b Is MDR1 expression/ activity increased? Step2b->Decision2b Step3 Step 3: Sequence CRBN Gene (Sanger Sequencing) Decision2b->Step3 No Res_Mech2 Conclusion: Resistance due to Increased Drug Efflux Decision2b->Res_Mech2 Yes Res_Mech3 Conclusion: Resistance may be due to CRBN mutation Step3->Res_Mech3 Res_Mech4 Conclusion: Resistance likely due to Bypass Pathway Activation

Caption: A logical workflow to diagnose resistance to this compound.

Q3: How can I determine if CRBN mutations or downregulation are the cause of resistance?

A3: A lack of c-Src degradation is a primary indicator that the PROTAC machinery is compromised. You should first assess the expression level of CRBN protein and mRNA in your resistant cells compared to the parental (sensitive) cell line. A significant reduction points towards a direct cause of resistance.

  • Western Blotting: Compare CRBN protein levels between sensitive and resistant cell lysates. A loss or major reduction of the CRBN band in resistant cells is strong evidence.

  • Quantitative PCR (qPCR): Measure CRBN mRNA levels. This will determine if the protein loss is due to transcriptional downregulation.

  • Sanger Sequencing: If CRBN protein is expressed but the drug is inactive, sequence the CRBN gene to identify potential point mutations that could interfere with this compound binding.

Q4: How do I test if increased drug efflux is mediating resistance?

A4: Upregulation of drug efflux pumps like MDR1 is a common mechanism of resistance to PROTACs. This can be investigated through expression analysis and functional assays.

  • Expression Analysis: Use qPCR or Western blotting to check the mRNA and protein levels of ABCB1/MDR1 in resistant versus sensitive cells. A significant increase in resistant cells is a key indicator.

  • Functional Efflux Assay: Use a fluorescent substrate of MDR1 (e.g., Rhodamine 123) in a flow cytometry-based assay. Cells with higher MDR1 activity will retain less fluorescence. Compare this between your sensitive and resistant lines.

  • Co-treatment with an MDR1 Inhibitor: Treat resistant cells with this compound in combination with a known MDR1 inhibitor (e.g., verapamil or lapatinib). Restoration of c-Src degradation or cell sensitivity would confirm that MDR1 activity is a primary resistance mechanism.

Q5: CRBN expression is normal and drug efflux is not increased, but my cells are still resistant. What's next?

A5: If the core degradation machinery appears intact, resistance may be occurring at the level of the target or through compensatory signaling.

  • Target Engagement: While less common for PROTACs, mutations in c-Src could prevent binding. You can sequence the SRC gene in resistant cells to check for mutations in the dasatinib binding site.

  • Bypass Pathway Activation: The most likely cause is the activation of compensatory signaling pathways.

    • Phospho-Proteomics/Kinase Activity Screens: Perform a broad analysis to identify signaling pathways that are hyperactivated in the resistant cells compared to the parental line. Look for increased phosphorylation of kinases in pathways parallel to c-Src.

    • Targeted Inquiry: Based on known c-Src biology and dasatinib resistance mechanisms, investigate the activation status of related kinases like FYN and downstream pathways such as MEK-ERK.

Quantitative Data Summary

The following table summarizes the reported cellular activity of this compound and related compounds in various cell lines. This data can serve as a baseline for your experiments.

CompoundCell LineAssay TypeMeasured ValueReference
This compound KCL22DC₅₀ (c-Src)Selective for c-Src
This compound KCL22DC₅₀ (Bcr-Abl)No significant degradation
This compound CAL148c-Src Degradation~78% at 100 nM
This compound MDA-MB-231GI₅₀ (3D culture)6 nM
This compound CAL51GI₅₀ (3D culture)74 nM
DAS-CHO-5-oCRBN CAL148DC₅₀ (c-Src)55 nM
DAS-CHO-5-oCRBN MDA-MB-231GI₅₀62 nM
  • DC₅₀: Concentration required to degrade 50% of the target protein.

  • GI₅₀: Concentration required to inhibit cell growth by 50%.

Key Experimental Protocols

1. Protocol: Western Blot for c-Src and CRBN Protein Levels

  • Cell Lysis: Culture sensitive and resistant cells to 80-90% confluency. Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine protein concentration using a BCA assay.

  • SDS-PAGE: Load 20-30 µg of protein per lane onto a 4-15% polyacrylamide gel. Run the gel until adequate separation is achieved.

  • Transfer: Transfer proteins to a PVDF membrane.

  • Blocking: Block the membrane for 1 hour at room temperature in 5% non-fat milk or BSA in TBST.

  • Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against c-Src, CRBN, and a loading control (e.g., GAPDH, β-actin).

  • Washing: Wash the membrane 3x for 10 minutes with TBST.

  • Secondary Antibody Incubation: Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane 3x for 10 minutes with TBST. Apply an ECL substrate and visualize bands using a chemiluminescence imager.

  • Analysis: Quantify band intensity and normalize to the loading control. Compare the expression levels between sensitive and resistant cells.

2. Protocol: qPCR for CRBN and ABCB1 (MDR1) mRNA Expression

  • RNA Extraction: Extract total RNA from sensitive and resistant cells using an RNA isolation kit (e.g., TRIzol or column-based kits).

  • cDNA Synthesis: Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.

  • qPCR Reaction: Set up qPCR reactions using a SYBR Green master mix, cDNA template, and primers specific for CRBN, ABCB1, and a housekeeping gene (e.g., GAPDH, ACTB).

  • Thermal Cycling: Run the qPCR reaction on a real-time PCR instrument.

  • Analysis: Calculate the relative mRNA expression using the ΔΔCt method, normalizing to the housekeeping gene and comparing the resistant cells to the sensitive parental cells.

3. Protocol: Flow Cytometry-Based MDR1 Efflux Assay

  • Cell Preparation: Harvest 1x10⁶ sensitive and resistant cells per condition.

  • Dye Loading: Resuspend cells in media containing a fluorescent MDR1 substrate (e.g., 1 µM Rhodamine 123) and incubate for 30 minutes at 37°C. For a control, pre-incubate a set of cells with an MDR1 inhibitor (e.g., 50 µM verapamil) for 30 minutes before adding the dye.

  • Efflux Period: Wash the cells with ice-cold PBS to remove excess dye. Resuspend in fresh, warm media and incubate for 1-2 hours at 37°C to allow for drug efflux.

  • Flow Cytometry: Analyze the cells on a flow cytometer, measuring the mean fluorescence intensity (MFI) in the appropriate channel (e.g., FITC for Rhodamine 123).

  • Analysis: Compare the MFI of resistant cells to sensitive cells. Lower fluorescence in resistant cells indicates higher efflux activity. The inhibitor-treated control should show restored fluorescence, confirming MDR1-specific efflux.

References

Technical Support Center: Addressing Poor Cell Permeability of DAS-5-oCRBN

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for DAS-5-oCRBN. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and address challenges related to the cell permeability of the potent and selective c-Src PROTAC degrader, this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its key physicochemical properties?

A1: this compound is a selective and potent Proteolysis Targeting Chimera (PROTAC) designed to induce the degradation of c-Src kinase.[1][2] Like many PROTACs, its large molecular weight and complex structure can contribute to challenges with cell permeability.[3]

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular Formula C₃₉H₄₀ClN₁₁O₆S[4]
Molecular Weight 826.32 g/mol [4]
Target c-Src Kinase
E3 Ligase Ligand Cereblon (CRBN)
Solubility Soluble in DMSO

Q2: Why might I be observing low efficacy of this compound in my cell-based assays?

A2: Low efficacy in cell-based assays, despite high biochemical potency, is often attributed to poor cell permeability. PROTACs like this compound are large molecules that may not efficiently cross the cell membrane to reach their intracellular target, c-Src. This can result in a lower intracellular concentration of the compound, leading to reduced target degradation and downstream effects.

Q3: What are the common indicators of poor cell permeability in my experiments?

A3: Indicators of poor cell permeability for a compound like this compound include:

  • High potency in biochemical assays (e.g., purified protein assays) but significantly lower potency in cell-based assays.

  • Large discrepancies between the biochemical IC50/DC50 and the cellular EC50/DC50 values.

  • Inconsistent results between different cell lines, which may have varying expression levels of influx or efflux transporters.

  • Requirement for high concentrations of the compound to observe a cellular effect.

Q4: How can I experimentally assess the cell permeability of this compound?

A4: You can experimentally determine the cell permeability of this compound using assays such as the Parallel Artificial Membrane Permeability Assay (PAMPA) and the Caco-2 cell permeability assay. These assays provide a quantitative measure of a compound's ability to cross a membrane, either artificial or a cell monolayer, respectively. The apparent permeability coefficient (Papp) is a key output of these assays.

Troubleshooting Guide

This guide provides solutions to common problems encountered when working with this compound, particularly those related to its cell permeability.

Issue 1: Inconsistent or No Degradation of c-Src in Cellular Assays

  • Possible Cause: Insufficient intracellular concentration of this compound due to poor cell permeability.

  • Troubleshooting Steps:

    • Increase Incubation Time: Extend the incubation time of this compound with your cells. This may allow for greater accumulation of the compound inside the cells.

    • Optimize Compound Concentration: Perform a dose-response experiment with a wide range of this compound concentrations to determine the optimal concentration for c-Src degradation in your specific cell line.

    • Use a Different Cell Line: If possible, test this compound in multiple cell lines. Some cell lines may have higher passive permeability or express specific transporters that facilitate the uptake of the compound.

    • Employ Formulation Strategies: Consider using formulation agents to improve the solubility and permeability of this compound. Refer to Table 2 for potential strategies.

Issue 2: High Variability in Experimental Replicates

  • Possible Cause: Poor solubility of this compound in aqueous assay media, leading to inconsistent dosing.

  • Troubleshooting Steps:

    • Ensure Complete Solubilization: Confirm that the this compound stock solution in DMSO is fully dissolved before diluting it into your aqueous assay medium. Gentle warming or sonication may be necessary.

    • Use of Surfactants or Co-solvents: Consider adding a low concentration of a biocompatible surfactant (e.g., Tween-80) or a co-solvent (e.g., PEG300) to the final assay medium to maintain solubility.

    • Prepare Fresh Dilutions: Prepare fresh dilutions of this compound for each experiment to avoid potential precipitation or degradation over time.

Issue 3: Discrepancy Between Expected and Observed Anti-proliferative Effects

  • Possible Cause: The anti-proliferative effects are dependent on achieving a critical intracellular concentration of this compound to induce sufficient c-Src degradation.

  • Troubleshooting Steps:

    • Correlate Degradation with Phenotype: Perform western blotting or another protein quantification method to confirm c-Src degradation at the concentrations used in your proliferation assays.

    • Time-Course Experiment: Conduct a time-course experiment to determine the onset and duration of c-Src degradation and correlate this with the timing of your phenotypic measurements.

    • Consider Off-Target Effects at High Concentrations: Be aware that at very high concentrations required to force entry into cells, the risk of off-target effects increases.

Formulation Strategies to Enhance Cell Permeability

For compounds with poor cell permeability, various formulation strategies can be employed to improve their delivery into cells.

Table 2: Formulation Strategies for Poorly Permeable Compounds

StrategyDescriptionPotential AdvantagesConsiderations
Use of Co-solvents Incorporating organic solvents like PEG300 or ethanol in the vehicle.Improves solubility and can enhance membrane fluidity.Potential for solvent-induced cytotoxicity at higher concentrations.
Surfactant Micelles Using non-ionic surfactants like Tween-80 or Cremophor EL to form micelles that encapsulate the compound.Increases aqueous solubility and can interact with cell membranes to facilitate uptake.The critical micelle concentration must be considered. Potential for cell toxicity.
Lipid-Based Formulations Formulating the compound in lipid-based systems such as liposomes or nanoemulsions.Can improve solubility, protect the compound from degradation, and facilitate cellular uptake via endocytosis.Requires more complex formulation development and characterization.
Prodrug Approach Modifying the this compound molecule with a cleavable moiety that improves permeability, which is then removed intracellularly to release the active compound.Can significantly enhance passive diffusion.Requires chemical synthesis and validation of intracellular cleavage.

Experimental Protocols

Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)

This assay assesses the passive permeability of a compound across an artificial lipid membrane.

  • Workflow:

    PAMPA_Workflow A Prepare Donor Plate: This compound in buffer at pH 7.4 C Coat filter plate with artificial membrane solution A->C B Prepare Acceptor Plate: Buffer at pH 7.4 D Assemble Sandwich: Place coated filter plate on acceptor plate B->D C->D E Add Donor solution to filter plate D->E F Incubate at Room Temperature E->F G Separate plates F->G H Quantify compound concentration in both plates (e.g., LC-MS/MS) G->H I Calculate Apparent Permeability (Papp) H->I

    PAMPA Experimental Workflow.

  • Methodology:

    • Prepare a stock solution of this compound in DMSO.

    • Dilute the stock solution to the final desired concentration in a phosphate buffer saline (PBS) at pH 7.4 to create the donor solution.

    • Prepare the acceptor plate by adding PBS (pH 7.4) to each well of a 96-well acceptor plate.

    • Coat the filter of a 96-well donor plate with a solution of a lipid (e.g., phosphatidylcholine) in an organic solvent (e.g., dodecane).

    • Carefully place the coated donor plate on top of the acceptor plate to form a "sandwich".

    • Add the donor solution containing this compound to the wells of the donor plate.

    • Incubate the plate assembly at room temperature for a defined period (e.g., 4-18 hours).

    • After incubation, separate the donor and acceptor plates.

    • Determine the concentration of this compound in both the donor and acceptor wells using a suitable analytical method like LC-MS/MS.

    • Calculate the apparent permeability coefficient (Papp) using the following equation: Papp (cm/s) = [(-VA * VD) / ((VA + VD) * Area * Time)] * ln(1 - [Drug]acceptor / [Drug]equilibrium)

Protocol 2: Caco-2 Cell Permeability Assay

This assay uses a monolayer of Caco-2 cells, which differentiate to form tight junctions and mimic the intestinal epithelium, to assess both passive and active transport.

  • Workflow:

    Caco2_Workflow A Seed Caco-2 cells on Transwell inserts B Culture for 21-28 days to form a monolayer A->B C Verify monolayer integrity (TEER measurement) B->C D Prepare this compound solution in transport buffer C->D E Apical to Basolateral (A-B) Transport: Add compound to apical side D->E F Basolateral to Apical (B-A) Transport: Add compound to basolateral side D->F G Incubate at 37°C E->G F->G H Collect samples from receiver chamber at time points G->H I Quantify compound concentration (e.g., LC-MS/MS) H->I J Calculate Papp and Efflux Ratio I->J

    Caco-2 Permeability Assay Workflow.

  • Methodology:

    • Seed Caco-2 cells on permeable Transwell inserts and culture for 21-28 days to allow for differentiation and formation of a confluent monolayer.

    • Measure the transepithelial electrical resistance (TEER) to confirm the integrity of the cell monolayer.

    • Prepare a working solution of this compound in a transport buffer (e.g., Hank's Balanced Salt Solution).

    • For apical-to-basolateral (A-B) transport, add the this compound solution to the apical chamber and fresh transport buffer to the basolateral chamber.

    • For basolateral-to-apical (B-A) transport, add the this compound solution to the basolateral chamber and fresh transport buffer to the apical chamber.

    • Incubate the plates at 37°C with gentle shaking.

    • Collect samples from the receiver chamber at various time points (e.g., 30, 60, 90, 120 minutes).

    • Analyze the concentration of this compound in the collected samples using LC-MS/MS.

    • Calculate the Papp for both A-B and B-A directions.

    • Determine the efflux ratio (ER) = Papp (B-A) / Papp (A-B). An ER > 2 suggests the compound is a substrate for active efflux transporters.

Signaling Pathway and Mechanism of Action

This compound functions by hijacking the ubiquitin-proteasome system to induce the degradation of its target, c-Src.

DAS5_MoA cluster_cell Cell DAS5 This compound Ternary Ternary Complex (c-Src-DAS-5-oCRBN-CRBN) DAS5->Ternary cSrc c-Src Kinase cSrc->Ternary CRBN Cereblon (CRBN) E3 Ligase Complex CRBN->Ternary Ub_cSrc Polyubiquitinated c-Src Ternary->Ub_cSrc Ubiquitination Ub Ubiquitin Ub->Ub_cSrc Proteasome Proteasome Ub_cSrc->Proteasome Degradation Degraded c-Src (Peptides) Proteasome->Degradation Downstream Inhibition of Downstream Signaling Degradation->Downstream Extracellular Extracellular Space DAS5_out This compound DAS5_out->DAS5 Cellular Uptake (Permeability Dependent)

References

Technical Support Center: Validating E3 Ligase Engagement of DAS-5-oCRBN

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the experimental validation of E3 ligase engagement by DAS-5-oCRBN.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

A1: this compound is a potent and selective Proteolysis Targeting Chimera (PROTAC) designed to induce the degradation of c-Src kinase.[1][2] It is a heterobifunctional molecule, meaning it has two distinct ends connected by a linker. One end binds to the target protein, c-Src, and the other end binds to Cereblon (CRBN), a component of the E3 ubiquitin ligase complex. By bringing c-Src and CRBN into close proximity, this compound facilitates the transfer of ubiquitin from the E3 ligase to c-Src. This polyubiquitination marks c-Src for degradation by the proteasome, leading to a reduction in its cellular levels.[2][3]

Q2: How can I confirm that this compound is engaging with CRBN in my cells?

A2: Several methods can be used to confirm CRBN engagement. A common approach is to use a negative control compound, such as this compound-NMe, which has a methylated glutarimide that prevents binding to CRBN.[3] If this compound induces c-Src degradation while the negative control does not, it strongly suggests that the degradation is CRBN-dependent. Additionally, CRBN knockdown or knockout experiments can be performed. In cells lacking CRBN, this compound should not be able to induce c-Src degradation.

Q3: I am not observing any c-Src degradation after treating my cells with this compound. What could be the issue?

A3: There are several potential reasons for a lack of c-Src degradation:

  • Suboptimal Concentration: PROTACs often exhibit a "hook effect," where degradation is less efficient at very high concentrations due to the formation of non-productive binary complexes. It is crucial to perform a dose-response experiment with a wide range of this compound concentrations (e.g., 0.1 nM to 10 µM) to identify the optimal concentration for degradation.

  • Insufficient Incubation Time: Protein degradation is a time-dependent process. An 18-hour incubation time has been shown to be optimal for c-Src degradation by this compound. Consider performing a time-course experiment (e.g., 4, 8, 18, 24 hours) to determine the best endpoint for your cell line.

  • Low CRBN Expression: The cell line you are using may have low endogenous levels of CRBN. You can check CRBN expression levels by Western blot. If CRBN expression is low, consider using a different cell line with higher expression.

  • Proteasome Inhibition: Ensure that the proteasome is active in your cells. As a positive control, you can co-treat cells with this compound and a proteasome inhibitor like MG132. An accumulation of ubiquitinated c-Src would indicate that the degradation machinery is being engaged but the final degradation step is blocked.

  • Compound Instability: Ensure the stability of your this compound compound in your experimental conditions.

Q4: What is the "hook effect" and how can I avoid it?

A4: The "hook effect" is a phenomenon where the degradation of the target protein decreases at high concentrations of a PROTAC. This occurs because at excessive concentrations, the PROTAC is more likely to form separate binary complexes with either the target protein (c-Src) or the E3 ligase (CRBN), rather than the productive ternary complex (c-Src-PROTAC-CRBN) required for ubiquitination. To avoid this, it is essential to perform a full dose-response curve to identify the optimal concentration range that promotes ternary complex formation and subsequent degradation.

Quantitative Data Summary

The following table summarizes the key quantitative data reported for this compound.

ParameterValueCell Line(s)MethodReference
DC₅₀ (c-Src Degradation) ~3-7 nMCAL148, KCL22, MDA-MB-231, SUM51ELISA
Dₘₐₓ (c-Src Degradation) ~92%CAL148, KCL22, MDA-MB-231, SUM51Western Blot
Selectivity Selective for c-Src over Bcr-AblKCL22ELISA
Optimal Degradation Time 18 hoursCAL148ELISA
Estimated Binary Binding Affinity (Dasatinib to c-Src) Potent (IC₅₀ in low nM range)VariousKinase Assays
Estimated Binary Binding Affinity (Thalidomide derivative to CRBN) ~150-250 nM (K_d)-Biophysical Assays

Experimental Protocols & Troubleshooting

Diagram: General Workflow for Validating this compound Activity

G cluster_0 Cell Treatment cluster_1 Biochemical Analysis cluster_2 Data Analysis treat Treat cells with this compound (dose-response and time-course) controls Include controls: - Vehicle (DMSO) - Negative control (this compound-NMe) - Proteasome inhibitor (MG132) lysis Cell Lysis treat->lysis wb Western Blot (c-Src, CRBN, loading control) lysis->wb coip Co-Immunoprecipitation (pull down CRBN, blot for c-Src) lysis->coip ub_assay Ubiquitination Assay (pull down c-Src, blot for Ubiquitin) lysis->ub_assay quant Quantify protein levels (Densitometry) wb->quant ternary Confirm ternary complex formation coip->ternary ub Confirm c-Src ubiquitination ub_assay->ub dc50 Calculate DC50 and Dmax quant->dc50

Caption: A general experimental workflow for validating the activity of this compound.

Western Blot for c-Src Degradation

This protocol is to determine the extent of c-Src degradation in cells treated with this compound.

Materials:

  • Cells of interest (e.g., CAL148, MDA-MB-231)

  • This compound

  • Vehicle control (DMSO)

  • RIPA lysis buffer supplemented with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Primary antibodies: anti-c-Src, anti-CRBN, anti-β-actin (or other loading control)

  • HRP-conjugated secondary antibodies

  • ECL substrate

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells in a 6-well plate and allow them to adhere overnight.

    • Treat cells with varying concentrations of this compound (e.g., 0.1 nM to 1 µM) or vehicle control for 18 hours.

  • Cell Lysis:

    • Wash cells twice with ice-cold PBS.

    • Add 100-200 µL of ice-cold RIPA buffer to each well and incubate on ice for 15-30 minutes.

    • Scrape the cells and transfer the lysate to a microcentrifuge tube.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C.

    • Collect the supernatant.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA assay.

  • Sample Preparation and SDS-PAGE:

    • Normalize protein concentrations and prepare samples with Laemmli buffer.

    • Boil samples at 95°C for 5 minutes.

    • Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel.

  • Western Blotting:

    • Transfer proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C. (Suggested dilutions: anti-c-Src 1:1000, anti-CRBN 1:1000, anti-β-actin 1:5000).

    • Wash the membrane three times with TBST.

    • Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

    • Visualize bands using an ECL substrate and an imaging system.

Troubleshooting:

IssuePossible CauseSolution
No c-Src degradation observed Suboptimal this compound concentration or incubation time.Perform a full dose-response and time-course experiment.
Low CRBN expression in the cell line.Check CRBN levels by Western blot and consider using a different cell line.
Inactive proteasome.Include a proteasome inhibitor control (e.g., MG132) to confirm the pathway is active.
High background on the blot Insufficient blocking or washing.Increase blocking time and the number of washes.
Antibody concentration is too high.Titrate the primary and secondary antibody concentrations.
Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation

This protocol aims to demonstrate the formation of the c-Src-DAS-5-oCRBN-CRBN ternary complex.

Materials:

  • Cells treated with this compound (at optimal degradation concentration) and vehicle control.

  • Co-IP lysis buffer (non-denaturing, e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% Triton X-100) with protease inhibitors.

  • Primary antibody for immunoprecipitation (e.g., anti-CRBN).

  • Control IgG antibody (from the same species as the IP antibody).

  • Protein A/G magnetic beads.

  • Primary antibodies for Western blot (anti-c-Src, anti-CRBN).

Procedure:

  • Cell Lysis:

    • Lyse treated cells with Co-IP lysis buffer on ice for 30 minutes.

    • Centrifuge to pellet cell debris and collect the supernatant.

  • Pre-clearing Lysate (Optional but recommended):

    • Add control IgG and Protein A/G beads to the lysate and incubate for 1 hour at 4°C with rotation.

    • Pellet the beads and transfer the supernatant to a new tube.

  • Immunoprecipitation:

    • Add the anti-CRBN antibody or control IgG to the pre-cleared lysate and incubate overnight at 4°C with rotation.

    • Add Protein A/G beads and incubate for another 2-4 hours at 4°C.

  • Washing:

    • Pellet the beads and wash them 3-5 times with ice-cold Co-IP lysis buffer.

  • Elution and Western Blot:

    • Elute the protein complexes from the beads by boiling in Laemmli buffer.

    • Analyze the eluates by Western blot, probing for c-Src and CRBN.

Troubleshooting:

IssuePossible CauseSolution
No c-Src detected in the CRBN immunoprecipitate Ternary complex is too transient or weak to be captured.Optimize lysis and wash buffers to be less stringent. Cross-linking agents can be considered.
Inefficient immunoprecipitation of CRBN.Ensure the anti-CRBN antibody is validated for IP. Increase antibody concentration.
High non-specific binding Insufficient pre-clearing or washing.Include a pre-clearing step and increase the number of washes.
Lysis buffer is not stringent enough.Increase the salt concentration or add a mild detergent to the wash buffer.
In-cell Ubiquitination Assay

This protocol is to detect the ubiquitination of c-Src upon treatment with this compound.

Materials:

  • Cells treated with this compound, vehicle, and MG132 (10 µM, co-treated for 4-6 hours).

  • RIPA buffer with protease inhibitors and a deubiquitinase inhibitor (e.g., PR-619).

  • Primary antibody for immunoprecipitation (e.g., anti-c-Src).

  • Primary antibodies for Western blot (anti-Ubiquitin, anti-c-Src).

Procedure:

  • Cell Treatment and Lysis:

    • Treat cells with this compound and/or MG132.

    • Lyse cells in RIPA buffer containing deubiquitinase inhibitors.

  • Immunoprecipitation:

    • Immunoprecipitate c-Src from the cell lysates as described in the Co-IP protocol.

  • Western Blot Analysis:

    • Elute the immunoprecipitated proteins and analyze by Western blot.

    • Probe the membrane with an anti-Ubiquitin antibody to detect a smear of high-molecular-weight ubiquitinated c-Src.

    • The membrane can be stripped and re-probed with an anti-c-Src antibody to confirm the immunoprecipitation of c-Src.

Troubleshooting:

IssuePossible CauseSolution
No ubiquitination signal observed Rapid deubiquitination of c-Src.Ensure deubiquitinase inhibitors are included in the lysis buffer.
Insufficient proteasome inhibition.Confirm the activity of MG132 by observing the accumulation of total ubiquitinated proteins in the whole-cell lysate.
Weak ubiquitination signal Low levels of ubiquitinated c-Src.Enrich for ubiquitinated proteins using ubiquitin-binding entities (TUBEs) before immunoprecipitation.

Signaling Pathway and Mechanism of Action

Diagram: Mechanism of Action of this compound

G cluster_0 Ternary Complex Formation cluster_1 Ubiquitination cluster_2 Proteasomal Degradation cSrc c-Src ternary c-Src-PROTAC-CRBN Ternary Complex cSrc->ternary PROTAC This compound PROTAC->ternary CRBN CRBN-E3 Ligase CRBN->ternary ub_cSrc Polyubiquitinated c-Src ternary->ub_cSrc Ubiquitin Transfer ub Ubiquitin ub->ub_cSrc proteasome 26S Proteasome ub_cSrc->proteasome degradation Degraded c-Src (Peptides) proteasome->degradation

Caption: The mechanism of this compound-mediated degradation of c-Src.

References

Technical Support Center: c-Src Resynthesis Following DAS-5-oCRBN Washout

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for assessing c-Src protein resynthesis after treatment with and subsequent washout of DAS-5-oCRBN, a selective and potent PROTAC degrader of c-Src kinase.[1][2][3]

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

A1: this compound is a proteolysis-targeting chimera (PROTAC) that selectively degrades the c-Src kinase.[1][2] It is a heterobifunctional molecule composed of a ligand that binds to c-Src and another ligand that recruits the Cereblon (CRBN) E3 ubiquitin ligase. This proximity induces the ubiquitination of c-Src, marking it for degradation by the proteasome. This event-driven mechanism allows for the catalytic degradation of multiple c-Src protein molecules by a single this compound molecule.

Q2: How long does it take for c-Src protein levels to recover after this compound washout?

A2: Following the removal of this compound, c-Src protein levels begin to recover as new protein is synthesized. In CAL148 cells treated with 100 nM this compound for 18 hours, which resulted in 95% degradation of c-Src, cellular c-Src levels recovered to 72% of the level in DMSO-treated control cells after 4 days (96 hours) of washout. Extrapolated data suggests that a return to the untreated basal level of c-Src protein may require approximately 12 days after the washout of the PROTAC.

Q3: How can I measure the rate of c-Src resynthesis?

A3: The rate of c-Src resynthesis can be measured using a cycloheximide (CHX) chase assay followed by Western blotting. After washing out this compound, cells are treated with cycloheximide to inhibit new protein synthesis. Cell lysates are then collected at various time points and analyzed by Western blot to quantify the remaining c-Src protein levels. This allows for the determination of the protein's half-life and resynthesis rate in the absence of new synthesis.

Q4: What are some common issues encountered when assessing c-Src resynthesis after washout?

A4: Common issues include incomplete washout of the PROTAC, leading to continued degradation and an underestimation of the resynthesis rate. Another potential issue is cellular toxicity from prolonged exposure to cycloheximide. It is also crucial to have a reliable antibody for the specific detection of c-Src in Western blotting to ensure accurate quantification.

Q5: How does the activity of this compound differ from traditional c-Src inhibitors like dasatinib?

A5: While both this compound and dasatinib target c-Src, their mechanisms of action are fundamentally different. Dasatinib is a kinase inhibitor that binds to the ATP-binding site of c-Src, inhibiting its catalytic activity. In contrast, this compound leads to the complete degradation of the c-Src protein. This can have different downstream signaling consequences, as degradation removes both the catalytic and non-catalytic functions of the protein.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
No recovery of c-Src levels after washout Incomplete washout of this compound.Increase the number and duration of washes with fresh media. Ensure complete removal of the PROTAC-containing media.
Cell line has a very slow intrinsic protein synthesis rate.Extend the time course of the washout experiment beyond 96 hours.
Cytotoxicity from the initial PROTAC treatment.Perform a cell viability assay (e.g., MTT or LDH assay) to ensure the cells are healthy after treatment.
High variability in c-Src levels between replicates Inconsistent cell seeding density or treatment conditions.Ensure uniform cell seeding and consistent timing for treatment, washout, and cell lysis.
Uneven protein loading in Western blot.Use a reliable loading control (e.g., GAPDH, β-actin) and normalize c-Src band intensity to the loading control.
Faint or no c-Src bands on Western blot Low abundance of c-Src in the chosen cell line.Use a cell line known to express detectable levels of c-Src, such as CAL148 or MDA-MB-231.
Poor antibody quality or incorrect antibody dilution.Use a validated anti-c-Src antibody and optimize the antibody concentration.
Insufficient protein loaded on the gel.Increase the amount of protein loaded per lane (20-30 µg is a common starting point).
"Hook effect" observed with high concentrations of this compound Formation of binary complexes (PROTAC-c-Src or PROTAC-CRBN) instead of the productive ternary complex.Perform a dose-response experiment to identify the optimal concentration of this compound for maximal degradation.

Quantitative Data

Table 1: c-Src Protein Levels in CAL148 Cells Following this compound Washout

Time after Washout (hours)c-Src Level (% of DMSO control)
0~5%
24Data not explicitly provided
48Data not explicitly provided
72Data not explicitly provided
9672%
~288 (12 days)~100% (estimated)

CAL148 cells were treated with 100 nM this compound for 18 hours prior to washout.

Experimental Protocols

Protocol 1: c-Src Washout and Resynthesis Assay

This protocol details the procedure for treating cells with this compound, washing out the compound, and monitoring the time-dependent resynthesis of c-Src.

  • Cell Seeding: Seed cells (e.g., CAL148) in a multi-well plate at a density that will result in 70-80% confluency at the time of harvest. Allow cells to adhere overnight.

  • This compound Treatment: Treat cells with the desired concentration of this compound (e.g., 100 nM) for the optimal duration (e.g., 18 hours) to achieve maximal degradation. Include a vehicle control (e.g., DMSO).

  • Washout:

    • Aspirate the media containing this compound.

    • Wash the cells three times with pre-warmed, fresh complete media.

    • After the final wash, add fresh complete media to the cells. This is considered the 0-hour time point.

  • Time Course Collection:

    • At designated time points (e.g., 0, 24, 48, 72, 96 hours) after washout, harvest the cells.

    • Wash cells once with ice-cold PBS.

  • Cell Lysis:

    • Add ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors to each well.

    • Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

    • Incubate on ice for 30 minutes, vortexing occasionally.

    • Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C.

    • Collect the supernatant containing the protein lysate.

  • Protein Quantification and Western Blotting:

    • Determine the protein concentration of each lysate using a BCA assay.

    • Proceed with Western blotting as described in Protocol 2.

Protocol 2: Western Blotting for c-Src

This protocol outlines the steps for detecting c-Src protein levels in cell lysates by Western blotting.

  • Sample Preparation:

    • Normalize the protein concentration of all samples with lysis buffer.

    • Add 4x Laemmli sample buffer to each lysate and boil at 95-100°C for 5-10 minutes.

  • SDS-PAGE:

    • Load 20-30 µg of protein per lane onto an SDS-PAGE gel.

    • Run the gel until the dye front reaches the bottom.

  • Protein Transfer: Transfer the proteins from the gel to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody against c-Src (diluted in blocking buffer) overnight at 4°C.

    • Wash the membrane three times with TBST for 10 minutes each.

    • Incubate the membrane with an appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

    • Wash the membrane three times with TBST for 10 minutes each.

  • Detection:

    • Add an ECL substrate to the membrane and visualize the bands using a chemiluminescence imaging system.

    • To ensure equal loading, probe the membrane with an antibody against a loading control protein (e.g., GAPDH, β-actin).

Visualizations

DAS_5_oCRBN_Mechanism cluster_0 Cellular Environment cluster_1 Ternary Complex Formation DAS5oCRBN This compound cSrc c-Src Protein DAS5oCRBN->cSrc Binds to CRBN CRBN E3 Ligase DAS5oCRBN->CRBN Recruits Proteasome Proteasome cSrc->Proteasome Targeted for Degradation CRBN->cSrc Ubiquitinates Proteasome->cSrc Degrades Ub Ubiquitin

Caption: Mechanism of action of this compound.

Washout_Workflow cluster_workflow Experimental Workflow for c-Src Resynthesis Assessment A 1. Seed Cells (e.g., CAL148) B 2. Treat with this compound (e.g., 100 nM, 18h) A->B C 3. Washout PROTAC (3x with fresh media) B->C D 4. Collect Lysates at Time Points (0, 24, 48, 72, 96h) C->D E 5. Western Blot Analysis (c-Src & Loading Control) D->E F 6. Quantify c-Src Levels E->F cSrc_Signaling cluster_pathway Simplified c-Src Signaling RTK Receptor Tyrosine Kinase (e.g., EGFR, PDGFR) cSrc c-Src RTK->cSrc Activates Downstream Downstream Effectors (e.g., FAK, STAT3, Akt) cSrc->Downstream Phosphorylates Proliferation Cell Proliferation, Survival, Migration Downstream->Proliferation DAS5oCRBN This compound DAS5oCRBN->cSrc Degrades

References

Validation & Comparative

A Head-to-Head Comparison: DAS-5-oCRBN vs. Dasatinib in c-Src Dependent Cells

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Guide to Two c-Src Targeting Compounds

The proto-oncogene c-Src is a non-receptor tyrosine kinase that plays a pivotal role in regulating a multitude of cellular processes, including proliferation, survival, migration, and angiogenesis.[1] Its aberrant activation is implicated in the progression of numerous cancers, making it a prime target for therapeutic intervention.[1] This guide provides a comprehensive comparison of two distinct molecules targeting c-Src: DAS-5-oCRBN, a proteolysis-targeting chimera (PROTAC), and dasatinib, a multi-kinase inhibitor. We will delve into their mechanisms of action, present comparative experimental data on their performance in c-Src dependent cells, and provide detailed experimental protocols for the cited assays.

Mechanism of Action: Degradation vs. Inhibition

The fundamental difference between this compound and dasatinib lies in their mode of action against c-Src.

This compound is a heterobifunctional molecule designed to induce the targeted degradation of the c-Src protein.[2] It achieves this by simultaneously binding to c-Src and an E3 ubiquitin ligase, cereblon (CRBN). This proximity facilitates the ubiquitination of c-Src, marking it for degradation by the proteasome.[2][3] This event-driven, catalytic mechanism allows a single molecule of this compound to induce the degradation of multiple c-Src proteins.

Dasatinib , on the other hand, is a small molecule inhibitor that competitively binds to the ATP-binding site of the c-Src kinase domain, thereby inhibiting its catalytic activity. Dasatinib is a multi-targeted kinase inhibitor, also potently inhibiting BCR-ABL, c-KIT, PDGFRβ, and other kinases of the Src family. Its action is stoichiometric, requiring continuous target engagement to maintain inhibition of c-Src signaling.

Quantitative Data Summary

The following tables summarize the key quantitative data comparing the activity of this compound and dasatinib in c-Src dependent cell lines.

CompoundTargetMechanism of ActionDC50 (c-Src Degradation)
This compound c-SrcProtein Degradation3 nM (average)
CompoundTarget KinasesMechanism of ActionIC50 (c-Src Kinase Inhibition)
Dasatinib Src family, BCR-ABL, c-KIT, PDGFRβ, EPHA2Kinase Inhibition<1 nM
Cell LineCompoundGI50 (Growth Inhibition)
MDA-MB-231 This compound6 nM
Dasatinib12 nM
CAL51 This compound74 nM
Dasatinib2,000 nM

Selectivity Profile

This compound has been shown to be a selective degrader of c-Src. However, it also induces the degradation of C-terminal Src kinase (Csk), a known off-target of dasatinib. Notably, it does not significantly affect the levels of Bcr-Abl.

Dasatinib exhibits a broader kinase inhibition profile, potently inhibiting the Src family kinases (c-Src, LCK, YES, FYN), BCR-ABL, c-KIT, EPHA2, and PDGFRβ.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Cell Viability Assay (e.g., CellTiter-Glo®)

This assay determines the number of viable cells in culture based on quantitation of the ATP present, which signals the presence of metabolically active cells.

  • Cell Seeding: Seed cells in an opaque-walled 96-well plate at a density of 5,000-10,000 cells per well in 90 µL of culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Compound Treatment: Prepare serial dilutions of the test compounds (this compound or dasatinib) in culture medium. Add 10 µL of the diluted compound or vehicle (DMSO) to the respective wells.

  • Incubation: Incubate the plate for the desired time points (e.g., 72 hours).

  • Assay Procedure:

    • Equilibrate the plate and the CellTiter-Glo® reagent to room temperature for 30 minutes.

    • Add 100 µL of CellTiter-Glo® reagent to each well.

    • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Measure the luminescence using a luminometer.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the GI50 values using appropriate software (e.g., GraphPad Prism).

Protein Degradation Analysis (Western Blotting)

This technique is used to detect and quantify the levels of specific proteins in a sample.

  • Cell Culture and Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat cells with the desired concentrations of this compound, dasatinib, or vehicle control for the specified time (e.g., 18 hours).

  • Cell Lysis:

    • Wash cells with ice-cold PBS.

    • Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Scrape the cells and transfer the lysate to a microcentrifuge tube.

    • Sonicate briefly to shear DNA and reduce viscosity.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

  • Protein Quantification: Determine the protein concentration of the supernatant using a BCA protein assay.

  • Sample Preparation: Normalize all samples to the same protein concentration with lysis buffer. Add Laemmli sample buffer and boil at 95-100°C for 5 minutes.

  • SDS-PAGE and Protein Transfer:

    • Load 20-30 µg of total protein per lane onto an SDS-polyacrylamide gel.

    • Separate proteins by electrophoresis.

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat dry milk or BSA in TBS-T for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody against c-Src (and a loading control like β-actin) overnight at 4°C.

    • Wash the membrane three times with TBS-T.

    • Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBS-T.

  • Detection: Apply an ECL chemiluminescent substrate and capture the signal using a digital imaging system. Densitometry analysis can be used to quantify protein levels.

Visualizations

Mechanism of Action: this compound vs. Dasatinib

G Mechanism of Action: this compound vs. Dasatinib cluster_0 This compound (PROTAC) cluster_1 Dasatinib (Kinase Inhibitor) This compound This compound Ternary Complex Ternary Complex (c-Src : this compound : CRBN) This compound->Ternary Complex c-Src_1 c-Src c-Src_1->Ternary Complex CRBN E3 Ligase (CRBN) CRBN->Ternary Complex Ubiquitination Ubiquitination Ternary Complex->Ubiquitination Proteasome Proteasome Ubiquitination->Proteasome Degradation c-Src Degradation Proteasome->Degradation Dasatinib Dasatinib Binding ATP-Binding Site Blocked Dasatinib->Binding c-Src_2 c-Src (Active) c-Src_2->Binding ATP ATP ATP->c-Src_2 Inhibition Kinase Activity Inhibited Binding->Inhibition Downstream Signaling_2 Downstream Signaling Blocked Inhibition->Downstream Signaling_2

Caption: Comparative mechanisms of this compound-mediated degradation and dasatinib-mediated inhibition of c-Src.

Simplified c-Src Signaling Pathway

G Simplified c-Src Signaling Pathway Growth Factor Receptors Growth Factor Receptors c-Src c-Src Growth Factor Receptors->c-Src Integrins Integrins Integrins->c-Src FAK FAK c-Src->FAK PI3K/Akt Pathway PI3K/Akt Pathway c-Src->PI3K/Akt Pathway RAS/MAPK Pathway RAS/MAPK Pathway c-Src->RAS/MAPK Pathway STAT3 Pathway STAT3 Pathway c-Src->STAT3 Pathway Cell Migration Cell Migration FAK->Cell Migration Cell Survival Cell Survival PI3K/Akt Pathway->Cell Survival Cell Proliferation Cell Proliferation RAS/MAPK Pathway->Cell Proliferation STAT3 Pathway->Cell Proliferation

Caption: Overview of key downstream signaling pathways activated by c-Src.

Experimental Workflow for Comparative Analysis

G Experimental Workflow Cell Culture c-Src Dependent Cell Lines Treatment Treat with this compound, Dasatinib, or Vehicle Cell Culture->Treatment Cell Viability Assay Cell Viability Assay (e.g., CellTiter-Glo) Treatment->Cell Viability Assay Protein Analysis Protein Level Analysis (Western Blot) Treatment->Protein Analysis GI50 Determination Determine GI50 Values Cell Viability Assay->GI50 Determination Degradation Quantification Quantify c-Src Degradation Protein Analysis->Degradation Quantification Data Comparison Comparative Analysis GI50 Determination->Data Comparison Degradation Quantification->Data Comparison

Caption: Workflow for comparing the effects of this compound and dasatinib in c-Src dependent cells.

References

A Tale of Two Takedowns: Unpacking the Phenotypic Consequences of c-Src Depletion by siRNA versus a PROTAC Degrader

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

In the intricate world of cellular signaling, the proto-oncogene c-Src stands as a pivotal node, orchestrating a multitude of pathways that govern cell proliferation, survival, migration, and invasion. Its aberrant activation is a hallmark of numerous cancers, making it a prime target for therapeutic intervention. For researchers striving to dissect the functional roles of c-Src and develop novel anti-cancer strategies, two powerful tools have emerged for its targeted depletion: small interfering RNA (siRNA) knockdown and proteolysis-targeting chimeras (PROTACs), exemplified by the c-Src degrader DAS-5-oCRBN.

This guide provides an objective comparison of the phenotypic outcomes resulting from c-Src depletion via these two distinct modalities. We delve into the quantitative differences in their efficacy, detail the experimental protocols for their application, and visualize the underlying molecular mechanisms and experimental workflows.

At a Glance: Quantitative Comparison of c-Src Depletion Strategies

The efficacy of c-Src depletion is a critical determinant of the resulting cellular phenotype. While both siRNA and this compound achieve substantial reduction of c-Src, they operate through fundamentally different mechanisms, leading to variations in the speed, extent, and duration of protein loss.

ParametersiRNA Knockdown of c-SrcThis compound
Mechanism of Action Post-transcriptional gene silencing by mRNA degradationUbiquitin-proteasome-mediated degradation of c-Src protein
Target c-Src mRNAc-Src Protein
Reported Efficacy Up to 86.1% - 95.2% reduction in c-Src mRNA/protein levels[1]>95% degradation of c-Src protein[2]
Effective Concentration Nanomolar range (e.g., 100 nM)[2]Low nanomolar DC50 (concentration for 50% degradation), e.g., ~7 nM average across four cell lines[2]
Onset of Action Typically 24-72 hours to observe significant protein reductionRapid, with optimal degradation observed at 18 hours[2]
Duration of Effect Transient, depends on cell division and siRNA stabilitySustained, with c-Src levels remaining suppressed for an extended period

Phenotypic Consequences: A Head-to-Head Comparison

The ultimate goal of c-Src depletion is to modulate cellular behavior. Studies have shown that both siRNA-mediated knockdown and this compound-induced degradation of c-Src lead to remarkably similar anti-proliferative phenotypes in c-Src-dependent cancer cell lines.

Phenotypic ReadoutsiRNA Knockdown of c-SrcThis compound
Cell Proliferation Significant reduction in proliferation of c-Src-dependent cell linesSignificant reduction in proliferation of c-Src-dependent cell lines, phenotypically similar to siRNA knockdown
Cell Migration Inhibition of cell migrationWhile direct quantitative data for this compound is emerging, the parent Src inhibitor, dasatinib, potently blocks cell migration and invasion. Given the complete removal of the c-Src protein, a similar or more potent effect is anticipated.
Cell Invasion Inhibition of cell invasionAs with cell migration, the parent compound dasatinib inhibits invasion, suggesting a similar effect for this compound.
Epithelial-Mesenchymal Transition (EMT) Inhibition of EMT markers, with cells reverting to a more epithelial-like morphologyExpected to inhibit EMT due to the critical role of c-Src in this process.

Visualizing the Mechanisms and Workflows

To provide a clearer understanding of the underlying processes, the following diagrams, generated using the DOT language, illustrate the c-Src signaling pathway, the mechanism of action for each depletion method, and their respective experimental workflows.

c-Src Signaling Pathway RTK Receptor Tyrosine Kinases (e.g., EGFR, PDGFR) c_Src c-Src RTK->c_Src Integrins Integrins Integrins->c_Src GPCR GPCRs GPCR->c_Src FAK FAK c_Src->FAK STAT3 STAT3 c_Src->STAT3 PI3K PI3K c_Src->PI3K Ras Ras c_Src->Ras Paxillin Paxillin FAK->Paxillin Migration Migration FAK->Migration Invasion Invasion FAK->Invasion Proliferation Proliferation STAT3->Proliferation Survival Survival STAT3->Survival Akt Akt PI3K->Akt Raf Raf Ras->Raf Cell_Adhesion Cell Adhesion Paxillin->Cell_Adhesion Paxillin->Migration Akt->Proliferation Akt->Survival Raf->Proliferation

Caption: The c-Src signaling pathway is activated by various upstream signals.

Mechanism of c-Src Depletion cluster_siRNA siRNA Knockdown cluster_PROTAC This compound (PROTAC) siRNA siRNA RISC RISC Complex siRNA->RISC c_Src_mRNA c-Src mRNA RISC->c_Src_mRNA binds Degraded_mRNA Degraded mRNA c_Src_mRNA->Degraded_mRNA cleavage No_c_Src_Protein No c-Src Protein Synthesis Degraded_mRNA->No_c_Src_Protein DAS_5_oCRBN This compound c_Src_Protein c-Src Protein DAS_5_oCRBN->c_Src_Protein binds CRBN Cereblon (E3 Ligase) DAS_5_oCRBN->CRBN binds Ternary_Complex Ternary Complex (c-Src - PROTAC - CRBN) c_Src_Protein->Ternary_Complex CRBN->Ternary_Complex Ubiquitination Poly-ubiquitination Ternary_Complex->Ubiquitination Proteasome Proteasome Ubiquitination->Proteasome targeting Degraded_Protein Degraded c-Src Protein Proteasome->Degraded_Protein degradation

Caption: Mechanisms of c-Src depletion by siRNA and this compound.

Experimental Workflows cluster_siRNA_workflow siRNA Knockdown Workflow cluster_PROTAC_workflow This compound Workflow Cell_Seeding_siRNA Seed cells Transfection_Mix Prepare siRNA- lipid complex Transfection Transfect cells Cell_Seeding_siRNA->Transfection Transfection_Mix->Transfection Incubation_siRNA Incubate 24-72h Transfection->Incubation_siRNA Analysis_siRNA Analyze phenotype (e.g., Western blot, proliferation assay) Incubation_siRNA->Analysis_siRNA Cell_Seeding_PROTAC Seed cells Compound_Addition Add this compound to media Cell_Seeding_PROTAC->Compound_Addition Incubation_PROTAC Incubate (e.g., 18h) Compound_Addition->Incubation_PROTAC Analysis_PROTAC Analyze phenotype (e.g., Western blot, proliferation assay) Incubation_PROTAC->Analysis_PROTAC

Caption: Experimental workflows for c-Src depletion.

In-Depth Experimental Protocols

Reproducibility and rigor are paramount in scientific research. The following sections provide detailed protocols for achieving c-Src depletion using both siRNA and this compound.

Protocol for siRNA-mediated Knockdown of c-Src

This protocol is a general guideline and may require optimization for specific cell lines.

Materials:

  • c-Src specific siRNA duplexes and a non-targeting control siRNA

  • Transfection reagent (e.g., Lipofectamine™ RNAiMAX)

  • Opti-MEM™ I Reduced Serum Medium

  • Complete cell culture medium

  • 6-well plates

  • Cells to be transfected

Procedure:

  • Cell Seeding: The day before transfection, seed cells in a 6-well plate at a density that will result in 30-50% confluency at the time of transfection.

  • siRNA-Lipid Complex Formation:

    • For each well, dilute 30 pmol of siRNA (c-Src specific or non-targeting control) into 150 µL of Opti-MEM™ I medium.

    • In a separate tube, dilute 9 µL of Lipofectamine™ RNAiMAX into 150 µL of Opti-MEM™ I medium and incubate for 5 minutes at room temperature.

    • Combine the diluted siRNA and the diluted lipid reagent. Mix gently and incubate for 20-30 minutes at room temperature to allow for complex formation.

  • Transfection:

    • Aspirate the media from the cells and replace it with 2.7 mL of fresh, antibiotic-free complete culture medium.

    • Add the 300 µL of the siRNA-lipid complex to each well.

  • Incubation: Incubate the cells at 37°C in a CO2 incubator for 24-72 hours.

  • Analysis: After incubation, harvest the cells to assess c-Src knockdown efficiency by Western blot or qRT-PCR and perform desired phenotypic assays.

Protocol for this compound-mediated Degradation of c-Src

This protocol provides a general framework for treating cells with this compound.

Materials:

  • This compound

  • DMSO (for stock solution preparation)

  • Complete cell culture medium

  • Cells to be treated

Procedure:

  • Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in DMSO (e.g., 10 mM). Store at -20°C or -80°C for long-term storage.

  • Cell Seeding: Seed cells in appropriate culture vessels (e.g., 6-well plates, 96-well plates) and allow them to adhere overnight.

  • Compound Treatment:

    • On the day of the experiment, dilute the this compound stock solution in complete cell culture medium to the desired final concentration (e.g., 100 nM).

    • Aspirate the existing media from the cells and replace it with the media containing this compound. Include a vehicle control (DMSO) at the same final concentration as in the drug-treated wells.

  • Incubation: Incubate the cells for the desired period. Optimal degradation of c-Src by this compound has been observed at 18 hours.

  • Analysis: Following incubation, harvest the cells for analysis of c-Src protein levels by Western blot or perform phenotypic assays such as proliferation, migration, or invasion assays.

Conclusion: Choosing the Right Tool for the Job

Both siRNA knockdown and PROTAC-mediated degradation are powerful techniques for depleting c-Src and studying its downstream consequences. The choice between them will depend on the specific experimental goals.

  • siRNA offers a well-established and straightforward method for transiently reducing gene expression at the mRNA level. It is particularly useful for initial target validation and for studies where a transient effect is desired.

  • This compound , as a PROTAC degrader, provides a means of achieving rapid and sustained depletion of the c-Src protein itself. This can be advantageous for mimicking the effects of a therapeutic agent and for studying the consequences of complete protein removal, which may differ from simply inhibiting its kinase activity. The finding that the anti-proliferative phenotype of this compound is similar to that of c-Src siRNA knockdown further validates its utility as a chemical probe to study the biological functions of c-Src.

References

A Comparative Guide to the Selectivity Profiles of DAS-5-oCRBN and Ponatinib

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the selectivity profiles of DAS-5-oCRBN, a Proteolysis Targeting Chimera (PROTAC) degrader, and ponatinib, a multi-targeted tyrosine kinase inhibitor. The information presented herein is intended to assist researchers in understanding the distinct mechanisms and target specificities of these two compounds.

Executive Summary

This compound and ponatinib represent two distinct modalities for targeting kinases. This compound is a highly selective degrader of c-Src kinase, leveraging the ubiquitin-proteasome system to eliminate the target protein.[1] In contrast, ponatinib is a potent, multi-targeted ATP-competitive inhibitor of a broad spectrum of kinases, most notably BCR-ABL and its resistance-conferring T315I mutant.[2][3] This fundamental difference in their mechanism of action underpins their distinct selectivity profiles and potential therapeutic applications.

Data Presentation: Quantitative Selectivity Profiles

The following tables summarize the available quantitative data for the selectivity of this compound and ponatinib against key kinase targets.

Table 1: Degradation and Inhibition Profile of this compound

TargetAssay TypeCell LineValueReference
c-SrcDegradation (DC50)KCL22Selective Degradation[4]
c-SrcDegradation (DC50)-3 nM
CskDegradation (>50%)-Significant Degradation
Bcr-AblDegradationKCL22No significant degradation

Table 2: Inhibition Profile of Ponatinib

TargetAssay TypeValue (IC50)Reference
AblBiochemical0.37 nM
Abl (T315I)Biochemical2.0 nM
PDGFRαBiochemical1.1 nM
VEGFR2Biochemical1.5 nM
FGFR1Biochemical2.2 nM
SrcBiochemical5.4 nM
FLT3Biochemical13 nM
KITBiochemical13 nM

Table 3: Kinome-wide Selectivity Overview

CompoundMethodNumber of Kinases ProfiledKey FindingsReference
This compound Reverse-Phase Protein Array (RPPA)394 cancer-related proteinsSignificantly degraded only c-Src and Csk.
Ponatinib Kinome Scan>40 kinasesPotent inhibitor of a broad range of kinases including Abl, PDGFR, VEGFR, FGFR, and Src families.
Dasatinib (parent of this compound) Kinome Scan (S35 at 500 nM)124 non-mutant kinasesS35 = 0.21 (indicating broader activity compared to more selective inhibitors).

Signaling Pathway Diagrams

The following diagrams illustrate the mechanisms of action and the primary signaling pathways affected by this compound and ponatinib.

DAS-5-oCRBN_Mechanism Mechanism of Action of this compound cluster_PROTAC This compound (PROTAC) cluster_Cellular_Machinery Cellular Machinery Dasatinib_warhead Dasatinib Warhead Linker Linker Dasatinib_warhead->Linker c-Src c-Src Kinase Dasatinib_warhead->c-Src Binds CRBN_ligand CRBN Ligand Linker->CRBN_ligand E3_Ubiquitin_Ligase E3 Ubiquitin Ligase (CRBN) CRBN_ligand->E3_Ubiquitin_Ligase Recruits Proteasome Proteasome c-Src->Proteasome Degraded by E3_Ubiquitin_Ligase->c-Src Ubiquitinates Ubiquitin Ubiquitin Ubiquitin->c-Src Tags for Degradation Degraded_Fragments Peptide Fragments Proteasome->Degraded_Fragments Produces

This compound Mechanism of Action

Ponatinib_Signaling_Pathway Signaling Pathways Inhibited by Ponatinib cluster_BCR_ABL BCR-ABL Signaling cluster_Other_RTKs Other Receptor Tyrosine Kinase Signaling cluster_SFK Src Family Kinase Signaling Ponatinib Ponatinib BCR-ABL BCR-ABL (Wild-type & T315I) Ponatinib->BCR-ABL Inhibits VEGFR VEGFR Ponatinib->VEGFR Inhibits PDGFR PDGFR Ponatinib->PDGFR Inhibits FGFR FGFR Ponatinib->FGFR Inhibits Src Src Ponatinib->Src Inhibits Downstream_Effectors_ABL STAT5, RAS/MAPK, PI3K/AKT BCR-ABL->Downstream_Effectors_ABL Leukemia_Cell_Proliferation Leukemia Cell Proliferation & Survival Downstream_Effectors_ABL->Leukemia_Cell_Proliferation Downstream_Effectors_RTK PI3K/AKT, MAPK VEGFR->Downstream_Effectors_RTK PDGFR->Downstream_Effectors_RTK FGFR->Downstream_Effectors_RTK Angiogenesis_Cell_Growth Angiogenesis & Cell Growth Downstream_Effectors_RTK->Angiogenesis_Cell_Growth Downstream_Effectors_Src Cell Proliferation, Survival, Migration Src->Downstream_Effectors_Src

Ponatinib Signaling Inhibition

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Reverse-Phase Protein Array (RPPA)

This high-throughput immunoassay is used to measure the levels of specific proteins in a large number of cell lysates simultaneously.

RPPA_Workflow Reverse-Phase Protein Array (RPPA) Workflow Start Cell Culture & Treatment Lysate_Prep Cell Lysis & Protein Quantification Start->Lysate_Prep Array_Printing Robotic Printing of Lysates onto Nitrocellulose-coated Slides Lysate_Prep->Array_Printing Antibody_Incubation Incubation with Primary Antibody (one antibody per slide) Array_Printing->Antibody_Incubation Secondary_Ab Incubation with Labeled Secondary Antibody Antibody_Incubation->Secondary_Ab Signal_Detection Signal Amplification & Detection Secondary_Ab->Signal_Detection Data_Analysis Image Scanning & Data Analysis Signal_Detection->Data_Analysis End Quantification of Protein Levels Data_Analysis->End

RPPA Experimental Workflow

Methodology:

  • Cell Lysis and Protein Quantification: Cells are treated with the compound of interest (e.g., this compound) or a vehicle control. Following treatment, cells are lysed, and the total protein concentration of each lysate is determined.

  • Array Printing: The cell lysates are robotically spotted onto nitrocellulose-coated glass slides in a microarray format. Each lysate is typically printed in a dilution series to ensure accurate quantification.

  • Immunodetection: Each slide (array) is incubated with a specific primary antibody that recognizes a single target protein. Subsequently, the slides are incubated with a labeled secondary antibody (e.g., fluorescently or enzyme-conjugated).

  • Signal Detection and Analysis: The signal from each spot on the array is detected using an appropriate imaging system. The intensity of the signal is proportional to the abundance of the target protein in the lysate.

Z'-LYTE™ Biochemical Kinase Assay

This in vitro fluorescence-based assay is used to determine the inhibitory activity of a compound against a panel of purified kinases.

Z-LYTE_Workflow Z'-LYTE™ Biochemical Kinase Assay Workflow Start Prepare Reagents Compound_Addition Add Kinase Inhibitor (e.g., Ponatinib) to Plate Start->Compound_Addition Kinase_Reaction Add Kinase, FRET-labeled Peptide Substrate, and ATP Compound_Addition->Kinase_Reaction Incubation Incubate to Allow Phosphorylation Kinase_Reaction->Incubation Development Add Development Reagent (Protease) Incubation->Development FRET_Measurement Measure Fluorescence Resonance Energy Transfer (FRET) Development->FRET_Measurement Data_Analysis Calculate Percent Inhibition & IC50 FRET_Measurement->Data_Analysis End Determine Inhibitor Potency Data_Analysis->End

Z'-LYTE™ Assay Workflow

Methodology:

  • Kinase Reaction: The kinase of interest, a FRET-labeled peptide substrate, and ATP are combined in the wells of a microplate. The test compound (e.g., ponatinib) is added at various concentrations.

  • Development: After the kinase reaction, a development reagent containing a site-specific protease is added. This protease specifically cleaves the non-phosphorylated peptide substrate.

  • FRET Detection: Cleavage of the substrate disrupts FRET, leading to a change in the fluorescence emission ratio. The degree of phosphorylation is inversely proportional to the FRET signal.

  • Data Analysis: The percentage of kinase inhibition is calculated based on the fluorescence ratio, and IC50 values are determined by plotting the inhibition data against the compound concentration.

Cellular Thermal Shift Assay (CETSA)

This biophysical assay is used to confirm the engagement of a drug with its target protein in intact cells.

CETSA_Workflow Cellular Thermal Shift Assay (CETSA) Workflow Start Cell Treatment Heat_Challenge Heat Cell Lysates or Intact Cells to a Range of Temperatures Start->Heat_Challenge Cell_Lysis Cell Lysis & Separation of Soluble and Aggregated Proteins Heat_Challenge->Cell_Lysis Protein_Quantification Quantify Soluble Protein Fraction (e.g., by Western Blot) Cell_Lysis->Protein_Quantification Data_Analysis Generate Melt Curves & Determine Thermal Shift Protein_Quantification->Data_Analysis End Confirm Target Engagement Data_Analysis->End

CETSA Experimental Workflow

Methodology:

  • Cell Treatment: Intact cells are treated with the drug of interest or a vehicle control.

  • Thermal Challenge: The treated cells or cell lysates are heated to a range of temperatures.

  • Fractionation: The cells are lysed, and the aggregated, denatured proteins are separated from the soluble protein fraction by centrifugation.

  • Quantification: The amount of the target protein remaining in the soluble fraction at each temperature is quantified, typically by Western blotting or mass spectrometry.

  • Data Analysis: A "melting curve" is generated by plotting the amount of soluble protein as a function of temperature. A shift in the melting curve to a higher temperature in the drug-treated sample compared to the control indicates that the drug has bound to and stabilized the target protein.

Conclusion

This compound and ponatinib exemplify targeted and multi-targeted approaches to kinase modulation, respectively. This compound achieves high selectivity by inducing the degradation of its specific targets, c-Src and Csk, while sparing others like Bcr-Abl. Ponatinib, in contrast, exhibits potent inhibitory activity against a broad array of kinases, a characteristic that underlies both its efficacy in overcoming resistance and its potential for off-target effects. The choice between these and similar compounds will depend on the specific therapeutic context, the desired level of selectivity, and the importance of inhibiting multiple signaling pathways versus eliminating a single pathogenic kinase.

References

Validating the Targeted Protein Degradation of c-Src by DAS-5-oCRBN Using an Inactive Analog

Author: BenchChem Technical Support Team. Date: November 2025

A comparative guide for researchers demonstrating the specific, cereblon-dependent activity of the PROTAC molecule DAS-5-oCRBN in degrading c-Src kinase, validated through the use of its inactive analog, this compound-NMe.

This guide provides an objective comparison of the functional activity of this compound, a potent and selective proteolysis-targeting chimera (PROTAC) for c-Src kinase, with its structurally similar but functionally inactive analog. The data presented herein validates that the degradation of c-Src by this compound is dependent on its engagement with the E3 ubiquitin ligase cereblon (CRBN).

Principle of Validation

PROTACs function by hijacking the ubiquitin-proteasome system to induce the degradation of a target protein. This compound is a heterobifunctional molecule composed of a ligand that binds to the c-Src kinase and another ligand that recruits the CRBN E3 ligase. This proximity induces the ubiquitination and subsequent proteasomal degradation of c-Src.

To validate that the observed degradation of c-Src is a direct result of this PROTAC mechanism, an inactive analog, this compound-NMe, was synthesized. This analog contains a methyl group on the glutarimide moiety of the thalidomide-based CRBN ligand. This modification sterically hinders the binding of the analog to CRBN, thereby preventing the formation of the ternary complex required for protein degradation.[1] By comparing the effects of this compound and its inactive analog on c-Src levels, the specific, CRBN-mediated activity of this compound can be unequivocally demonstrated.

Comparative Activity Data

The following table summarizes the quantitative data from experiments comparing the activity of this compound with its inactive analog.

ParameterThis compoundThis compound-NMeRationale for Comparison
c-Src Degradation (DC50) 3 nM[2][3]Inactive (No degradation observed)Demonstrates the potent degradation activity of this compound and the lack of activity in the analog.
c-Src Degradation at 100 nM 78% degradation in CAL-148 cells[4]No significant degradationHighlights the efficacy of this compound at a specific concentration versus the inactive control.
Binding to Cereblon (CRBN) Binds effectivelyDoes not bind[1]Confirms the mechanism of inactivation of the analog.
Anti-proliferative Activity Significant reduction in proliferation of c-Src dependent cell lines (e.g., MDA-MB-231, CAL51)No significant effect on proliferationLinks the degradation of c-Src by this compound to a cellular phenotype.
Selectivity Selective for c-Src over Bcr-AblNot applicableShows the specific targeting of the active PROTAC.

Experimental Protocols

The following are key experimental protocols used to validate the activity of this compound and its inactive analog.

Cell Culture and Treatment
  • Human breast cancer cell lines (e.g., MDA-MB-231, CAL51, or CAL-148) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

  • Cells are seeded in multi-well plates and allowed to adhere overnight.

  • Cells are then treated with varying concentrations of this compound, this compound-NMe, or vehicle control (e.g., DMSO) for a specified period (e.g., 18 hours).

Western Blotting for c-Src Degradation
  • Following treatment, cells are washed with ice-cold PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein concentration in the lysates is determined using a BCA assay.

  • Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

  • The membrane is blocked and then incubated with primary antibodies against c-Src and a loading control (e.g., β-actin or GAPDH).

  • After washing, the membrane is incubated with HRP-conjugated secondary antibodies.

  • Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system and quantified by densitometry.

Quantitative ELISA for c-Src Levels
  • Cell lysates are prepared as described for Western blotting.

  • A sandwich ELISA specific for human c-Src is used to quantify the levels of the protein in the treated and control samples.

  • The results are normalized to the total protein concentration of each sample.

Cell Proliferation Assay
  • Cells are seeded in 96-well plates and treated with this compound, this compound-NMe, or vehicle control.

  • Cell proliferation is assessed at a specified time point (e.g., 72 hours) using a commercially available assay such as the CellTiter-Glo® Luminescent Cell Viability Assay.

  • Luminescence is measured using a plate reader, and the results are expressed as a percentage of the vehicle-treated control.

Visualizing the Mechanism and Workflow

The following diagrams illustrate the signaling pathway of this compound-mediated c-Src degradation and the experimental workflow for its validation.

DAS_5_oCRBN_Mechanism cluster_0 This compound Action cluster_1 Inactive Analog Control This compound This compound Ternary Complex Ternary Complex (c-Src :: this compound :: CRBN) This compound->Ternary Complex c-Src c-Src c-Src->Ternary Complex CRBN CRBN CRBN->Ternary Complex Ubiquitination Poly-ubiquitination of c-Src Ternary Complex->Ubiquitination Proteasome Proteasome Ubiquitination->Proteasome Degradation c-Src Degradation Proteasome->Degradation Inactive Analog This compound-NMe c-Src_inactive c-Src Inactive Analog->c-Src_inactive No Binding No Binding to CRBN Inactive Analog->No Binding CRBN_inactive CRBN

Caption: Mechanism of this compound-mediated c-Src degradation vs. the inactive analog.

Validation_Workflow Start Hypothesis: This compound degrades c-Src via CRBN Cell_Culture Culture c-Src expressing cells Start->Cell_Culture Treatment Treat cells with: 1. Vehicle (Control) 2. This compound 3. This compound-NMe Cell_Culture->Treatment Incubation Incubate for 18 hours Treatment->Incubation Proliferation Cell Proliferation Assay Treatment->Proliferation Lysis Cell Lysis and Protein Quantification Incubation->Lysis Analysis Analyze c-Src Levels Lysis->Analysis WB Western Blot Analysis->WB ELISA ELISA Analysis->ELISA Results Compare c-Src levels and cell proliferation WB->Results ELISA->Results Proliferation->Results Conclusion Conclusion: Degradation is CRBN-dependent Results->Conclusion

References

A Head-to-Head Battle: DAS-5-oCRBN-Mediated Degradation vs. c-Src Inhibition in Halting Cancer Cell Proliferation

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of targeted cancer therapy, the proto-oncogene c-Src has long been a focal point for drug development. Traditional therapeutic strategies have centered on the development of small molecule inhibitors that block the kinase activity of c-Src. However, a novel approach utilizing Proteolysis Targeting Chimeras (PROTACs) to induce the degradation of c-Src is emerging as a powerful alternative. This guide provides a detailed comparison of the antiproliferative effects of DAS-5-oCRBN, a selective c-Src degrader, and conventional c-Src inhibitors, supported by experimental data and methodologies.

Executive Summary

This compound is a PROTAC that selectively induces the degradation of c-Src kinase, offering a distinct mechanism of action compared to traditional c-Src inhibitors which primarily function by blocking the enzyme's kinase activity.[1][2][3] Experimental evidence demonstrates that this compound exhibits potent antiproliferative activity in c-Src-dependent cancer cell lines.[3][4] This guide will delve into the comparative efficacy of these two therapeutic modalities, presenting quantitative data, detailed experimental protocols, and visual representations of the underlying molecular pathways.

Comparative Antiproliferative Activity

The antiproliferative potential of this compound and various c-Src inhibitors has been evaluated across multiple cancer cell lines. The following table summarizes the half-maximal growth inhibition (GI50) and half-maximal degradation concentration (DC50) values for this compound, alongside the GI50 values for the well-established c-Src inhibitor, Dasatinib.

CompoundCell LineGI50 (nM)DC50 (nM)Reference
This compound MDA-MB-231 (Breast Cancer)67 (average)
CAL51 (Breast Cancer)747 (average)
KCL22 (Leukemia)Not Reported7 (average)
SUM51 (Breast Cancer)Not Reported7 (average)
Dasatinib MDA-MB-231 (Breast Cancer)400Not Applicable
CAL51 (Breast Cancer)>1000Not Applicable
HT-29 (Colon Cancer)224 (for an irreversible inhibitor)Not Applicable
SKBR3 (Breast Cancer)1600Not Applicable

Note: The DC50 value for this compound represents the concentration required to degrade 50% of the target protein. GI50 values for Dasatinib in MDA-MB-231 and CAL51 cells are inferred from graphical data presented in the source.

The data clearly indicates that this compound demonstrates significantly more potent antiproliferative activity in the MDA-MB-231 and CAL51 breast cancer cell lines compared to Dasatinib. This enhanced activity is attributed to its ability to not just inhibit, but eliminate the c-Src protein.

Mechanism of Action: Degradation vs. Inhibition

The fundamental difference between this compound and traditional c-Src inhibitors lies in their mechanism of action.

c-Src Inhibitors: These are typically ATP-competitive small molecules that bind to the kinase domain of c-Src, preventing the transfer of phosphate from ATP to its substrates. This blockade of phosphorylation inhibits the downstream signaling pathways that promote cell proliferation, survival, and migration.

This compound: As a PROTAC, this compound is a heterobifunctional molecule. One end binds to the c-Src protein, while the other end recruits the E3 ubiquitin ligase, Cereblon (CRBN). This proximity induces the ubiquitination of c-Src, marking it for degradation by the proteasome. This process effectively eliminates the c-Src protein from the cell.

cluster_inhibition c-Src Inhibition cluster_degradation This compound Mediated Degradation c-Src_Inhibitor c-Src Inhibitor c-Src_Kinase c-Src Kinase Domain c-Src_Inhibitor->c-Src_Kinase Binds to ATP pocket Substrate Substrate Protein c-Src_Kinase->Substrate Phosphorylation Inhibited ATP ATP ATP->c-Src_Kinase Blocked Phosphorylated_Substrate Phosphorylated Substrate (Inactive Signaling) This compound This compound c-Src_Protein c-Src Protein This compound->c-Src_Protein Binds CRBN E3 Ligase (CRBN) This compound->CRBN Recruits Proteasome Proteasome c-Src_Protein->Proteasome Targeted for Degradation CRBN->c-Src_Protein Ubiquitinates Ubiquitin Ubiquitin Ubiquitin->c-Src_Protein Degraded_Src Degraded c-Src Peptides Proteasome->Degraded_Src

Figure 1. Mechanisms of c-Src targeting.

Signaling Pathways

c-Src is a crucial node in multiple signaling pathways that regulate cell growth and proliferation. By either inhibiting its kinase activity or inducing its degradation, both therapeutic approaches aim to disrupt these pro-tumorigenic signals.

Growth_Factor_Receptor Growth Factor Receptor c-Src c-Src Growth_Factor_Receptor->c-Src Ras Ras c-Src->Ras PI3K PI3K c-Src->PI3K Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Akt Akt PI3K->Akt Akt->Proliferation This compound This compound This compound->c-Src Degrades c-Src_Inhibitor c-Src Inhibitor c-Src_Inhibitor->c-Src Inhibits

Figure 2. Simplified c-Src signaling pathways.

Experimental Protocols

The following are generalized protocols for the key experiments cited in this guide.

Cell Proliferation Assay (e.g., MTT or PrestoBlue Assay)
  • Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well) and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO2.

  • Compound Treatment: The following day, the culture medium is replaced with fresh medium containing serial dilutions of the test compounds (this compound or c-Src inhibitors). A vehicle control (e.g., DMSO) is also included.

  • Incubation: The cells are incubated with the compounds for a specified period, typically 72 hours.

  • Viability Assessment:

    • MTT Assay: MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated for 2-4 hours. The resulting formazan crystals are solubilized with a solubilization buffer (e.g., DMSO or isopropanol with HCl), and the absorbance is measured at a specific wavelength (e.g., 570 nm).

    • PrestoBlue Assay: PrestoBlue reagent is added to each well, and the plate is incubated for 1-2 hours. The fluorescence is then measured according to the manufacturer's instructions.

  • Data Analysis: The absorbance or fluorescence values are normalized to the vehicle control to determine the percentage of cell viability. The GI50 values are calculated by plotting the percentage of growth inhibition against the log of the compound concentration and fitting the data to a dose-response curve.

Start Start Seed_Cells Seed cells in 96-well plate Start->Seed_Cells Adherence Allow cells to adhere overnight Seed_Cells->Adherence Treatment Treat cells with compound dilutions Adherence->Treatment Incubation Incubate for 72 hours Treatment->Incubation Add_Reagent Add MTT or PrestoBlue reagent Incubation->Add_Reagent Measure Measure absorbance or fluorescence Add_Reagent->Measure Analyze Calculate GI50 values Measure->Analyze End End Analyze->End

Figure 3. Cell proliferation assay workflow.
Western Blot for Protein Degradation

  • Cell Treatment: Cells are treated with this compound at various concentrations for a specified time (e.g., 18 hours).

  • Cell Lysis: Cells are washed with PBS and lysed using a lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: The total protein concentration in each lysate is determined using a protein assay (e.g., BCA assay).

  • SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a nitrocellulose or PVDF membrane.

  • Immunoblotting: The membrane is blocked and then incubated with a primary antibody specific for c-Src. A loading control antibody (e.g., GAPDH or β-actin) is also used to ensure equal protein loading.

  • Detection: The membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP), and the protein bands are visualized using a chemiluminescent substrate.

  • Densitometry: The intensity of the c-Src band is quantified and normalized to the loading control to determine the extent of protein degradation. The DC50 value is calculated from a dose-response curve.

Conclusion

The emergence of PROTACs like this compound represents a paradigm shift in targeting oncoproteins. By inducing the degradation of c-Src, this compound demonstrates superior antiproliferative potency in certain cancer cell lines compared to traditional c-Src inhibitors that merely block its function. This approach not only offers a more profound and sustained suppression of the target protein but also holds the potential to overcome resistance mechanisms associated with kinase inhibitors. Further preclinical and clinical investigations are warranted to fully elucidate the therapeutic potential of c-Src degradation in cancer treatment.

References

Unveiling the Nuances of c-Src Targeting: A Comparative Guide to Inhibition versus Degradation with DAS-5-oCRBN

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of c-Src inhibition and degradation, focusing on the well-established inhibitor dasatinib and the potent PROTAC degrader DAS-5-oCRBN. This analysis is supported by experimental data to illuminate the distinct pharmacological outcomes of these two therapeutic strategies.

The proto-oncogene c-Src is a non-receptor tyrosine kinase that plays a pivotal role in regulating a multitude of cellular processes, including proliferation, survival, migration, and invasion. Its aberrant activation is a hallmark of various cancers, making it a prime target for therapeutic intervention. While small molecule inhibitors have been the mainstay of c-Src-targeted therapies, the advent of targeted protein degradation technologies, such as Proteolysis Targeting Chimeras (PROTACs), offers a novel and potentially more efficacious approach. This guide delves into the differential effects of inhibiting c-Src's kinase activity versus inducing its complete degradation, exemplified by the PROTAC this compound.

Executive Summary of Comparative Data

The following tables summarize the key quantitative data comparing the efficacy of c-Src inhibition by dasatinib and degradation by this compound.

CompoundTargetMechanism of Action
Dasatinib c-Src, Bcr-Abl, and other kinasesInhibition of kinase activity
This compound c-SrcPROTAC-mediated degradation
Cell LineThis compound DC50 (nM)[1]This compound Dmax (%)[1]
CAL148 55~95
KCL22 7>90
MDA-MB-231 6>90
SUM51 Not ReportedNot Reported
Cell LineCompoundGI50 (nM)[1]
MDA-MB-231 Dasatinib>1,000
MDA-MB-231 This compound6
CAL51 Dasatinib>1,000
CAL51 This compound74

Delving into the Mechanisms: Inhibition vs. Degradation

Small molecule inhibitors, such as dasatinib, function by binding to the active site of the c-Src kinase, thereby blocking its catalytic activity and preventing the phosphorylation of downstream substrates.[2][3] In contrast, PROTACs like this compound operate through a different mechanism. This compound is a heterobifunctional molecule that simultaneously binds to c-Src and the E3 ubiquitin ligase Cereblon (CRBN). This induced proximity triggers the ubiquitination of c-Src, marking it for degradation by the proteasome. This leads to the complete removal of the c-Src protein from the cell.

Mechanism of Action: c-Src Inhibition vs. Degradation cluster_inhibition c-Src Inhibition cluster_degradation c-Src Degradation cSrc_i c-Src Kinase Substrate_i Substrate cSrc_i->Substrate_i Phosphorylates PhosphoSubstrate_i Phosphorylated Substrate cSrc_i->PhosphoSubstrate_i Blocked Dasatinib Dasatinib Dasatinib->cSrc_i Binds to active site cSrc_d c-Src Kinase Ub Ubiquitin Proteasome Proteasome cSrc_d->Proteasome Targeted for Degradation DAS5oCRBN This compound DAS5oCRBN->cSrc_d Binds CRBN CRBN E3 Ligase DAS5oCRBN->CRBN Binds CRBN->cSrc_d Ubiquitinates DegradedSrc Degraded c-Src Proteasome->DegradedSrc

Caption: c-Src Inhibition vs. Degradation Mechanisms.

Impact on Downstream Signaling Pathways

c-Src activation triggers a cascade of downstream signaling events that are crucial for cancer cell behavior. The differential impact of inhibition versus degradation on these pathways is a key aspect of their therapeutic potential. While inhibitors block the catalytic function, the c-Src protein itself remains, potentially retaining non-catalytic scaffolding functions. Degraders, by eliminating the entire protein, abrogate both catalytic and non-catalytic roles.

Key signaling pathways regulated by c-Src include:

  • PI3K-AKT Pathway: Promotes cell survival and proliferation.

  • Ras-MAPK Pathway: Regulates cell growth, differentiation, and survival.

  • JAK-STAT3 Pathway: Involved in cell proliferation, differentiation, and apoptosis.

  • FAK/Paxillin Pathway: Crucial for cell adhesion, migration, and invasion.

c-Src Downstream Signaling Pathways cluster_pi3k PI3K-AKT Pathway cluster_mapk Ras-MAPK Pathway cluster_stat JAK-STAT3 Pathway cluster_fak FAK/Paxillin Pathway cSrc c-Src PI3K PI3K cSrc->PI3K Ras Ras cSrc->Ras JAK JAK cSrc->JAK FAK FAK cSrc->FAK AKT AKT PI3K->AKT Survival Cell Survival & Proliferation AKT->Survival Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Growth Cell Growth & Differentiation ERK->Growth STAT3 STAT3 JAK->STAT3 Proliferation Cell Proliferation & Survival STAT3->Proliferation Paxillin Paxillin FAK->Paxillin Migration Cell Adhesion & Migration Paxillin->Migration

Caption: Overview of c-Src Downstream Signaling.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Western Blotting for c-Src Degradation

This protocol is used to qualitatively and semi-quantitatively assess the degradation of c-Src protein following treatment with this compound.

  • Cell Culture and Treatment: Plate cells (e.g., CAL148, MDA-MB-231) in 6-well plates and allow them to adhere overnight. Treat cells with varying concentrations of this compound or dasatinib for 18-24 hours. A vehicle control (DMSO) should be included.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay kit.

  • SDS-PAGE and Protein Transfer: Load equal amounts of protein (20-30 µg) onto a 4-12% SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody specific for total c-Src overnight at 4°C. A loading control antibody (e.g., β-actin or GAPDH) should also be used.

    • Wash the membrane three times with TBST.

    • Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection reagent and an imaging system. Densitometry analysis can be performed to quantify the relative protein levels.

Cell Viability Assay (MTT/MTS Assay)

This colorimetric assay measures cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity in response to treatment.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.

  • Compound Treatment: Treat the cells with a serial dilution of dasatinib or this compound for 72 hours. Include a vehicle control.

  • Reagent Incubation: Add MTT or MTS reagent to each well and incubate for 2-4 hours at 37°C.

  • Absorbance Measurement: If using MTT, add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals. Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 490 nm for MTS) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The GI50 value, the concentration of the compound that inhibits cell growth by 50%, can be determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.

c-Src Kinase Activity Assay

This assay measures the ability of compounds to inhibit the enzymatic activity of c-Src.

  • Assay Setup: In a 96-well plate, add recombinant c-Src enzyme, a specific peptide substrate, and the test compound (dasatinib or this compound) in a kinase assay buffer.

  • Reaction Initiation: Start the kinase reaction by adding ATP.

  • Reaction Incubation: Incubate the plate at 30°C for a specified period (e.g., 30-60 minutes).

  • Detection: Stop the reaction and measure the amount of phosphorylated substrate. This can be done using various methods, including:

    • Radiometric Assay: Using ³²P-labeled ATP and measuring the incorporation of the radioactive phosphate into the substrate.

    • ELISA-based Assay: Using a phosphospecific antibody that recognizes the phosphorylated substrate.

    • Luminescence-based Assay: Measuring the amount of ATP remaining in the reaction using a luciferase/luciferin system (e.g., Kinase-Glo®).

  • Data Analysis: Calculate the percentage of kinase inhibition relative to a no-inhibitor control. The IC50 value can be determined from a dose-response curve.

Experimental Workflow for Comparison cluster_assays Cell-Based Assays cluster_biochem Biochemical Assay start Start: Select Cell Lines treatment Treat cells with Dasatinib or this compound start->treatment western Western Blot (c-Src Levels) treatment->western viability Cell Viability Assay (GI50) treatment->viability downstream Western Blot (Downstream Signaling) treatment->downstream kinase_assay c-Src Kinase Assay (IC50) end End: Comparative Analysis western->end viability->end downstream->end kinase_assay->end

Caption: Experimental Workflow Diagram.

Conclusion: A Paradigm Shift in c-Src Targeting

The comparison between c-Src inhibition and degradation reveals a significant pharmacological advantage for the degradation-based approach in certain contexts. While dasatinib is a potent inhibitor of c-Src kinase activity, its effectiveness can be limited in cell lines that are dependent on the non-catalytic functions of the c-Src protein. In contrast, the PROTAC degrader this compound demonstrates potent anti-proliferative activity in both inhibitor-sensitive and -insensitive cell lines, with an efficacy that mirrors that of siRNA-mediated gene silencing.

The ability of this compound to induce profound and sustained degradation of c-Src at nanomolar concentrations highlights the potential of targeted protein degradation to overcome some of the limitations of traditional small molecule inhibitors. This approach not only ablates the enzymatic activity but also eliminates any scaffolding functions of the target protein, offering a more complete shutdown of its oncogenic signaling. The data presented in this guide underscores the importance of considering both inhibition and degradation as distinct and valuable strategies in the development of next-generation cancer therapeutics. The choice between these approaches will likely depend on the specific biological context and the underlying dependencies of the cancer cells being targeted.

References

Kinome-Wide Selectivity of DAS-5-oCRBN: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the kinome-wide selectivity of the PROTAC degrader DAS-5-oCRBN against its parent molecule, dasatinib, and a more selective analog, DAS-CHO-5-oCRBN. The information presented is derived from peer-reviewed scientific literature, offering an objective analysis supported by experimental data.

Introduction to this compound

This compound is a heterobifunctional proteolysis-targeting chimera (PROTAC) designed to selectively induce the degradation of the c-Src tyrosine kinase. It achieves this by hijacking the cell's natural protein disposal machinery. The molecule consists of three key components: a ligand that binds to the target protein (c-Src), a ligand that recruits the Cereblon (CRBN) E3 ubiquitin ligase, and a linker connecting these two moieties. This ternary complex formation leads to the ubiquitination and subsequent proteasomal degradation of c-Src.

The selectivity of a PROTAC is a critical attribute, as off-target degradation can lead to unintended cellular effects and toxicity. This guide examines the kinome-wide selectivity of this compound to understand its specificity and potential advantages over non-degrader inhibitors.

Comparative Selectivity Analysis

The selectivity of this compound has been primarily evaluated using Reverse Phase Protein Array (RPPA), a high-throughput antibody-based technique for profiling protein expression levels. The following table summarizes the key findings from a study by Mao et al., comparing the degradation profiles of this compound and the more selective alternative, DAS-CHO-5-oCRBN, against a panel of 394 cancer-related proteins. For context, the known broad-spectrum activity of the parent kinase inhibitor, dasatinib, is also included.

CompoundPrimary Target(s)Other Significantly Degraded Kinases (>50%)Key Non-Degraded Kinases
Dasatinib c-Src, BCR-ABL, c-KIT, PDGFRβ, and othersNumerous kinases across the kinome (pan-kinase inhibitor)Not applicable
This compound c-SrcCsk (C-terminal Src kinase)BCR-ABL[1]
DAS-CHO-5-oCRBN c-SrcNoneCsk, BCR-ABL

Key Observations:

  • Improved Selectivity over Parent Inhibitor: this compound demonstrates a significant improvement in selectivity compared to its parent molecule, dasatinib, which is a pan-kinase inhibitor.

  • Targeted Degradation: The primary target of this compound is c-Src, which it potently degrades.

  • Known Off-Target: Csk, a known off-target of dasatinib, is also degraded by this compound.[1]

  • Superior Selectivity of DAS-CHO-5-oCRBN: The analog DAS-CHO-5-oCRBN exhibits even greater selectivity, with c-Src being the only protein significantly degraded in the RPPA screen.

  • Lack of BCR-ABL Degradation: Notably, unlike dasatinib, this compound does not induce the degradation of the fusion kinase BCR-ABL, a key target in chronic myeloid leukemia.[1]

Experimental Methodologies

The determination of kinome-wide selectivity for PROTACs like this compound relies on robust and sensitive experimental techniques. Below are detailed protocols for the primary methods used in the cited research.

Reverse Phase Protein Array (RPPA) for PROTAC Selectivity Profiling

This method allows for the quantitative analysis of protein levels in a large number of samples simultaneously.

1. Cell Lysis and Protein Quantification:

  • Treat cultured cells with the PROTAC molecule (e.g., this compound) at the desired concentration and for a specified duration (e.g., 100 nM for 18 hours).
  • Include a vehicle control (e.g., DMSO) for comparison.
  • Wash cells with ice-cold phosphate-buffered saline (PBS).
  • Lyse the cells using a suitable lysis buffer containing protease and phosphatase inhibitors.
  • Determine the total protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
  • Normalize all lysate concentrations to a standard value (e.g., 1 µg/µL).

2. Serial Dilution and Array Printing:

  • Prepare serial dilutions of each cell lysate.
  • Using a robotic arrayer, print the diluted lysates onto nitrocellulose-coated glass slides. Each slide will contain thousands of micro-spots, with each spot representing a specific sample dilution.

3. Antibody Incubation and Signal Detection:

  • Block the slides to prevent non-specific antibody binding.
  • Incubate each slide with a specific primary antibody that recognizes a single protein of interest. A large panel of validated antibodies is used to cover a significant portion of the kinome.
  • Wash the slides and incubate with a labeled secondary antibody (e.g., conjugated to a fluorescent dye or an enzyme for colorimetric detection).
  • Add a signal amplification reagent to enhance detection sensitivity.

4. Data Acquisition and Analysis:

  • Scan the slides using a high-resolution scanner to capture the signal intensity of each spot.
  • Use specialized software to quantify the signal intensity for each spot.
  • Normalize the data to account for variations in protein loading.
  • Compare the signal intensities of protein spots from PROTAC-treated samples to those from vehicle-treated samples to determine the percentage of protein degradation.

KINOMEscan™ for Profiling PROTAC Interactions

While not explicitly detailed for this compound in the primary reference, KINOMEscan™ is a widely used method to assess the binding affinity of small molecules against a large panel of kinases and is applicable to PROTACs.

1. Assay Principle:

  • The assay is a competition binding assay. A test compound (PROTAC) is incubated with a DNA-tagged kinase and an immobilized, active-site directed ligand.
  • The amount of kinase captured by the immobilized ligand is measured via quantitative PCR (qPCR) of the DNA tag.
  • If the test compound binds to the kinase, it will prevent the kinase from binding to the immobilized ligand, resulting in a lower qPCR signal.

2. Experimental Procedure:

  • A library of human kinases is expressed as fusions with a unique DNA tag.
  • Each kinase is incubated with the test PROTAC at a fixed concentration (e.g., 1 µM).
  • The mixture is then added to wells containing an immobilized, broad-spectrum kinase inhibitor.
  • After an incubation period to allow for binding equilibrium, unbound components are washed away.
  • The amount of bound kinase is quantified by eluting the DNA tags and performing qPCR.

3. Data Analysis:

  • The results are typically expressed as a percentage of control (%Ctrl), where a lower percentage indicates stronger binding of the test compound to the kinase.
  • The data can be used to generate a kinome-wide interaction map, often visualized as a dendrogram (TREEspot™).

Visualizing the Experimental Workflow and Signaling Pathway

To better understand the processes described, the following diagrams have been generated using the DOT language.

PROTAC_Mechanism_of_Action cluster_0 Ternary Complex Formation cluster_1 Ubiquitination and Degradation PROTAC This compound c-Src Binder Linker E3 Ligase Binder cSrc c-Src (Target Protein) PROTAC:c->cSrc Binds CRBN CRBN (E3 Ubiquitin Ligase) PROTAC:e->CRBN Recruits Proteasome Proteasome cSrc->Proteasome Enters Ub Ubiquitin CRBN->Ub Transfers Ub->cSrc Tags for Degradation Degraded_cSrc Degraded c-Src (Peptides) Proteasome->Degraded_cSrc Results in

Caption: Mechanism of action for this compound.

RPPA_Workflow Start Cell Treatment with PROTAC CellLysis Cell Lysis & Protein Quantification Start->CellLysis ArrayPrinting Robotic Array Printing on Slides CellLysis->ArrayPrinting AntibodyIncubation Incubation with Primary Antibody ArrayPrinting->AntibodyIncubation SignalDetection Secondary Antibody & Signal Amplification AntibodyIncubation->SignalDetection DataAcquisition Slide Scanning & Image Analysis SignalDetection->DataAcquisition DataAnalysis Quantification of Protein Degradation DataAcquisition->DataAnalysis End Selectivity Profile DataAnalysis->End

Caption: Workflow for Reverse Phase Protein Array (RPPA).

Conclusion

This compound represents a significant advancement in the targeted degradation of c-Src, demonstrating markedly improved selectivity over its parent inhibitor, dasatinib. While it also induces the degradation of Csk, a known dasatinib off-target, the related compound DAS-CHO-5-oCRBN offers an even more refined selectivity profile, targeting only c-Src. The use of high-throughput proteomic techniques like Reverse Phase Protein Array is crucial for characterizing the selectivity of such targeted protein degraders, providing essential data for their preclinical and clinical development. This guide provides researchers with a comparative overview and the foundational experimental knowledge to assess the kinome-wide selectivity of novel protein degraders.

References

Comparative Analysis of DAS-5-oCRBN Efficacy Across Cancer Cell Lines: A Guide to DC50 and GI50 Values

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative analysis of the proteolysis-targeting chimera (PROTAC) DAS-5-oCRBN, focusing on its degradation (DC50) and growth inhibition (GI50) potencies in various cancer cell lines. This compound is a selective and potent degrader of c-Src kinase, a non-receptor tyrosine kinase often implicated in cancer progression and metastasis.[1][2][3][4] This document is intended for researchers, scientists, and drug development professionals interested in the targeted protein degradation field.

Data Presentation: DC50 and GI50 Values

The efficacy of this compound has been quantified through the determination of its half-maximal degradation concentration (DC50) and half-maximal growth inhibition concentration (GI50) in a panel of cancer cell lines. The DC50 value represents the concentration of the compound required to degrade 50% of the target protein, c-Src, while the GI50 value indicates the concentration needed to inhibit cell growth by 50%.

A summary of these values is presented in the table below. This compound demonstrates potent degradation of c-Src with an average DC50 of 7 nM across four different cell lines.[1] The anti-proliferative properties of this compound, as indicated by its GI50 values, correlate with its degradation potency.

Cell LineDC50 (nM) for c-Src DegradationGI50 (nM)
MDA-MB-231Not explicitly stated, but implied to be potent6
CAL51Not explicitly stated, but implied to be less potent than in MDA-MB-23174
CAL148Average of 7 nM across four cell linesNot Reported
KCL22Not explicitly stated, but selective degradation of c-Src over Bcr-Abl was observedNot Reported
SUM51Average of 7 nM across four cell linesNot Reported

Mechanism of Action

This compound functions as a PROTAC, a heterobifunctional molecule that recruits an E3 ubiquitin ligase to a target protein, leading to its ubiquitination and subsequent degradation by the proteasome. In this case, this compound facilitates the interaction between the E3 ligase cereblon (CRBN) and the c-Src kinase. This induced proximity results in the polyubiquitination of c-Src, marking it for destruction by the cellular protein degradation machinery. Experimental evidence confirms that the degradation of c-Src by this compound is dependent on both ubiquitination and the proteasome.

cluster_0 Mechanism of Action This compound This compound Ternary Complex Ternary Complex This compound->Ternary Complex Binds c-Src Kinase c-Src Kinase c-Src Kinase->Ternary Complex Binds E3 Ubiquitin Ligase (CRBN) E3 Ubiquitin Ligase (CRBN) E3 Ubiquitin Ligase (CRBN)->Ternary Complex Recruited by this compound Ubiquitination Ubiquitination Ternary Complex->Ubiquitination Induces Proteasomal Degradation Proteasomal Degradation Ubiquitination->Proteasomal Degradation Tags c-Src for Degraded c-Src Degraded c-Src Proteasomal Degradation->Degraded c-Src

Caption: Mechanism of this compound-mediated c-Src degradation.

Experimental Protocols

The determination of DC50 and GI50 values involves distinct experimental procedures. Below are detailed methodologies for these key experiments.

DC50 Determination via ELISA

The half-maximal degradation concentration (DC50) of this compound was determined using an Enzyme-Linked Immunosorbent Assay (ELISA).

1. Cell Culture and Treatment:

  • The cell lines (CAL148, KCL22, MDA-MB-231, and SUM51) were cultured under standard conditions.

  • Cells were treated with varying concentrations of this compound for an optimal duration, which was determined to be 18 hours.

2. Cell Lysis and Protein Quantification:

  • After treatment, cells were lysed to release cellular proteins.

  • The total protein concentration in each lysate was determined using a standard protein assay to ensure equal loading in the subsequent steps.

3. ELISA Procedure:

  • The ELISA plates were coated with an antibody specific for c-Src.

  • The cell lysates were added to the wells, allowing the c-Src protein to bind to the antibody.

  • A second, enzyme-linked antibody that also recognizes c-Src was added.

  • A substrate for the enzyme was then added, resulting in a color change proportional to the amount of c-Src present.

  • The absorbance was measured using a plate reader.

4. Data Analysis:

  • The percentage of c-Src degradation was calculated for each this compound concentration relative to a vehicle-treated control.

  • The DC50 value was determined by fitting the concentration-response data to a sigmoidal curve.

cluster_1 DC50 Determination Workflow Cell Seeding Cell Seeding Compound Treatment Compound Treatment Cell Seeding->Compound Treatment Cell Lysis Cell Lysis Compound Treatment->Cell Lysis Protein Quantification Protein Quantification Cell Lysis->Protein Quantification ELISA ELISA Protein Quantification->ELISA Data Analysis Data Analysis ELISA->Data Analysis DC50 Value DC50 Value Data Analysis->DC50 Value

Caption: Experimental workflow for DC50 determination.

GI50 Determination via 3D Cell Culture Assay

The anti-proliferative effects of this compound were assessed by determining the half-maximal growth inhibition concentration (GI50) using a 3D cell culture model.

1. 3D Cell Culture:

  • MDA-MB-231 and CAL51 cells were cultured in a manner that promotes the formation of three-dimensional spheroids, which more closely mimic in vivo tumor microenvironments.

2. Compound Treatment:

  • The 3D cell cultures were treated with a range of concentrations of this compound.

3. Viability Assessment:

  • After a set incubation period (e.g., 72 hours), cell viability was assessed using a suitable assay, such as a luminescent cell viability assay that measures ATP content.

4. Data Analysis:

  • The percentage of growth inhibition was calculated for each concentration relative to untreated controls.

  • The GI50 value was determined by plotting the percentage of growth inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

cluster_2 GI50 Determination Workflow 3D Cell Culture 3D Cell Culture Compound Treatment Compound Treatment 3D Cell Culture->Compound Treatment Viability Assay Viability Assay Compound Treatment->Viability Assay Data Analysis Data Analysis Viability Assay->Data Analysis GI50 Value GI50 Value Data Analysis->GI50 Value

References

A Head-to-Head Battle for c-Src Suppression: A Comparative Guide to DAS-5-oCRBN and siRNA-mediated Knockdown

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals navigating the landscape of targeted protein modulation, the choice between small molecule degraders and genetic knockdown technologies is a critical one. This guide provides a comprehensive phenotypic comparison of two prominent methods for reducing cellular levels of the proto-oncogene c-Src: the PROTAC degrader DAS-5-oCRBN and siRNA-mediated gene silencing.

This comparison delves into the mechanisms of action, presents a summary of their effects on cellular proliferation, and provides detailed experimental protocols for key assays. Visual diagrams of the c-Src signaling pathway and experimental workflows are included to facilitate a deeper understanding of these powerful research tools.

Mechanism of Action: A Tale of Two Strategies

This compound and siRNA employ fundamentally different strategies to achieve the same goal: the reduction of c-Src protein levels.

This compound , a Proteolysis Targeting Chimera (PROTAC), is a heterobifunctional molecule. One end binds to the c-Src kinase, while the other recruits the Cereblon (CRBN) E3 ubiquitin ligase.[1][2] This proximity induces the ubiquitination of c-Src, marking it for degradation by the cell's natural protein disposal machinery, the proteasome.[2][3] This process results in the rapid and efficient removal of the c-Src protein from the cellular environment.[4]

siRNA (small interfering RNA) , on the other hand, operates at the genetic level. These short, double-stranded RNA molecules are introduced into cells and incorporated into the RNA-induced silencing complex (RISC). The siRNA then guides RISC to the messenger RNA (mRNA) transcript of the c-Src gene. This binding leads to the cleavage and subsequent degradation of the c-Src mRNA, thereby preventing the synthesis of new c-Src protein.

cluster_DAS This compound (PROTAC) cluster_siRNA siRNA-mediated Knockdown DAS This compound cSrc_p c-Src Protein DAS->cSrc_p Binds CRBN CRBN E3 Ligase DAS->CRBN Recruits Ub Ubiquitin cSrc_p->Ub Ubiquitination CRBN->Ub Proteasome Proteasome Ub->Proteasome Targeting Degraded_cSrc Degraded c-Src Proteasome->Degraded_cSrc Degradation siRNA c-Src siRNA RISC RISC siRNA->RISC Incorporation cSrc_mRNA c-Src mRNA RISC->cSrc_mRNA Binds & Cleaves Ribosome Ribosome cSrc_mRNA->Ribosome Translation Blocked No_cSrc No c-Src Protein Synthesis Ribosome->No_cSrc

Figure 1. Mechanisms of c-Src reduction.

Phenotypic Comparison: Effects on Cell Proliferation

Studies have shown that both this compound and siRNA-mediated knockdown of c-Src lead to a significant reduction in the proliferation of c-Src-dependent cancer cell lines. This indicates that on a phenotypic level, both approaches effectively target a key cellular process driven by c-Src.

Parameter This compound siRNA-mediated c-Src Knockdown Reference
Effect on Cell Proliferation Significant ReductionSignificant Reduction
Cell Line Dependency Effective in c-Src dependent cell linesEffective in c-Src dependent cell lines

Table 1. Summary of Phenotypic Effects on Cell Proliferation.

The c-Src Signaling Pathway

c-Src is a non-receptor tyrosine kinase that plays a pivotal role in regulating a multitude of cellular processes, including proliferation, survival, migration, and invasion. Its activation triggers several downstream signaling cascades, such as the PI3K-AKT, Ras-MAPK, and JAK-STAT pathways. The aberrant activation of c-Src is frequently observed in various cancers, making it a compelling therapeutic target.

cluster_downstream Downstream Signaling Pathways cluster_cellular Cellular Processes RTK Receptor Tyrosine Kinases (e.g., EGFR, PDGFR) cSrc c-Src RTK->cSrc Integrins Integrins Integrins->cSrc PI3K_AKT PI3K-AKT Pathway cSrc->PI3K_AKT RAS_MAPK Ras-MAPK Pathway cSrc->RAS_MAPK JAK_STAT JAK-STAT Pathway cSrc->JAK_STAT FAK FAK/Paxillin Pathway cSrc->FAK Proliferation Proliferation PI3K_AKT->Proliferation Survival Survival PI3K_AKT->Survival RAS_MAPK->Proliferation JAK_STAT->Proliferation JAK_STAT->Survival Migration Migration FAK->Migration Invasion Invasion FAK->Invasion

Figure 2. Simplified c-Src signaling pathway.

Experimental Protocols

To enable researchers to replicate and validate these findings, detailed protocols for the key experimental procedures are provided below.

siRNA-mediated Knockdown of c-Src

This protocol outlines the transient transfection of siRNA into cultured mammalian cells to achieve c-Src knockdown.

start Start: Seed Cells incubate1 Incubate 18-24h (60-80% confluency) start->incubate1 prep_sirna Prepare siRNA-Transfection Reagent Complex incubate1->prep_sirna wash Wash Cells with Serum-Free Medium incubate1->wash add_complex Add siRNA Complex to Cells prep_sirna->add_complex wash->add_complex incubate2 Incubate 5-7h add_complex->incubate2 add_medium Add Normal Growth Medium incubate2->add_medium incubate3 Incubate 24-72h add_medium->incubate3 analysis Analyze for c-Src Knockdown (Western Blot, qPCR) incubate3->analysis end End analysis->end

Figure 3. Experimental workflow for siRNA knockdown.

Materials:

  • c-Src specific siRNA and non-targeting control siRNA

  • Transfection reagent (e.g., Lipofectamine™ RNAiMAX)

  • Serum-free cell culture medium (e.g., Opti-MEM™)

  • Complete cell culture medium

  • 6-well plates

  • Cultured mammalian cells

Procedure:

  • Cell Seeding: The day before transfection, seed cells in a 6-well plate at a density that will result in 60-80% confluency at the time of transfection.

  • Preparation of siRNA-Transfection Reagent Complex:

    • In one tube, dilute the c-Src siRNA or control siRNA in serum-free medium.

    • In a separate tube, dilute the transfection reagent in serum-free medium.

    • Combine the diluted siRNA and diluted transfection reagent. Mix gently and incubate for 15-20 minutes at room temperature to allow the complex to form.

  • Transfection:

    • Aspirate the culture medium from the cells and wash once with serum-free medium.

    • Add the siRNA-transfection reagent complex to the cells.

    • Incubate the cells for 5-7 hours at 37°C in a CO2 incubator.

  • Post-Transfection:

    • After the incubation period, add complete growth medium to the cells.

    • Continue to incubate the cells for 24-72 hours before proceeding to downstream analysis.

This compound Treatment

This protocol describes the treatment of cultured cells with the PROTAC degrader this compound.

start Start: Seed Cells incubate1 Incubate 24h (70-80% confluency) start->incubate1 prep_das Prepare Serial Dilutions of this compound incubate1->prep_das treat Treat Cells with this compound and Vehicle Control (DMSO) incubate1->treat prep_das->treat incubate2 Incubate for Desired Time (e.g., 4, 8, 12, 24h) treat->incubate2 harvest Harvest Cells incubate2->harvest analysis Analyze for c-Src Degradation (Western Blot) harvest->analysis end End analysis->end

Figure 4. Experimental workflow for this compound treatment.

Materials:

  • This compound

  • DMSO (vehicle control)

  • Complete cell culture medium

  • 6-well plates

  • Cultured mammalian cells

Procedure:

  • Cell Seeding: Seed cells in 6-well plates to achieve 70-80% confluency on the day of treatment.

  • Compound Preparation: Prepare a stock solution of this compound in DMSO. Create a series of dilutions of the stock solution in complete cell culture medium to achieve the desired final concentrations. Prepare a vehicle control with the same final concentration of DMSO.

  • Treatment: Aspirate the existing medium from the cells and replace it with the medium containing the different concentrations of this compound or the vehicle control.

  • Incubation: Incubate the cells for the desired treatment duration (e.g., 4, 8, 12, or 24 hours) at 37°C in a CO2 incubator.

  • Cell Harvest: After the incubation period, harvest the cells for downstream analysis.

Western Blotting for c-Src Protein Levels

This protocol is used to quantify the levels of c-Src protein following treatment with either siRNA or this compound.

Materials:

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF or nitrocellulose membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against c-Src

  • Primary antibody against a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

Procedure:

  • Cell Lysis: Lyse the harvested cells in RIPA buffer on ice.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Normalize the protein samples and run them on an SDS-PAGE gel to separate proteins by size.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Antibody Incubation:

    • Incubate the membrane with the primary antibody against c-Src overnight at 4°C.

    • Wash the membrane and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Repeat the process for the loading control antibody.

  • Detection: Visualize the protein bands using an ECL substrate and an imaging system. Quantify the band intensities to determine the relative levels of c-Src protein.

MTT Cell Viability Assay

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.

Materials:

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Treatment: Seed cells in a 96-well plate and treat with various concentrations of this compound or transfect with c-Src siRNA as described in the previous protocols. Include appropriate controls.

  • MTT Addition: After the desired incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells will convert the yellow MTT into purple formazan crystals.

  • Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

Conclusion

Both this compound and siRNA-mediated knockdown are highly effective methods for reducing c-Src protein levels and inhibiting the proliferation of c-Src-dependent cells. The choice between these two technologies will depend on the specific experimental goals, the desired duration of the effect, and considerations regarding off-target effects and delivery methods. PROTACs offer a small molecule-based approach that directly targets and removes the protein, while siRNA provides a powerful tool for gene-level silencing. This guide provides the foundational information and protocols for researchers to effectively utilize and compare these cutting-edge technologies in their pursuit of understanding and targeting c-Src in health and disease.

References

Safety Operating Guide

Personal protective equipment for handling DAS-5-oCRBN

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the safe handling, use, and disposal of the c-Src kinase PROTAC degrader, DAS-5-oCRBN. This document provides critical safety protocols and operational guidance to ensure the protection of laboratory personnel and the integrity of research outcomes.

Immediate Safety and Personal Protective Equipment (PPE)

Given that this compound is a potent, biologically active small molecule, stringent adherence to safety protocols is mandatory. The following Personal Protective Equipment (PPE) is required at all times when handling this compound.

PPE CategoryItemSpecifications and Rationale
Eye and Face Protection Safety GogglesChemical splash goggles are required to protect against accidental splashes of this compound solutions.[1][2]
Face ShieldA face shield, worn over safety goggles, is necessary when there is a significant risk of splashing, such as during the preparation of stock solutions or large-volume transfers.[1][3]
Hand Protection Disposable Nitrile GlovesDouble gloving with nitrile gloves is recommended to provide a robust barrier against skin contact.[4] Gloves should be changed immediately if contaminated.
Body Protection Laboratory CoatA buttoned, full-length laboratory coat should be worn to protect skin and clothing.
Respiratory Protection Fume HoodAll handling of solid this compound and preparation of its solutions must be conducted in a certified chemical fume hood to prevent inhalation of airborne particles.
RespiratorFor procedures with a high risk of aerosol generation that cannot be contained within a fume hood, a risk assessment should be performed to determine the need for a fitted respirator (e.g., N95 or higher).

Operational Plan: Step-by-Step Handling Procedures

This section outlines the procedural workflow for the safe handling of this compound from receipt to experimental use.

Receiving and Storage
  • Inspection: Upon receipt, visually inspect the container for any signs of damage or leakage.

  • Storage: The solid compound should be stored at -20°C for long-term stability. Solutions of this compound in solvents like DMSO can be stored at -80°C for up to six months.

  • Inventory: Maintain a detailed log of the compound's location, quantity, and usage.

Preparation of Stock Solutions
  • Work Area Preparation: Ensure the chemical fume hood is clean and uncluttered. Gather all necessary equipment and reagents before starting.

  • Weighing the Compound:

    • Tare a clean, appropriate container on an analytical balance inside the fume hood.

    • Carefully transfer the desired amount of this compound powder to the container using a spatula. Avoid creating dust.

    • Close the primary container immediately after weighing.

  • Solubilization:

    • Add the desired solvent (e.g., DMSO) to the weighed compound. This compound is soluble in DMSO at a concentration of 100 mg/mL.

    • Gently swirl or vortex to ensure complete dissolution. Sonication may be required.

  • Aliquoting and Storage:

    • Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles.

    • Clearly label each aliquot with the compound name, concentration, solvent, and date of preparation.

    • Store the aliquots at -80°C.

Use in Experiments
  • Dilution: Perform all serial dilutions from the stock solution within the chemical fume hood.

  • Cell Culture and Other Assays: When adding this compound to cell cultures or other experimental systems, handle the plates and tubes with care to avoid splashes and aerosols.

  • Incubation: Incubated plates or vessels containing this compound should be clearly labeled as hazardous.

Disposal Plan

All materials contaminated with this compound must be disposed of as hazardous chemical waste in accordance with institutional and local regulations.

  • Solid Waste: This includes empty vials, contaminated gloves, pipette tips, and other disposable labware. Collect this waste in a designated, clearly labeled hazardous waste container.

  • Liquid Waste: Collect all aqueous and organic waste containing this compound in a separate, sealed, and clearly labeled hazardous waste container. Do not pour this waste down the drain.

  • Decontamination: Decontaminate all non-disposable equipment (e.g., spatulas, glassware) that has come into contact with this compound using an appropriate solvent and cleaning procedure.

Quantitative Data Summary

The following table summarizes key quantitative data for this compound.

PropertyValueReference
Molecular Weight 826.33 g/mol
Molecular Formula C39H40ClN11O6S
DC50 (c-Src) 3 nM
Solubility in DMSO 100 mg/mL (121.02 mM)
Storage (Solid) -20°C (3 years)
Storage (in Solvent) -80°C (6 months)

Mechanism of Action: c-Src Degradation Pathway

This compound is a heterobifunctional molecule known as a Proteolysis Targeting Chimera (PROTAC). It functions by inducing the selective degradation of the c-Src kinase. One part of the molecule binds to the c-Src protein, while the other part binds to Cereblon (CRBN), a component of the E3 ubiquitin ligase complex. This induced proximity facilitates the ubiquitination of c-Src, marking it for degradation by the proteasome.

DAS_5_oCRBN_Mechanism cluster_ternary Ternary Complex Formation cluster_ubiquitination Ubiquitination cluster_degradation Proteasomal Degradation This compound This compound c-Src c-Src Kinase (Target Protein) This compound->c-Src CRBN_E3 Cereblon (CRBN) E3 Ligase Complex This compound->CRBN_E3 Ub_c-Src Ubiquitinated c-Src c-Src->Ub_c-Src Polyubiquitination Ub Ubiquitin Ub->Ub_c-Src E1, E2, E3 enzymes Proteasome 26S Proteasome Ub_c-Src->Proteasome Recognition & Degradation Degraded_Products Degraded c-Src (Amino Acids) Proteasome->Degraded_Products

Caption: Mechanism of this compound-mediated c-Src degradation.

Disclaimer: This information is intended for guidance and is based on available data for this compound and general laboratory safety principles. Researchers must consult the specific Safety Data Sheet (SDS) provided by the manufacturer and adhere to all institutional and local safety regulations. A thorough risk assessment should be conducted before initiating any new experimental protocol involving this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.